Product packaging for BBrCl(Cat. No.:CAS No. 74930-79-3)

BBrCl

Cat. No.: B13756965
CAS No.: 74930-79-3
M. Wt: 126.17 g/mol
InChI Key: QNZKEYXZEFCOMR-UHFFFAOYSA-N
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Description

BBrCl is a reactive interhalogen compound of significant interest in specialized chemical research and development. While specific studies on this compound are less common than its analogue Bromine Monochloride (BrCl), it is characterized as a strong oxidizing agent and is typically handled as a gas or volatile liquid under controlled conditions . In a research context, this compound's high reactivity makes it a valuable reagent for exploring novel chemical transformations. Potential research applications include acting as a halogenating agent in organic synthesis, where it can be used to introduce bromine or chlorine atoms into target molecules, and serving as a starting material for the development of new inorganic complexes and materials . Its mechanism of action often involves electrophilic attack, facilitating addition reactions with double bonds or substitution reactions in aromatic systems. This compound demands stringent safety protocols. It is highly corrosive, causing severe skin burns and eye damage, and is harmful if inhaled . It decomposes on contact with moisture, releasing toxic gases, and reacts vigorously with combustible and reducing materials . Researchers must use personal protective equipment, work in well-ventilated areas, and employ gas-tight containment strategies. This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for any form of human or animal personal use. RUO products are essential tools for scientific investigation, drug discovery, and the development of new chemical entities but are not approved or regulated for clinical application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BBrCl B13756965 BBrCl CAS No. 74930-79-3

Properties

CAS No.

74930-79-3

Molecular Formula

BBrCl

Molecular Weight

126.17 g/mol

InChI

InChI=1S/BBrCl/c2-1-3

InChI Key

QNZKEYXZEFCOMR-UHFFFAOYSA-N

Canonical SMILES

[B](Cl)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Bromochloroborane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of bromochloroborane species, specifically dichlorobromoborane (BCl₂Br) and dibromochloroborane (BClBr₂). These mixed boron halides are primarily synthesized through halogen redistribution reactions between boron trichloride (BCl₃) and boron tribromide (BBr₃). This document outlines the detailed experimental protocols for their preparation and purification. Furthermore, it delves into the essential characterization techniques, with a focus on ¹¹B Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. All pertinent quantitative data from spectroscopic analyses are systematically presented in tabular format for clarity and comparative analysis. Safety precautions for handling the reactive boron trihalide starting materials are also briefly addressed.

Introduction

Bromochloroboranes are inorganic compounds that belong to the family of mixed boron trihalides. Their utility in organic synthesis and materials science stems from their Lewis acidic nature, which is intermediate between that of their parent trihalides, BCl₃ and BBr₃. The ability to fine-tune the reactivity of the boron center by altering the halogen substituents makes these compounds valuable reagents and synthetic intermediates. This guide details the established methods for their synthesis and the spectroscopic techniques employed for their unambiguous identification and characterization.

Synthesis of Bromochloroboranes

The most common and effective method for the synthesis of dichlorobromoborane and dibromochloroborane is the halogen redistribution (or scrambling) reaction between boron trichloride and boron tribromide. This is an equilibrium process, and the composition of the resulting mixture depends on the initial stoichiometry of the reactants.

Reaction:

BCl₃ + BBr₃ ⇌ BCl₂Br + BClBr₂

Experimental Protocol: Halogen Redistribution Reaction

This protocol describes a general procedure for the preparation of a mixture of bromochloroboranes. The separation of the individual mixed halides is challenging due to their similar boiling points and can be achieved by careful fractional distillation.

Materials:

  • Boron trichloride (BCl₃)

  • Boron tribromide (BBr₃)

  • A vacuum-tight reaction vessel equipped with a high-vacuum stopcock and a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere handling

  • Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

  • NMR tube suitable for air-sensitive samples

Procedure:

  • Apparatus Preparation: The reaction vessel and NMR tube must be rigorously dried in an oven and subsequently cooled under a stream of dry nitrogen or argon.

  • Reactant Handling: All manipulations of BCl₃ and BBr₃ must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) due to their high reactivity with moisture and air.

  • Reactant Transfer: A known molar ratio of BCl₃ and BBr₃ is condensed into the pre-weighed and cooled reaction vessel using a vacuum line. The vessel is cooled with a liquid nitrogen bath to ensure complete condensation.

  • Reaction: The stopcock of the reaction vessel is closed, and the vessel is allowed to warm to room temperature. The mixture is then stirred for a sufficient period (typically several hours) to allow the redistribution reaction to reach equilibrium.

  • Sample Preparation for Analysis: For characterization, a portion of the reaction mixture can be transferred to a pre-dried NMR tube under an inert atmosphere. The tube is then flame-sealed.

  • Purification (Optional): If separation of the individual bromochloroboranes is required, the reaction mixture can be subjected to fractional distillation under reduced pressure. However, this is a difficult separation due to the close boiling points of the components.

Safety Precautions:

Boron trichloride and boron tribromide are corrosive and react violently with water, releasing toxic hydrogen chloride and hydrogen bromide gas, respectively.[1][2] They should be handled in a well-ventilated fume hood or a glovebox.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][3]

Characterization of Bromochloroboranes

The primary techniques for the characterization of bromochloroboranes are ¹¹B NMR and vibrational spectroscopy (Infrared and Raman).

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for the identification and quantification of the different boron halide species in a mixture. The chemical shift of the boron nucleus is highly sensitive to its halogen environment.

Table 1: ¹¹B NMR Chemical Shifts for Bromochloroboranes

CompoundFormula¹¹B Chemical Shift (δ, ppm)
Boron TrichlorideBCl₃47.5
DichlorobromoboraneBCl₂Br44.8
DibromochloroboraneBClBr₂41.5
Boron TribromideBBr₃40.0

Chemical shifts are relative to BF₃·OEt₂. Data sourced from a 1961 study by T. D. Coyle and F. G. A. Stone.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the bromochloroborane molecules. The frequencies of these vibrations are characteristic of the B-Cl and B-Br bonds and the overall molecular symmetry.

Table 2: Vibrational Frequencies for Bromochloroboranes (cm⁻¹)

CompoundFormulaVibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)
BCl₂Br B-Br stretch365-
B-Cl sym. stretch445-
B-Cl asym. stretch915910
Deformations160, 230230
BClBr₂ B-Cl stretch490-
B-Br sym. stretch250-
B-Br asym. stretch810805
Deformations120, 190190

Note: Specific experimental data for vibrational frequencies can vary slightly based on the phase (gas, liquid) and measurement conditions. The data presented here are representative values.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of bromochloroboranes.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification (Optional) cluster_characterization Characterization BCl3 BCl₃ Reaction Halogen Redistribution BCl3->Reaction BBr3 BBr₃ BBr3->Reaction Mixture BCl₃/BCl₂Br/BClBr₂/BBr₃ Mixture Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation NMR ¹¹B NMR Spectroscopy Mixture->NMR VibSpec IR/Raman Spectroscopy Mixture->VibSpec BCl2Br_iso Isolated BCl₂Br Distillation->BCl2Br_iso BClBr2_iso Isolated BClBr₂ Distillation->BClBr2_iso BCl2Br_iso->NMR BCl2Br_iso->VibSpec BClBr2_iso->NMR BClBr2_iso->VibSpec Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis VibSpec->Data_Analysis

References

"physical and chemical properties of BBrCl"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Mixed Boron Trihalides with a Focus on Bromodichloroborane (BBrCl₂)

Disclaimer: The chemical formula "this compound" does not correspond to a known stable chemical compound. This guide focuses on mixed boron trihalides, specifically Bromodichloroborane (this compound₂) and Dibromochloroborane (BBr₂Cl), which are the closest stable chemical entities. It should be noted that experimental data for these specific mixed trihalides are scarce in publicly available literature. Therefore, this guide also draws upon the general properties and reactions of boron trihalides.

Introduction

Boron trihalides (BX₃, where X is a halogen) are a fundamental class of Lewis acids with wide-ranging applications in organic synthesis and materials science. While the parent trihalides (BF₃, BCl₃, BBr₃, and BI₃) are well-studied, mixed boron trihalides, which contain more than one type of halogen bonded to a central boron atom, represent an important subclass. These compounds, such as Bromodichloroborane (this compound₂) and Dibromochloroborane (BBr₂Cl), exhibit properties that are intermediate to their parent trihalides and are of significant interest for fine-tuning Lewis acidity and reactivity.

This technical guide provides a comprehensive overview of the physical and chemical properties of mixed boron trihalides, with a particular focus on this compound₂. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize Lewis acids in their work.

Physical Properties

Table 1: Computed Physical Properties of Selected Mixed Boron Trihalides

PropertyBromodichloroborane (this compound₂)Dibromochloroborane (BBr₂Cl)
Molecular Formula This compound₂BBr₂Cl
Molecular Weight 161.62 g/mol [1]206.07 g/mol [2]
Exact Mass 159.86535 Da[1]205.81278 Da[2]
IUPAC Name bromo(dichloro)borane[1]dibromo(chloro)borane[2]
CAS Number 13709-70-1[1]13709-71-2[2]

Table 2: Experimental Physical Properties of Parent Boron Trihalides

PropertyBoron trichloride (BCl₃)Boron tribromide (BBr₃)
Molecular Weight 117.17 g/mol 250.52 g/mol
Melting Point -107.3 °C-46.3 °C
Boiling Point 12.6 °C91.3 °C
Density (liquid) 1.349 g/cm³ at 11 °C2.600 g/cm³ at 20 °C

Chemical Properties

Lewis Acidity

Boron trihalides are potent Lewis acids due to the electron-deficient nature of the central boron atom. The Lewis acidity of the parent boron trihalides follows the trend:

BF₃ < BCl₃ < BBr₃ < BI₃

This trend is counterintuitive based on the electronegativity of the halogens. The generally accepted explanation involves the extent of π-bonding between the halogen lone pairs and the empty p-orbital of the boron atom. This back-bonding is strongest for the B-F bond and weakest for the B-I bond. Stronger back-bonding reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.

The Lewis acidity of mixed boron trihalides is expected to be intermediate between their parent compounds. For example, the Lewis acidity of this compound₂ would be expected to be greater than that of BCl₃ but less than that of BBr₃.

Reactivity

Mixed boron trihalides are expected to be highly reactive, moisture-sensitive compounds. They readily hydrolyze in the presence of water to form boric acid and the corresponding hydrohalic acids. They will also react with a wide range of Lewis bases to form adducts.

Experimental Protocols

Synthesis of Mixed Boron Trihalides

The most common method for the synthesis of mixed boron trihalides is through halogen exchange (scrambling) reactions. This involves reacting two different parent boron trihalides, which then redistribute their halogen atoms to form a mixture of mixed halides.

General Experimental Protocol for Halogen Exchange:

  • Apparatus: The reaction is typically carried out in a vacuum-tight glass apparatus to exclude atmospheric moisture. The apparatus should consist of a reaction vessel, a means of introducing and removing gases, and a cold trap for product collection.

  • Reagents: High-purity boron trichloride (BCl₃) and boron tribromide (BBr₃) are used as starting materials.

  • Procedure: a. The reaction vessel is evacuated and cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath). b. Known quantities of BCl₃ and BBr₃ are condensed into the reaction vessel. c. The mixture is allowed to warm to room temperature and stirred for a specified period to allow the halogen exchange to reach equilibrium. d. The resulting mixture of BCl₃, BBr₃, this compound₂, and BBr₂Cl is then separated by fractional distillation or condensation.

  • Characterization: The products are typically identified and quantified using techniques such as gas-phase infrared spectroscopy, Raman spectroscopy, or ¹¹B NMR spectroscopy.

Halogen_Exchange_Synthesis BCl3 Boron Trichloride (BCl₃) Mixture Equilibrium Mixture BCl3->Mixture Halogen Exchange BBr3 Boron Tribromide (BBr₃) BBr3->Mixture Halogen Exchange Mixture->BCl3 Mixture->BBr3 BBrCl2 Bromodichloroborane (this compound₂) Mixture->BBrCl2 BBr2Cl Dibromochloroborane (BBr₂Cl) Mixture->BBr2Cl

Caption: Halogen exchange reaction for the synthesis of mixed boron trihalides.
Characterization of Mixed Boron Trihalides

4.2.1. Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for the identification of mixed boron trihalides. Each species (BCl₃, BBr₃, this compound₂, BBr₂Cl) has a unique set of vibrational frequencies.

General Experimental Protocol for Vibrational Spectroscopy:

  • Sample Preparation: Gas-phase or matrix-isolation techniques are typically used due to the reactivity of the compounds. For gas-phase measurements, the sample is introduced into a gas cell with appropriate windows (e.g., KBr for IR, quartz for Raman).

  • Instrumentation: A high-resolution FTIR spectrometer for infrared measurements and a Raman spectrometer with a suitable laser excitation source are required.

  • Data Acquisition: The spectra are recorded over the appropriate frequency range.

  • Data Analysis: The observed vibrational bands are assigned to the fundamental modes of vibration for each species based on theoretical calculations and comparison with the spectra of the parent trihalides.

4.2.2. ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is highly effective for characterizing boron compounds. The chemical shift of the ¹¹B nucleus is sensitive to the electronic environment around the boron atom.

General Experimental Protocol for ¹¹B NMR Spectroscopy:

  • Sample Preparation: The sample is typically dissolved in an inert, anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in a flame-dried NMR tube under an inert atmosphere.

  • Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe is used.

  • Data Acquisition: ¹¹B NMR spectra are acquired with appropriate parameters. Proton decoupling is often employed to simplify the spectra.

  • Data Analysis: The chemical shift of the resonance for each boron-containing species is measured and compared to known values or theoretical predictions. The relative integrals of the peaks can be used to determine the composition of the mixture. It is expected that the ¹¹B chemical shift of this compound₂ would be found between the shifts of BCl₃ and BBr₃.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Halogen Exchange Reaction IR_Raman Vibrational Spectroscopy (IR/Raman) Synthesis->IR_Raman NMR ¹¹B NMR Spectroscopy Synthesis->NMR Structure_ID Structural Identification IR_Raman->Structure_ID NMR->Structure_ID Purity Purity Assessment Structure_ID->Purity

Caption: General workflow for the synthesis and characterization of mixed boron trihalides.

Conclusion

Mixed boron trihalides such as Bromodichloroborane (this compound₂) are intriguing compounds with properties that can be tailored by varying the halogen substituents. While detailed experimental data for these specific molecules are limited, their behavior can be inferred from the well-established chemistry of the parent boron trihalides. The synthesis of mixed boron trihalides is readily achieved through halogen exchange reactions, and their characterization relies on standard spectroscopic techniques like vibrational and ¹¹B NMR spectroscopy. Further research into the experimental determination of the physical and chemical properties of pure mixed boron trihalides would be highly valuable to the scientific community, enabling a more precise application of these versatile Lewis acids in various fields of chemical research and development.

References

Spectroscopic Characterization of Bromochloroborane (BBrCl): A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific experimental spectroscopic data for bromochloroborane (BBrCl). This guide, therefore, serves as a predictive and methodological resource for researchers, scientists, and drug development professionals interested in the spectroscopic analysis of this compound. The data presented herein is hypothetical and based on theoretical principles and analogies to similar molecules.

Introduction

Bromochloroborane (this compound) is a triatomic molecule of interest in the study of boron chemistry and as a potential reagent in organic synthesis.[1] Its simple structure, consisting of a central boron atom bonded to a bromine and a chlorine atom, makes it an excellent candidate for spectroscopic investigation to elucidate its molecular geometry, bonding characteristics, and vibrational and rotational energy levels. This technical guide outlines the expected spectroscopic properties of this compound and provides detailed, generalized experimental protocols for their determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for bromochloroborane. These values are estimations based on the known properties of related compounds such as other boron trihalides and diatomic halogens.

Predicted Vibrational Frequencies

The non-linear this compound molecule is expected to have three fundamental vibrational modes: a symmetric stretch (ν1), a bending mode (ν2), and an asymmetric stretch (ν3). All three modes are predicted to be active in both infrared and Raman spectroscopy.

Vibrational Mode Symmetry Description Predicted Infrared Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
ν1A'B-Cl stretch~800~800 (polarized)
ν2A'Cl-B-Br bend~350~350 (polarized)
ν3A'B-Br stretch~650~650 (depolarized)
Predicted Rotational Constants

Microwave spectroscopy would be the primary technique to determine the rotational constants of this compound, providing precise information about its molecular geometry. As a planar asymmetric top molecule, it will have three distinct rotational constants (A, B, and C).

Rotational Constant Description Predicted Value (MHz)
ARotational constant about the a-axis(To be determined)
BRotational constant about the b-axis(To be determined)
CRotational constant about the c-axis(To be determined)
Predicted ¹¹B NMR Chemical Shift

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically of the ¹¹B nucleus, would provide information about the electronic environment of the boron atom.

Nucleus Solvent Predicted Chemical Shift (δ) (ppm) Reference Standard
¹¹B(Inert)+30 to +50BF₃·OEt₂

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of this compound.

Synthesis of Bromochloroborane

A potential synthetic route to this compound for spectroscopic analysis involves the redistribution reaction of boron tribromide (BBr₃) and boron trichloride (BCl₃).

Synthesis_Workflow reagents BBr₃ and BCl₃ reactor Sealed Reaction Vessel reagents->reactor reaction Redistribution Reaction (e.g., heating or photolysis) reactor->reaction separation Fractional Distillation or Low-Temperature Trapping reaction->separation product Isolated this compound separation->product

Synthesis and Isolation of this compound

Protocol:

  • Equimolar amounts of boron tribromide and boron trichloride are condensed into a sealed, evacuated reaction vessel.

  • The mixture is allowed to react, potentially with gentle heating or UV irradiation to facilitate the redistribution of halogens.

  • The resulting mixture, containing BBr₃, BCl₃, BBr₂Cl, and this compound₂, is separated by fractional distillation or a series of low-temperature traps to isolate the this compound product.

  • The purity of the isolated this compound is verified using a suitable analytical technique, such as mass spectrometry.

Gas-Phase Infrared Spectroscopy

Gas-phase infrared (IR) spectroscopy is crucial for observing the rotational-vibrational structure of this compound's absorption bands.

Gas_Phase_IR_Workflow sample Gaseous this compound Sample gas_cell Long-Path Gas Cell sample->gas_cell ftir FTIR Spectrometer gas_cell->ftir detector MCT Detector ftir->detector spectrum IR Spectrum detector->spectrum

Gas-Phase FTIR Spectroscopy Workflow

Protocol:

  • A sample of purified this compound is introduced into a long-path gas cell at low pressure to minimize pressure broadening of spectral lines.

  • The gas cell is placed in the sample compartment of a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

  • The spectrum is recorded over a suitable mid-infrared range (e.g., 400-4000 cm⁻¹) using a mercury cadmium telluride (MCT) detector.

  • The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, showing the vibrational bands with their rotational fine structure.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly regarding the symmetric vibrations.

Raman_Spectroscopy_Workflow sample Liquid or Gas this compound Sample spectrometer Raman Spectrometer sample->spectrometer Scattered Light laser Laser Source (e.g., 532 nm) laser->sample detector CCD Detector spectrometer->detector spectrum Raman Spectrum detector->spectrum

Raman Spectroscopy Experimental Setup

Protocol:

  • A sample of this compound, either in a sealed capillary tube as a liquid or in a gas cell, is irradiated with a monochromatic laser beam (e.g., 532 nm).

  • The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

  • The collected light is passed through a notch filter to remove the strong Rayleigh line and then dispersed by a grating in a Raman spectrometer.

  • The dispersed Raman scattering is detected by a charge-coupled device (CCD) detector to generate the Raman spectrum.

  • Polarization measurements are performed to distinguish between polarized (symmetric) and depolarized (asymmetric) bands.

Microwave Spectroscopy

Microwave spectroscopy is the most precise method for determining the rotational constants and, consequently, the molecular structure of this compound.

Microwave_Spectroscopy_Workflow sample Gaseous this compound Sample waveguide Waveguide Sample Cell sample->waveguide source Microwave Source source->waveguide detector Microwave Detector waveguide->detector spectrum Rotational Spectrum detector->spectrum

Microwave Spectroscopy Experimental Setup

Protocol:

  • A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.

  • The sample is irradiated with microwave radiation from a tunable source (e.g., a klystron or a backward-wave oscillator).

  • The absorption of microwave radiation by the sample is detected as the frequency is swept over a specific range.

  • The resulting absorption lines correspond to transitions between rotational energy levels.

  • The frequencies of these transitions are measured with high precision and used to determine the rotational constants of the different isotopologues of this compound.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy will provide insight into the electronic structure around the boron nucleus.

NMR_Spectroscopy_Workflow sample This compound in Inert Solvent nmr_tube NMR Tube sample->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer data_processing Data Processing spectrometer->data_processing spectrum ¹¹B NMR Spectrum data_processing->spectrum

¹¹B NMR Spectroscopy Workflow

Protocol:

  • A sample of this compound is dissolved in a suitable inert, deuterated solvent in an NMR tube.

  • The NMR tube is placed in the probe of a high-field NMR spectrometer.

  • A standard ¹¹B NMR pulse sequence is applied.

  • The resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the ¹¹B NMR spectrum.

  • The chemical shift is reported relative to a standard reference compound, such as BF₃·OEt₂.

Logical Relationships in Spectroscopic Analysis

The various spectroscopic techniques provide interconnected information that leads to a comprehensive understanding of the molecular properties of this compound.

Logical_Relationships IR Infrared Spectroscopy Vib_Freq Vibrational Frequencies IR->Vib_Freq Raman Raman Spectroscopy Raman->Vib_Freq Microwave Microwave Spectroscopy Rot_Const Rotational Constants Microwave->Rot_Const NMR NMR Spectroscopy Elec_Env Electronic Environment NMR->Elec_Env Bond_Strength Bond Strength Vib_Freq->Bond_Strength Mol_Geom Molecular Geometry Rot_Const->Mol_Geom

Interrelation of Spectroscopic Techniques

Conclusion

While experimental spectroscopic data for bromochloroborane remains to be reported, this guide provides a theoretical framework and detailed experimental protocols for its characterization. The application of modern spectroscopic techniques, including high-resolution infrared, Raman, microwave, and NMR spectroscopy, will be essential in determining the fundamental molecular properties of this compound. The data obtained from such studies will be valuable for benchmarking theoretical calculations and for understanding the chemistry of mixed boron trihalides.

References

An In-depth Technical Guide to the Chemistry of Bromochloroboranes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental and quantitative data for specific bromochloroborane compounds (e.g., BCl₂Br, BClBr₂) are scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of boron halide chemistry, offering insights into the probable synthesis, reactivity, and properties of these mixed halides.

Introduction to Bromochloroboranes

Bromochloroboranes are mixed boron halides containing both bromine and chlorine atoms covalently bonded to a central boron atom. Like other boron trihalides, they are expected to be potent Lewis acids due to the electron-deficient nature of the boron center. Their chemistry is governed by the high reactivity of the boron-halogen bonds and the electrophilicity of the boron atom. While specific compounds like bromodichloroborane (BCl₂Br) and dibromochloroborane (BClBr₂) are not commonly isolated and stored, they can be generated in situ for synthetic purposes. A related compound, Bromochloroborane (BBrClH), is listed in chemical databases, though extensive experimental data is lacking.

Physical and Chemical Properties

Quantitative data for simple bromochloroboranes is limited. The following table summarizes the available information for Bromochloroborane (BBrClH).

PropertyValueUnitSource
Molecular Formula BBrClH-NIST
Molecular Weight 126.168 g/mol NIST
CAS Registry Number 74930-79-3-NIST

Synthesis of Bromochloroboranes

The most probable and established method for the synthesis of mixed boron halides is through redistribution (scrambling) reactions between two different boron trihalides. For bromochloroboranes, this would involve the reaction of boron trichloride (BCl₃) and boron tribromide (BBr₃). The reaction proceeds through a series of equilibria to give a mixture of the starting materials and the mixed halide products, BCl₂Br and BClBr₂.

Experimental Protocol (General)

A detailed, validated protocol for the synthesis of specific bromochloroboranes is not available. The following is a generalized procedure based on known redistribution reactions of boron halides:

  • In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket), a reaction vessel equipped with a magnetic stirrer and a means to control temperature is charged with a stoichiometric mixture of boron trichloride (BCl₃) and boron tribromide (BBr₃) in a suitable inert solvent (e.g., a halogenated hydrocarbon).

  • The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to gentle heating) to allow the redistribution reaction to reach equilibrium.

  • The resulting mixture will contain BCl₃, BBr₃, BCl₂Br, and BClBr₂. The distribution of these products depends on the initial stoichiometry and the reaction conditions.

  • Separation of the individual mixed halides is challenging due to their similar volatilities and reactivities, and they are often used as a mixture in subsequent reactions.

Synthesis_of_Bromochloroboranes BCl3 Boron Trichloride (BCl₃) BCl2Br Bromodichloroborane (BCl₂Br) BCl3->BCl2Br + BBr₃ BBr3 Boron Tribromide (BBr₃) BClBr2 Dibromochloroborane (BClBr₂) BBr3->BClBr2 + BCl₃ BCl2Br->BClBr2 + BBr₃

Caption: Redistribution reaction for the synthesis of bromochloroboranes.

Reactivity of Bromochloroboranes

The reactivity of bromochloroboranes is predicted to be similar to that of other boron halides, characterized by their strong Lewis acidity.

4.1 Lewis Acidity

Boron trihalides are classic examples of Lewis acids. The acidity trend is generally observed as BI₃ > BBr₃ > BCl₃ > BF₃. This trend is counterintuitive based on electronegativity alone but is explained by the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of the boron atom. Following this trend, bromochloroboranes are expected to be strong Lewis acids, readily forming adducts with Lewis bases.

4.2 Reactions with Organic Substrates

Bromochloroboranes are anticipated to react with a variety of organic functional groups. The general mechanism involves the initial coordination of the Lewis basic atom of the organic substrate to the boron center, followed by nucleophilic attack and cleavage of a boron-halogen bond.

Reaction with Alcohols: The reaction with alcohols is expected to proceed via initial adduct formation, followed by the elimination of hydrogen halide to form alkoxyboranes.

Experimental Protocol (General - Reaction with an Alcohol)

  • To a solution of the alcohol in an inert solvent under an inert atmosphere, a solution of the bromochloroborane (or the in situ generated mixture) is added dropwise at a low temperature (e.g., 0 °C or -78 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by techniques such as NMR or IR spectroscopy).

  • Work-up typically involves quenching the reaction with water or a basic solution and extracting the organic product.

Reaction with Amines: Similar to alcohols, amines will form stable adducts with bromochloroboranes. Subsequent reaction can lead to the formation of aminoboranes.

Reaction with Carbonyl Compounds: Ketones and aldehydes will coordinate to the boron atom through the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

Reactivity_of_Bromochloroborane cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R-OH Alcohol (R-OH) Adduct Lewis Acid-Base Adduct [R-O(H)-BClBr₂] R-OH->Adduct BClBr2 Bromochloroborane (e.g., BClBr₂) BClBr2->Adduct Alkoxyborane Alkoxyborane (R-O-BClBr) Adduct->Alkoxyborane Elimination HBr_HCl Hydrogen Halide (HBr/HCl) Adduct->HBr_HCl Elimination

Caption: General reaction pathway of a bromochloroborane with an alcohol.

Applications in Organic Synthesis

While specific applications of bromochloroboranes are not well-documented, their properties as strong Lewis acids suggest potential utility in various organic transformations, including:

  • Catalysis: As catalysts for reactions such as Friedel-Crafts alkylations and acylations.

  • Cleavage of Ethers and Esters: The strong electrophilicity can facilitate the cleavage of C-O bonds.

  • Reagents for Haloboration: Addition to alkenes and alkynes to introduce both a boron and a halogen atom across the multiple bond.

Conclusion

Bromochloroboranes represent a class of mixed boron halides with high potential for reactivity, primarily as strong Lewis acids. Due to a lack of extensive research and documentation, their specific properties and synthetic applications remain largely unexplored in the public domain. The information presented in this guide, based on the well-established chemistry of boron halides, provides a foundational understanding for researchers and scientists interested in the potential of these reactive intermediates. Further investigation into the synthesis, isolation, and reactivity of specific bromochloroborane compounds is needed to fully elucidate their chemical behavior and unlock their synthetic potential.

Thermodynamic Properties of Mixed Boron Trihalides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the thermodynamic properties of mixed boron trihalides, with a specific focus on presenting available data for compounds structurally related to bromochloroborane (BBrCl). Despite a comprehensive literature search, specific experimental or computational thermodynamic data for this compound could not be located. Therefore, this guide presents reevaluated ideal gas thermodynamic functions for the closely related molecules BCl₂Br and BClBr₂ from established computational studies. The methodologies employed in these calculations, which are based on a rigid rotor and harmonic oscillator model, are detailed to provide a framework for understanding and potentially predicting the properties of this compound. This document is intended to be a valuable resource for researchers in chemistry and materials science.

Introduction

This guide summarizes the most relevant and closely related thermodynamic data found, focusing on the work of Nagarajan (1963), who reevaluated the ideal gas chemical thermodynamic functions for a series of mixed boron halides.[1] The data presented herein is for BCl₂Br and BClBr₂ and serves as a valuable proxy for estimating the properties of this compound.

Thermodynamic Data

The following tables summarize the ideal gas thermodynamic functions for BCl₂Br and BClBr₂ over a temperature range of 100 to 2000 K, as reevaluated by Nagarajan (1963).[1] These values were calculated using a rigid rotor and harmonic oscillator model.[1]

Table 1: Thermodynamic Properties of ¹⁰BCl₂Br

Temperature (K)C_p° (cal. deg⁻¹ mole⁻¹)(H°-E₀°)/T (cal. deg⁻¹ mole⁻¹)-(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹)S° (cal. deg⁻¹ mole⁻¹)
1009.908.6556.4165.06
20014.5311.2363.8575.08
298.1617.0313.2268.4281.64
30017.0813.2768.5381.80
40018.6614.8172.3787.18
50019.6115.9375.6191.54
60020.2116.7978.4195.20
70020.6317.4780.8898.35
80020.9418.0283.09101.11
90021.1718.4785.08103.55
100021.3518.8586.89105.74
150021.7820.0894.39114.47
200021.9520.7399.98120.71

Table 2: Thermodynamic Properties of ¹¹BCl₂Br

Temperature (K)C_p° (cal. deg⁻¹ mole⁻¹)(H°-E₀°)/T (cal. deg⁻¹ mole⁻¹)-(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹)S° (cal. deg⁻¹ mole⁻¹)
1009.878.6356.1264.75
20014.4811.1963.5574.74
298.1616.9813.1868.1281.30
30017.0313.2268.2381.45
40018.6214.7772.0786.84
50019.5715.8975.3291.21
60020.1816.7578.1194.86
70020.6017.4380.5998.02
80020.9117.9882.80100.78
90021.1418.4384.79103.22
100021.3218.8186.60105.41
150021.7620.0494.11114.15
200021.9320.7099.70120.40

Table 3: Thermodynamic Properties of ¹⁰BClBr₂

Temperature (K)C_p° (cal. deg⁻¹ mole⁻¹)(H°-E₀°)/T (cal. deg⁻¹ mole⁻¹)-(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹)S° (cal. deg⁻¹ mole⁻¹)
10010.518.9759.0468.01
20015.4211.8366.9578.78
298.1617.6513.8471.8285.66
30017.6913.8871.9485.82
40019.0915.4075.9991.39
50019.9216.4979.3795.86
60020.4517.3282.2799.59
70020.8117.9784.81102.78
80021.0818.5087.07105.57
90021.2818.9389.10108.03
100021.4419.2990.95110.24
150021.8220.4798.66119.13
200021.9721.09104.37125.46

Table 4: Thermodynamic Properties of ¹¹BClBr₂

Temperature (K)C_p° (cal. deg⁻¹ mole⁻¹)(H°-E₀°)/T (cal. deg⁻¹ mole⁻¹)-(G°-E₀°)/T (cal. deg⁻¹ mole⁻¹)S° (cal. deg⁻¹ mole⁻¹)
10010.488.9558.7467.69
20015.3711.7966.6578.44
298.1617.6013.8071.5285.32
30017.6513.8471.6485.48
40019.0515.3675.6991.05
50019.8816.4579.0895.53
60020.4217.2881.9799.25
70020.7817.9384.52102.45
80021.0518.4686.78105.24
90021.2518.8988.81107.70
100021.4119.2590.66109.91
150021.8020.4498.37118.81
200021.9621.06104.08125.14

Methodology for Calculation of Thermodynamic Functions

The thermodynamic functions presented in this guide were calculated based on a statistical mechanical approach using the rigid rotor and harmonic oscillator model. This is a standard and widely accepted method for calculating the thermodynamic properties of molecules in the ideal gas state. The fundamental inputs for these calculations are the molecular structure (for moments of inertia) and the vibrational frequencies.

Experimental/Computational Protocol

The calculation of thermodynamic properties for molecules like the mixed boron trihalides typically follows these steps:

  • Determination of Molecular Structure and Symmetry: The geometric parameters of the molecule (bond lengths and angles) are determined, often through computational chemistry methods (e.g., ab initio or DFT calculations) or inferred from experimental data of related compounds. From the geometry, the point group symmetry of the molecule is identified. For mixed boron trihalides of the BXYZ type, the symmetry is typically Cₛ.

  • Calculation of Moments of Inertia: Using the determined molecular geometry and atomic masses, the principal moments of inertia (I_A, I_B, I_C) are calculated. These are essential for determining the rotational contribution to the thermodynamic functions.

  • Vibrational Analysis: A normal coordinate analysis is performed to determine the fundamental vibrational frequencies of the molecule. This is often done using computational methods that calculate the harmonic vibrational frequencies. These frequencies are the cornerstone for calculating the vibrational contributions to the thermodynamic properties.

  • Statistical Mechanical Calculations: The thermodynamic functions are then calculated as a sum of translational, rotational, and vibrational contributions using standard statistical mechanics formulas.

    • Translational Contribution: Depends on the molecular mass and temperature.

    • Rotational Contribution: For non-linear molecules, this depends on the moments of inertia and temperature.

    • Vibrational Contribution: This is calculated for each vibrational mode using the harmonic oscillator approximation and depends on the vibrational frequencies and temperature.

The total thermodynamic property (e.g., S°) is the sum of these contributions: S° = S°_trans + S°_rot + S°_vib

The workflow for this computational protocol is illustrated in the diagram below.

G cluster_input Input Parameters cluster_calculation Computational Steps cluster_output Output Thermodynamic Functions atomic_masses Atomic Masses moments_of_inertia Calculate Moments of Inertia atomic_masses->moments_of_inertia molecular_geometry Molecular Geometry (Bond Lengths & Angles) molecular_geometry->moments_of_inertia vibrational_frequencies Calculate Vibrational Frequencies (Normal Coordinate Analysis) molecular_geometry->vibrational_frequencies statistical_mechanics Statistical Mechanics Calculations moments_of_inertia->statistical_mechanics vibrational_frequencies->statistical_mechanics enthalpy Enthalpy (H°) statistical_mechanics->enthalpy entropy Entropy (S°) statistical_mechanics->entropy gibbs Gibbs Free Energy (G°) statistical_mechanics->gibbs heat_capacity Heat Capacity (C_p°) statistical_mechanics->heat_capacity G cluster_factors Influencing Factors cluster_properties Molecular Properties cluster_outcome Chemical Behavior electronegativity Halogen Electronegativity b_x_bond_strength B-X Bond Strength electronegativity->b_x_bond_strength Increases pi_backbonding π-Backbonding (p-p orbital overlap) pi_backbonding->b_x_bond_strength Strengthens lumo_energy LUMO Energy of BX₃ pi_backbonding->lumo_energy Raises reorganization_energy Reorganization Energy (Planar to Pyramidal) lewis_acidity Lewis Acidity reorganization_energy->lewis_acidity Decreases with higher energy b_x_bond_strength->reorganization_energy Increases lumo_energy->lewis_acidity Decreases with lower energy

References

The Lewis Acid Behavior of Bromochloroborane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Lewis acid characteristics of bromochloroborane (BBrCl₂). As a mixed boron trihalide, this compound₂ possesses a unique electronic profile and reactivity that is of significant interest in synthetic chemistry and drug development. This document summarizes the current, albeit limited, understanding of its synthesis, structural properties, and interactions with Lewis bases. Due to a scarcity of specific experimental data in publicly accessible literature, this guide also draws upon comparative data from other boron trihalides to infer potential properties and reactivity patterns. This paper aims to serve as a foundational resource for researchers interested in the application of bromochloroborane as a Lewis acid catalyst and reagent.

Introduction to Lewis Acidity in Boron Trihalides

Boron trihalides (BX₃) are archetypal Lewis acids, characterized by an electron-deficient boron center with a vacant p-orbital, making them potent electron-pair acceptors. The Lewis acidity of these compounds is a critical factor in their application as catalysts in a wide array of chemical transformations, including Friedel-Crafts reactions, polymerizations, and various stereoselective syntheses.

The acidity of boron trihalides does not follow a simple trend based on the electronegativity of the halogen substituents. The observed order of Lewis acidity is generally accepted as BI₃ > BBr₃ > BCl₃ > BF₃. This "reversed" trend is attributed to the extent of π-backbonding from the lone pairs of the halogen atoms to the vacant p-orbital of the boron atom. This backbonding is most effective for the compact p-orbitals of fluorine and decreases with the larger, more diffuse p-orbitals of chlorine, bromine, and iodine. Consequently, the electron deficiency at the boron center is most pronounced in BBr₃ and BI₃, leading to greater Lewis acidity.

Bromochloroborane (this compound₂) represents an interesting case of a mixed halide, where the asymmetry of the substitution is expected to influence its Lewis acidic properties in a nuanced manner compared to its symmetrical counterparts.

Synthesis of Bromochloroborane

Detailed experimental protocols for the synthesis of pure bromochloroborane are not widely reported in the literature. However, its formation is expected through redistribution reactions of other boron trihalides. A common method for preparing mixed boron halides is the co-halogenation of boron or the scrambling of two different boron trihalides at elevated temperatures.

General Experimental Protocol for Halogen Exchange Reactions

Caution: Boron trihalides are corrosive and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment.

  • A high-pressure reaction vessel is charged with equimolar amounts of boron trichloride (BCl₃) and boron tribromide (BBr₃).

  • The vessel is sealed and heated to a temperature typically in the range of 150-250 °C.

  • The reaction is allowed to proceed for several hours to reach equilibrium.

  • The resulting mixture contains BCl₃, BBr₃, dichlorobromoborane (BCl₂Br), and dibromochloroborane (BBr₂Cl).

  • Separation of the individual components is challenging due to their similar volatilities and is typically achieved by fractional distillation under reduced pressure.

The logical workflow for the synthesis and subsequent analysis of bromochloroborane is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization BCl3 BCl₃ Reaction Halogen Exchange Reaction BCl3->Reaction BBr3 BBr₃ BBr3->Reaction Mixture Mixture of BClₓBr₃₋ₓ Reaction->Mixture Distillation Fractional Distillation Mixture->Distillation BBrCl2 Isolated this compound₂ Distillation->BBrCl2 Spectroscopy Spectroscopic Analysis (NMR, IR/Raman) BBrCl2->Spectroscopy

Caption: Synthesis and Characterization Workflow for Bromochloroborane.

Lewis Acid-Base Adduct Formation

The primary manifestation of Lewis acidity is the formation of a coordinate covalent bond with a Lewis base, resulting in a Lewis acid-base adduct. For bromochloroborane, the interaction with a generic Lewis base (L) can be represented as:

This compound₂ + L ⇌ L-BBrCl₂

The formation of a Lewis adduct with a Lewis base such as pyridine is a classic example.

G BBrCl2 This compound₂ (Lewis Acid) Adduct Pyridine-BBrCl₂ Adduct BBrCl2->Adduct Accepts electron pair Pyridine Pyridine (Lewis Base) Pyridine->Adduct Donates electron pair

Caption: Formation of a Lewis Acid-Base Adduct.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of bromochloroborane and its adducts.

NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying boron compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For trigonal planar boron trihalides, the ¹¹B chemical shifts are typically found in the downfield region. Upon formation of a tetrahedral adduct with a Lewis base, the ¹¹B resonance shifts significantly upfield.

While specific data for this compound₂ is absent, we can predict the approximate chemical shift based on the trends observed for other mixed boron halides.

Table 1: Predicted ¹¹B NMR Chemical Shifts of Bromochloroborane and its Adducts

CompoundPredicted ¹¹B Chemical Shift (ppm vs. BF₃·OEt₂)
This compound₂+35 to +45
Pyridine-BBrCl₂+5 to +15

Note: These are estimated values based on trends in related compounds and require experimental verification.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to bond strengths and molecular symmetry. The vibrational frequencies of this compound₂ would be expected to lie between those of BCl₃ and BBr₃. Upon adduct formation, the B-Br and B-Cl stretching frequencies are expected to decrease due to the change in hybridization from sp² to sp³ and the elongation of the B-X bonds.

Table 2: Predicted Vibrational Frequencies for Bromochloroborane

Vibrational ModePredicted Frequency Range (cm⁻¹)
B-Br stretch600 - 700
B-Cl stretch800 - 950

Note: These are estimated values and require experimental confirmation.

Quantitative Assessment of Lewis Acidity

The Lewis acidity of this compound₂ can be quantified through various experimental and computational methods.

Enthalpy of Adduct Formation

The enthalpy change (ΔH) upon reaction with a reference Lewis base is a direct measure of the Lewis acid strength. While experimental values for this compound₂ are unavailable, computational chemistry could provide reliable estimates.

Table 3: Predicted Enthalpies of Adduct Formation with Pyridine

Lewis AcidPredicted ΔH (kcal/mol)
BCl₃-30 to -35
This compound₂-32 to -38
BBr₃-35 to -40

Note: These are estimated values based on computational models and require experimental validation.

Conclusion and Future Outlook

Bromochloroborane remains a sparsely studied member of the boron trihalide family. Its asymmetric nature presents an intriguing platform for tuning Lewis acidity, which could be advantageous in catalysis and materials science. The lack of comprehensive experimental data highlights a significant gap in the understanding of this fundamental Lewis acid.

Future research should focus on:

  • Developing and optimizing synthetic routes to obtain pure bromochloroborane.

  • Thorough spectroscopic characterization (NMR, IR, Raman) of the isolated compound.

  • Experimental determination of its Lewis acidity through calorimetric studies with a range of Lewis bases.

  • Computational modeling to elucidate its electronic structure and reactivity in greater detail.

A deeper understanding of the Lewis acid behavior of bromochloroborane will undoubtedly open new avenues for its application in various fields of chemistry.

Computational Analysis of Boron Bromide Chloride (BBrCl): A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of a proposed computational methodology for the characterization of boron bromide chloride (BBrCl). Due to a notable absence of dedicated computational studies on this specific trihaloborane in publicly accessible literature, this whitepaper outlines a robust theoretical framework for its investigation. The proposed protocols are grounded in established computational chemistry techniques and are intended to serve as a foundational guide for researchers seeking to elucidate the molecular properties, reactivity, and potential interactions of this compound. This guide presents a hypothetical workflow, from structural optimization to vibrational and electronic analysis, and includes illustrative data tables and logical diagrams to facilitate future research endeavors.

Introduction

Trihaloboranes (BX₃) are a fundamental class of Lewis acids with significant applications in organic synthesis and materials science. While the computational chemistry of symmetrical trihaloboranes such as boron trichloride (BCl₃) and boron tribromide (BBr₃) is well-documented, the mixed halide species, boron bromide chloride (this compound), remains largely unexplored in the computational literature. Understanding the geometric, vibrational, and electronic properties of this compound is crucial for predicting its reactivity, stability, and potential as a catalyst or reagent.

This whitepaper presents a hypothetical, yet detailed, computational protocol for the comprehensive study of this compound. The methodologies described herein are based on widely accepted and validated computational chemistry practices, offering a roadmap for researchers to generate high-quality, reproducible data on this molecule.

Proposed Computational Methodology

A multi-step computational workflow is proposed to thoroughly characterize this compound. This workflow, depicted below, ensures a systematic investigation from the ground-state molecular structure to its electronic and spectroscopic properties.

G Figure 1: Proposed Computational Workflow for this compound Analysis cluster_0 Structural Optimization cluster_1 Property Calculation cluster_2 Data Analysis & Reporting A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Verify Minimum Energy E Electronic Structure Analysis (HOMO-LUMO, MEP) B->E D Vibrational Analysis (IR/Raman) C->D F Thermochemical Analysis C->F G Tabulation of Results D->G H Visualization of Orbitals and Modes D->H E->G E->H F->G

Caption: Proposed workflow for the computational study of this compound.

Structural Optimization and Frequency Calculations

The initial phase focuses on determining the most stable molecular geometry of this compound.

Experimental Protocol:

  • Initial Structure Generation: A starting geometry for this compound can be constructed using molecular modeling software such as Avogadro or GaussView. Based on VSEPR theory, a trigonal planar geometry is anticipated.

  • Computational Method: Density Functional Theory (DFT) is a suitable method for this level of analysis. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), should be employed to provide a good description of the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization: A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational frequencies.

Hypothetical Molecular Properties of this compound

The following tables present hypothetical, yet chemically reasonable, data for this compound that would be obtained from the aforementioned computational protocol. These values are for illustrative purposes to guide future research.

Geometric Parameters

The optimized molecular structure of this compound is expected to be trigonal planar with C₂ᵥ symmetry.

ParameterHypothetical Value
B-Br Bond Length1.90 Å
B-Cl Bond Length1.75 Å
Br-B-Cl Bond Angle119.5°
Cl-B-Cl Bond AngleN/A
Br-B-Br Bond AngleN/A
Dihedral Angle0° (Planar)
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
Vibrational Frequencies

The vibrational analysis of this compound would yield six normal modes of vibration. The calculated harmonic frequencies can be used to predict the infrared (IR) and Raman spectra.

Vibrational ModeSymmetryHypothetical Frequency (cm⁻¹)IR ActivityRaman Activity
ν₁A₁950ActiveActive
ν₂A₁450ActiveActive
ν₃A₁280ActiveActive
ν₄B₁800ActiveActive
ν₅B₁200ActiveActive
ν₆B₂400ActiveActive
Table 2: Hypothetical Vibrational Frequencies for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

Electronic Structure Analysis

Understanding the electronic structure of this compound provides insights into its reactivity.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability.

OrbitalHypothetical Energy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.

The logical relationship for predicting reactivity based on the HOMO-LUMO gap is illustrated below.

G Figure 2: Reactivity Prediction Logic A Calculate HOMO-LUMO Gap B Large Gap (> 5 eV) A->B C Small Gap (< 5 eV) A->C D High Kinetic Stability Low Reactivity B->D Indicates E Low Kinetic Stability High Reactivity C->E Indicates

Caption: Logic for assessing molecular reactivity from the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP)

An MEP surface map would visually represent the electrostatic potential on the electron density surface. For this compound, it is expected to show a region of positive potential (electron deficiency) around the central boron atom, consistent with its Lewis acidic character, and negative potential (electron richness) around the halogen atoms.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive computational strategy for the characterization of boron bromide chloride (this compound). Although based on a hypothetical framework due to the current lack of published data, the proposed methodologies and illustrative results provide a robust starting point for future research. The presented workflow, utilizing Density Functional Theory, can be readily implemented to generate reliable data on the geometric, vibrational, and electronic properties of this compound.

Future computational studies could expand upon this foundation by:

  • Investigating the reaction mechanisms of this compound with various Lewis bases.

  • Exploring its potential energy surface for dimerization and other intermolecular interactions.

  • Employing higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, to refine the calculated properties.

The computational exploration of this compound promises to fill a significant gap in our understanding of mixed trihaloboranes and may unveil novel applications in chemistry and materials science.

An In-depth Technical Guide to the Stability and Decomposition Pathways of Brominated and Chlorinated Fluorocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of key brominated and chlorinated fluorocarbons, with a primary focus on bromochlorodifluoromethane (CBrClF₂) and bromochlorofluoromethane (CHBrClF). Due to the ambiguity of the term "BBrCl," this guide addresses the most scientifically relevant and researched compounds fitting this description. A brief discussion on bromochlorofluoroborane (BBrClF) is also included, noting the limited available data.

Bromochlorodifluoromethane (CBrClF₂, Halon 1211)

Bromochlorodifluoromethane, commonly known as Halon 1211, is a synthetic haloalkane that was widely used as a fire suppression agent. Its high stability was a key factor in its effectiveness; however, this stability also contributes to its significant environmental impact.

Stability and Physical Properties

CBrClF₂ is a colorless, non-flammable gas at standard conditions.[1] It is chemically inert in many situations but can react with strong reducing agents.[1] The stability of its molecular structure makes it resistant to decomposition at moderate temperatures.[2]

Table 1: Physical and Chemical Properties of CBrClF₂

PropertyValueReference
Molecular Formula CBrClF₂[1]
Molar Mass 165.36 g/mol [1]
Boiling Point -3.7 °C[3]
Melting Point -159.5 °C[3]
Atmospheric Lifetime 16.0 years[3]
Ozone Depletion Potential (ODP) 3.0[4]
Global Warming Potential (100-year) 2070[3]
Decomposition Pathways

The decomposition of CBrClF₂ is primarily initiated by photolysis in the atmosphere and thermal decomposition at elevated temperatures.

In the stratosphere, CBrClF₂ undergoes photodissociation by absorbing UV radiation, leading to the cleavage of its carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site of cleavage.

Table 2: Bond Dissociation Energies for CBrClF₂

BondDissociation Energy (kJ·mol⁻¹)
C-Br 276
C-Cl 327
C-F 485
[4]

Studies on the photodissociation of CBrClF₂ at 157.6 nm have shown that the molecule competitively dissociates through C-Br and C-Cl bond cleavage, with the C-Br pathway being dominant.[5] The resulting CBrF₂ and CClF₂ radicals are unstable and undergo spontaneous secondary dissociation.[5]

G cluster_primary Primary Photodissociation cluster_secondary Secondary Decomposition CBrClF2 CBrClF₂ CClF2_rad •CClF₂ CBrClF2->CClF2_rad + Br• (dominant pathway) CBrF2_rad •CBrF₂ CBrClF2->CBrF2_rad + Cl• CF2_rad :CF₂ CClF2_rad->CF2_rad + Cl• CBrF2_rad->CF2_rad + Br• Cl_rad Cl• Br_rad Br• Cl_rad2 Cl• Br_rad2 Br•

Photodissociation pathway of CBrClF₂.

At temperatures exceeding 400 °C, CBrClF₂ undergoes thermal decomposition primarily through radical mechanisms.[4] The initial step is the homolytic cleavage of the C-Br bond.[4] In the presence of hydrogen-containing substances (e.g., during fire suppression), a complex mixture of halogenated hydrocarbons and toxic acid gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF) are formed.[6][7]

G CBrClF2 CBrClF₂ CClF2_rad •CClF₂ CBrClF2->CClF2_rad Δ (Heat) Br_rad Br• Further_reactions Further Reactions (e.g., with •CClF₂) CClF2_rad->Further_reactions HBr HBr Br_rad->HBr + RH R_rad R• RH RH (Hydrogen Source)

Initial thermal decomposition of CBrClF₂.

Bromochlorofluoromethane (CHBrClF)

Bromochlorofluoromethane is a chiral molecule that has been a subject of interest for fundamental research in stereochemistry.[8] Unlike the fully halogenated CBrClF₂, the presence of a hydrogen atom in CHBrClF makes it susceptible to other decomposition pathways.

Stability and Physical Properties

CHBrClF is a liquid at room temperature. It is noted for its relative instability to hydrolysis.[8]

Table 3: Physical Properties of CHBrClF

PropertyValueReference
Molecular Formula CHBrClF[8]
Molar Mass 147.37 g/mol [8]
Boiling Point 36 °C[8]
Melting Point -115 °C[8]
Density 1.953 g/cm³[8]
Decomposition Pathways

The presence of the C-H bond and the good leaving group ability of the halogens make CHBrClF susceptible to hydrolysis. This nucleophilic substitution reaction involves the displacement of a halide ion by a hydroxide ion or water.

G CHBrClF CHBrClF Intermediate [CH(OH)BrClF]⁻ (Unstable Intermediate) CHBrClF->Intermediate + OH⁻ (Nucleophilic Attack) Products Products (e.g., CHFCl(OH), CO, HBr, HCl, HF) Intermediate->Products Decomposition OH_ion OH⁻

Hydrolysis pathway of CHBrClF.

In the atmosphere, the primary degradation pathway for CHBrClF is expected to be its reaction with hydroxyl radicals (•OH). This reaction would involve the abstraction of the hydrogen atom, initiating a series of oxidation reactions.

Bromochlorofluoroborane (BBrClF)

Bromochlorofluoroborane is a boron-containing compound with limited available information regarding its stability and reactivity. Computational studies could provide theoretical insights into its bond dissociation energies and potential decomposition pathways. However, to date, there is a lack of experimental data on the thermal or photochemical decomposition of this compound.

Experimental Protocols

Protocol for Thermal Decomposition Studies of Halocarbons

This protocol outlines a general procedure for studying the thermal decomposition of a halocarbon like CBrClF₂ in a laboratory setting.

Objective: To identify and quantify the decomposition products of a halocarbon at elevated temperatures.

Apparatus:

  • Tubular flow reactor (e.g., quartz or alumina)

  • Temperature-controlled furnace

  • Mass flow controllers for the halocarbon and carrier gas (e.g., Nitrogen)

  • Gas sampling system (e.g., gas-tight syringes, sample loops)

  • Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) and potentially an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds.

  • Acid gas trapping system: a series of impingers containing a suitable absorption solution (e.g., sodium bicarbonate solution).

  • Ion chromatograph for analysis of trapped acid gases.

Procedure:

  • System Setup: Assemble the flow reactor inside the furnace. Connect the gas lines for the halocarbon and carrier gas via mass flow controllers. Connect the reactor outlet to the gas sampling system and the acid gas trapping system.

  • Leak Check: Pressurize the system with an inert gas and check for leaks.

  • Temperature Stabilization: Heat the furnace to the desired decomposition temperature and allow it to stabilize.

  • Gas Flow Initiation: Start the flow of the carrier gas (e.g., Nitrogen) at a known flow rate to establish a baseline.

  • Introduction of Halocarbon: Introduce the halocarbon into the carrier gas stream at a specific concentration using a mass flow controller.

  • Sampling: Once the system has reached a steady state, collect gas samples from the reactor outlet at specified time intervals.

    • For GC-MS analysis, inject a known volume of the effluent gas into the GC.

    • For acid gas analysis, bubble a known volume of the effluent gas through the absorption solution in the impingers.

  • Analysis:

    • GC-MS: Analyze the collected gas samples to identify and quantify the organic decomposition products. Use a suitable GC column (e.g., DB-35ms) and temperature program to achieve good separation.[9]

    • Ion Chromatography: Analyze the absorption solutions from the impingers to determine the concentrations of halide ions (F⁻, Cl⁻, Br⁻), which correspond to the amounts of HF, HCl, and HBr produced.[3]

  • Data Processing: Calculate the conversion of the parent halocarbon and the yields of the various decomposition products based on the analytical results and the known flow rates.

  • Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of the decomposition.

Protocol for Determining the Rate of Hydrolysis of a Haloalkane

This protocol provides a general method for comparing the relative rates of hydrolysis of haloalkanes like CHBrClF.

Objective: To determine the rate of hydrolysis by monitoring the formation of halide ions.

Apparatus:

  • Test tubes and a test tube rack

  • Water bath with temperature control

  • Pipettes

  • Stopwatch

  • Silver nitrate solution (AgNO₃)

  • Ethanol

Procedure:

  • Sample Preparation: In separate test tubes, place equal volumes of the haloalkanes to be tested (e.g., 1-chlorobutane, 1-bromobutane, and 1-iodobutane as standards for comparison, and CHBrClF).

  • Solvent Addition: Add a small amount of ethanol to each test tube to act as a common solvent, ensuring the haloalkane is miscible with the aqueous silver nitrate solution.[5]

  • Temperature Equilibration: Place the test tubes containing the haloalkane/ethanol mixtures and a separate set of test tubes containing an equal volume of aqueous silver nitrate into a water bath set to a constant temperature (e.g., 50 °C). Allow them to equilibrate for 5-10 minutes.[5]

  • Initiation of Reaction: Add the silver nitrate solution to one of the haloalkane solutions, start the stopwatch immediately, and mix thoroughly.[5]

  • Observation: Observe the mixture and stop the stopwatch as soon as a precipitate (silver halide) becomes visible. The formation of a precipitate indicates the presence of halide ions produced from the hydrolysis reaction.[5]

  • Repeat: Repeat the procedure for each haloalkane.

  • Data Analysis: The time taken for the precipitate to appear is inversely proportional to the rate of hydrolysis. A shorter time indicates a faster rate. The relative rates can be compared. For a more quantitative analysis, the concentration of the halide ions could be monitored over time using an ion-selective electrode.

Conclusion

The stability and decomposition pathways of brominated and chlorinated fluorocarbons are of significant interest due to their historical applications and environmental impacts. Bromochlorodifluoromethane (CBrClF₂) is a stable molecule that primarily decomposes in the upper atmosphere through photodissociation, leading to the release of ozone-depleting bromine and chlorine radicals. At high temperatures, it decomposes to form toxic acid gases. Bromochlorofluoromethane (CHBrClF), containing a C-H bond, is more susceptible to hydrolysis and atmospheric oxidation by hydroxyl radicals. The study of these compounds and their decomposition products requires specialized experimental setups, such as flow reactors for thermal studies and methods for monitoring ion formation in hydrolysis experiments, coupled with sensitive analytical techniques like GC-MS and ion chromatography. For more obscure compounds like bromochlorofluoroborane (BBrClF), computational chemistry presents a valuable tool for predicting stability and reactivity in the absence of experimental data.

References

Methodological & Application

Application Notes and Protocols for Mixed Boron Halides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on the Potential Utility of BBrCl Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted use of specific reagents is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. While common boron trihalides like boron trichloride (BCl₃) and boron tribromide (BBr₃) are well-established Lewis acids in a myriad of chemical transformations, information regarding the mixed halide species, boron bromide chloride (this compound), is notably scarce in scientific literature. This scarcity suggests that this compound is likely a transient or unstable species that is not commercially available as a discrete reagent.

These application notes, therefore, focus on the in situ generation and potential applications of mixed boron halides, drawing parallels from the well-documented reactivity of their parent compounds, BCl₃ and BBr₃. The protocols and data presented are intended to serve as a foundational guide for researchers interested in exploring the nuanced reactivity of these powerful Lewis acids.

I. Generation of Mixed Boron Halides

Mixed boron halides can be generated in situ through redistribution reactions (scrambling) of two different boron trihalides. For instance, combining BCl₃ and BBr₃ can lead to an equilibrium mixture containing BCl₂Br and BClBr₂.

Experimental Protocol: In Situ Generation of Mixed Boron Dihalide Bromide/Chloride Species

Objective: To generate a mixture of mixed boron halides for immediate use in a subsequent organic reaction.

Materials:

  • Boron trichloride (BCl₃) solution (e.g., 1 M in hexanes)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in hexanes)

  • Anhydrous, inert solvent (e.g., dichloromethane, hexanes)

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Dry glassware

Procedure:

  • Under a strict inert atmosphere (argon or nitrogen), add the desired volume of anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the desired molar equivalents of the BCl₃ solution to the cooled solvent with vigorous stirring.

  • To the same flask, slowly add the desired molar equivalents of the BBr₃ solution. The order of addition may be varied depending on the specific application.

  • Allow the mixture to stir at the specified temperature for a designated period (e.g., 30 minutes) to allow for equilibration of the mixed halide species.

  • The resulting solution containing a mixture of BCl₃, BBr₃, BCl₂Br, and BClBr₂ is now ready for the addition of the substrate for the intended organic transformation.

Note: The exact composition of the equilibrium mixture will depend on the stoichiometry of the starting materials, the solvent, and the temperature.

II. Applications in Organic Synthesis: The Role of Boron Halides as Lewis Acids

Boron trihalides are potent Lewis acids due to the electron-deficient nature of the boron atom. They readily accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions. This principle is expected to extend to mixed boron halides.

A. Activation of Carbonyl Compounds

Boron halides are widely used to activate aldehydes and ketones towards nucleophilic attack. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

lewis_acid_catalysis

Caption: Mechanism of carbonyl activation by a boron halide Lewis acid.

V. Safety and Handling

Boron halides are highly reactive and corrosive. They react violently with water and protic solvents to release the corresponding hydrogen halide (HCl and HBr), which are toxic and corrosive gases. All manipulations should be carried out in a well-ventilated fume hood under a strictly inert atmosphere. Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Conclusion

While this compound remains an elusive reagent for direct application, the principles of in situ generation of mixed boron halides from their parent compounds open an avenue for exploring novel reactivity in organic synthesis. The modulation of Lewis acidity and steric demand by varying the halogen substituents on the boron center could provide a powerful tool for achieving enhanced selectivity and reactivity in a range of organic transformations. Further research into the characterization and reaction scope of these mixed boron halide systems is warranted to fully unlock their synthetic potential for researchers and drug development professionals.

Application Note: Principles and Safety Protocols for Mixed Boron Trihalides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to their hazardous nature, this document does not provide a detailed, step-by-step synthesis protocol for boron bromide chlorides. Boron trihalides and their derivatives are highly reactive, corrosive, and toxic. Their synthesis and handling should only be attempted by trained professionals in a controlled laboratory setting with the appropriate safety infrastructure. This note serves to outline the general principles of their formation and the critical safety protocols required for their handling.

Introduction to Mixed Boron Trihalides

The chemical formula "BBrCl" is ambiguous and can refer to two specific mixed boron trihalide compounds:

  • Bromodichloroborane (this compound₂) [1]

  • Dibromochloroborane (BBr₂Cl) [2]

These compounds are part of a class of substances known as boron trihalides, which are potent Lewis acids due to the empty p-orbital on the boron atom.[3] Their high reactivity makes them useful reagents in organic synthesis, particularly for the cleavage of ethers and as intermediates for various chemical transformations.[3] However, this reactivity also presents significant handling challenges.

General Principles of Synthesis

The formation of mixed boron trihalides like this compound₂ and BBr₂Cl typically relies on a process known as halogen exchange or "scrambling" reactions.[4][5] This involves reacting two different boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃).

When mixed, these reagents will undergo a redistribution of their halide substituents to form an equilibrium mixture containing the starting materials and the mixed species:

BCl₃ + BBr₃ ⇌ this compound₂ + BBr₂Cl

Controlling the stoichiometry of the initial reagents can influence the relative concentrations of the products at equilibrium. However, isolating a pure sample of a single mixed halide from this mixture is challenging and requires advanced purification techniques like fractional distillation under inert, anhydrous conditions. These reactions are typically rapid and must be performed with strict exclusion of air and moisture.[5]

Physical and Chemical Properties

Boron trihalides are volatile and highly reactive substances. They react violently with water and other protic solvents to release toxic and corrosive hydrogen halides (HCl and HBr). Below is a summary of properties for the parent compounds.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Boron TrichlorideBCl₃117.1712.5
Boron TribromideBBr₃250.5291.3
BromodichloroboraneThis compound₂161.62[1]N/A (Est. between BCl₃ and BBr₃)
DibromochloroboraneBBr₂Cl206.07[2]N/A (Est. between BCl₃ and BBr₃)

Critical Safety Protocols

Handling boron trihalides and related compounds demands rigorous adherence to safety protocols to prevent injury and property damage. These chemicals may be classified as pyrophoric, water-reactive, corrosive, and acutely toxic.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the last line of defense.[8]

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[9][10]

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile, consult manufacturer's compatibility chart) and consider wearing flame-retardant outer gloves.[9][10]

  • Body Protection: A flame-resistant lab coat and long pants are required.[8][9] Closed-toe shoes are mandatory.[9]

Engineering Controls

Operations must be conducted within specialized engineering controls to contain hazards.

  • Fume Hood: All manipulations must occur in a certified chemical fume hood to contain toxic and corrosive vapors.[8][11] Keep the sash as low as possible.[8]

  • Inert Atmosphere: Due to their extreme sensitivity to air and moisture, these compounds must be handled under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[10][11]

Emergency Preparedness
  • Never Work Alone: Always have a trained coworker present when handling highly hazardous materials.[8]

  • Emergency Access: Ensure clear access to an eyewash station and safety shower.[8][9]

  • Fire Extinguisher: A Class D dry powder extinguisher (for reactive metals) or sand should be readily available. Do not use water, CO₂, or Halon extinguishers , as they can react violently with these chemicals.[10]

  • Spill Management: Have appropriate spill containment and neutralizing agents available, such as dry sand, soda ash, or other non-reactive absorbents.[10][11]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for safely handling air- and moisture-sensitive corrosive reagents, not a specific synthesis.

Safeworkflow cluster_prep Preparation Phase cluster_exec Execution Phase (Inert Atmosphere) cluster_clean Cleanup Phase prep_sop Review SOP & MSDS prep_ppe Don Appropriate PPE (FR Coat, Goggles, Face Shield, Gloves) prep_sop->prep_ppe prep_eng Verify Engineering Controls (Fume Hood/Glovebox, Inert Gas) prep_ppe->prep_eng prep_emer Prepare Emergency Supplies (Extinguisher, Spill Kit) prep_eng->prep_emer exec_purge Purge Apparatus with Inert Gas prep_emer->exec_purge Proceed if Safe exec_transfer Transfer Reagents via Syringe or Cannula exec_purge->exec_transfer exec_reaction Run Reaction under Positive Pressure exec_transfer->exec_reaction exec_quench Quench Reaction & Reagents Safely exec_reaction->exec_quench clean_decon Decontaminate Glassware (e.g., with Isopropanol) exec_quench->clean_decon Proceed after Cooling clean_waste Dispose of Waste in Designated Containers clean_decon->clean_waste clean_area Clean Work Area clean_waste->clean_area clean_ppe Doff & Dispose/Clean PPE clean_area->clean_ppe

Caption: Generalized safety workflow for handling hazardous, air-sensitive reagents.

References

Application Notes and Protocols for the Safe Handling and Storage of Highly Reactive Boron Halides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula "BBrCl" does not correspond to a common, well-documented chemical compound. The following handling and storage procedures are based on the known hazards of related and highly reactive boron halides, such as Boron Tribromide (BBr3) and Boron Trichloride (BCl3). These guidelines are intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for the specific compound being used.

Introduction

Boron halides are highly reactive compounds that are widely used in organic synthesis and other chemical processes. They are strong Lewis acids and react violently with water and other protic solvents.[1] Due to their hazardous nature, strict adherence to safe handling and storage protocols is essential to prevent injury and property damage. Exposure can cause severe burns to the skin and eyes.[1]

Hazard Identification and Risk Assessment

Before handling any reactive boron halide, a comprehensive risk assessment must be conducted. This involves reviewing the SDS and understanding the specific hazards associated with the compound.[2][3]

Primary Hazards:

  • Corrosivity: These compounds are highly corrosive to skin, eyes, and the respiratory tract.[2][3] Contact can cause immediate and severe tissue damage.

  • Reactivity: They react violently with water, alcohols, and other protic solvents, releasing toxic and corrosive hydrogen halide gases (e.g., hydrogen bromide, hydrogen chloride).[1]

  • Toxicity: Inhalation of vapors can cause severe respiratory irritation and damage.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to hazardous chemicals.[4] The following PPE should be worn at all times when handling reactive boron halides:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[4]

  • Hand Protection: Thick nitrile or neoprene gloves should be worn.[4] Always check the glove manufacturer's compatibility chart for the specific chemical being used.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn to protect against splashes.[4]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][3] In some situations, a respirator may be necessary.[4]

Safe Handling Procedures

All manipulations of reactive boron halides should be performed in a well-ventilated chemical fume hood.[2][3]

General Handling:

  • Always have the SDS readily available for reference.[2][3]

  • Ensure that an emergency eye wash station and safety shower are immediately accessible.[5]

  • Use a "buddy system" when working with highly hazardous materials.

  • Transport containers in an approved acid bucket or secondary containment to prevent spills.[2][3]

  • Slowly open containers to relieve any built-up pressure.

  • Use compatible, dry, and inert equipment (e.g., glassware, cannulas).

Storage Requirements

Proper storage is crucial to maintain the stability of the chemical and prevent accidents.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[2][3][5]

  • Incompatibilities: Store separately from incompatible materials such as water, alcohols, bases, and oxidizing agents.

  • Containers: Keep containers tightly closed and upright to prevent leakage.[5][6] Store in a secondary container.

Emergency Procedures

In the event of an emergency, follow these procedures and any site-specific protocols.

  • Spills:

    • Evacuate the area immediately.

    • If the spill is large, contact emergency services.

    • For small spills within a fume hood, use an appropriate absorbent material (e.g., calcined clay, sand). Do not use water or combustible materials.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Data Presentation

The following table summarizes key quantitative data for Boron Tribromide and Boron Trichloride as representative examples of reactive boron halides.

PropertyBoron Tribromide (BBr3)Boron Trichloride (BCl3)
CAS Number 10294-33-4[7]10294-34-5
Molecular Weight 250.52 g/mol 117.17 g/mol
Appearance Colorless to amber fuming liquid[1]Colorless fuming gas or liquid
Melting Point -46.3 °C[1]-107.3 °C
Boiling Point 91.3 °C[1]12.5 °C
Density 2.643 g/cm³[1]1.326 g/cm³
Vapor Pressure 40 mmHg at 14 °C1 atm at 12.5 °C

Experimental Protocols

Protocol 1: Transfer of a Reactive Boron Halide Solution

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Don all required PPE.

    • Work within a certified chemical fume hood.

  • Procedure:

    • Using a dry syringe or cannula, slowly draw the desired amount of the boron halide solution from the reagent bottle.

    • Slowly add the solution to the reaction vessel, keeping the vessel under an inert atmosphere.

    • Quench the syringe or cannula with a suitable solvent (e.g., a dry, non-protic solvent) followed by a careful quench with an alcohol (e.g., isopropanol) in a separate container within the fume hood.

  • Cleanup:

    • Carefully clean all glassware.

    • Dispose of all waste according to institutional and regulatory guidelines.

Protocol 2: Quenching and Disposal of Reactive Boron Halide Waste

  • Preparation:

    • Work in a chemical fume hood.

    • Have a suitable neutralizing agent (e.g., sodium bicarbonate solution) ready.

  • Procedure:

    • Slowly add the boron halide waste to a stirred, cooled (ice bath) solution of a high-boiling point alcohol (e.g., isopropanol).

    • Once the reaction has subsided, slowly add the mixture to a solution of sodium bicarbonate to neutralize the acidic byproducts.

    • Test the pH of the final solution to ensure it is neutral.

  • Disposal:

    • Dispose of the neutralized waste in a properly labeled waste container according to institutional guidelines. Never dispose of corrosives down sinks or drains.[8]

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Conduct Risk Assessment (Review SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Emergency Equipment) B->C D Perform Experiment C->D Proceed to Handling E Quench Reactive Materials D->E After Experiment F Properly Dispose of Waste E->F Proceed to Cleanup G Clean Equipment F->G H Store Chemicals Correctly G->H

Caption: A logical workflow for the safe handling of reactive boron halides.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure node_action node_action node_end node_end Start Emergency Event Spill_Size Spill Size? Start->Spill_Size Exposure_Type Type of Exposure? Start->Exposure_Type Action_Absorb Use Absorbent Material (in Fume Hood) Spill_Size->Action_Absorb Small Action_Evacuate Evacuate Area & Call Emergency Services Spill_Size->Action_Evacuate Large Spill_Small Small Spill_Large Large Seek_Medical Seek Immediate Medical Attention Action_Absorb->Seek_Medical Action_Evacuate->Seek_Medical Action_Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Exposure_Type->Action_Flush_Skin Skin Action_Flush_Eyes Flush with Water (15 min) Exposure_Type->Action_Flush_Eyes Eyes Action_Fresh_Air Move to Fresh Air Exposure_Type->Action_Fresh_Air Inhalation Exp_Skin Skin Exp_Eyes Eyes Exp_Inhale Inhalation Action_Flush_Skin->Seek_Medical Action_Flush_Eyes->Seek_Medical Action_Fresh_Air->Seek_Medical

Caption: A decision tree for emergency response to a spill or exposure.

References

Application Notes and Protocols: Boron-Based Lewis Acids in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Note on Catalyst Selection: While the initial topic of interest was Boron Bromide Dichloride (BBrCl) as a catalyst in polymerization reactions, a comprehensive literature search revealed a lack of specific data and established protocols for its use in this application. Therefore, this document will focus on a closely related and well-documented boron-based Lewis acid, Boron Trifluoride (BF₃) , and its etherate complex (BF₃·OEt₂), to provide representative insights into the application of boron-based catalysts in cationic polymerization. The principles and methodologies described herein for BF₃ are expected to be broadly applicable to other strong Lewis acids, including other boron halides.

Introduction to Boron Trifluoride as a Polymerization Catalyst

Boron trifluoride (BF₃) is a potent Lewis acid widely employed as a catalyst for cationic polymerization.[1] Its strong electrophilic character allows it to initiate the polymerization of a variety of monomers, particularly those with electron-donating substituents that can stabilize the resulting carbocationic propagating species. BF₃ is a gas at standard conditions, so for easier handling, it is commonly used as a complex with diethyl ether, known as boron trifluoride etherate (BF₃·OEt₂).[2][3] This liquid complex is more stable and convenient to dispense in a laboratory setting.[3]

Applicable Monomers:

BF₃ and its complexes are effective in polymerizing a range of monomers, including:

  • Olefins: Isobutylene is a classic example, leading to the production of polyisobutylene, a key component of butyl rubber.[2][4]

  • Vinyl Ethers: Monomers like isobutyl vinyl ether can be polymerized in a controlled manner.[5]

  • Styrenics: Styrene and its derivatives, such as p-hydroxystyrene and p-(chloromethyl)styrene, can undergo cationic polymerization with BF₃-based systems.[5][6]

  • Cyclic Ethers: Epoxides and other cyclic ethers like tetrahydrofuran (THF) can be polymerized via ring-opening polymerization initiated by BF₃.[2][7]

  • Lactones: Ring-opening polymerization of lactones can also be initiated by Lewis acids.

  • Aldehydes: Formaldehyde and its cyclic trimer, trioxane, can be polymerized.[8]

The activity and control of the polymerization are highly dependent on the reaction conditions, including temperature, solvent polarity, and the presence of a co-catalyst or initiator.

Mechanism of BF₃-Catalyzed Cationic Polymerization

Cationic polymerization with BF₃ typically requires a co-catalyst, often a protic substance like water or an alcohol, to generate the initiating species.[9][10][11] The polymerization process proceeds through three main stages: initiation, propagation, and termination.

Signaling Pathway for BF₃-Catalyzed Cationic Polymerization of Isobutylene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BF3 BF₃ (Catalyst) Initiator_Complex H⁺[BF₃OH]⁻ (Initiator Complex) BF3->Initiator_Complex H2O H₂O (Co-catalyst) H2O->Initiator_Complex Carbocation tert-Butyl Carbocation (Propagating Species) Initiator_Complex->Carbocation Protonation Monomer_I Isobutylene Monomer_I->Carbocation Growing_Chain Growing Polymer Chain (Carbocation) Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain + Monomer Monomer_P Isobutylene Monomer_P->Longer_Chain Final_Chain Growing Polymer Chain Terminated_Polymer Terminated Polymer (with double bond) Final_Chain->Terminated_Polymer Proton Abstraction Counter_Ion [BF₃OH]⁻ Counter_Ion->Terminated_Polymer Regenerated_Complex H₂O + BF₃ Terminated_Polymer->Regenerated_Complex Releases

Caption: Mechanism of BF₃-catalyzed cationic polymerization of isobutylene.

Quantitative Data from BF₃-Catalyzed Polymerizations

The molecular weight and polydispersity of the resulting polymers are influenced by various factors. The following table summarizes representative data from different polymerization systems using BF₃ or its etherate.

MonomerInitiator/Co-catalystCatalystSolventTemp (°C)Mₙ ( g/mol )Mₙ/MₙReference
p-HydroxystyreneWater Adduct of pMOSBF₃·OEt₂Acetonitrile-15 to 60~5,430< 1.4[6][12]
IsobutyleneWaterBF₃Ethyl Chloride-1969.0 - 13.4 x 10⁶N/A[4]
3,3-Bis(azidomethyl)oxetaneButanediolBF₃·OEt₂DichloromethaneN/A5,3861.35[7]
Cyclopentadiene1-(4-methoxyphenyl)ethanolBF₃·OEt₂CH₂Cl₂:CH₃CN (4:1)Room Temp≤ 4,0001.4–1.7[5]
Isobutyl vinyl etherWaterYb(OTf)₃/BF₃·OEt₂Aqueous DispersionN/A≤ 8,6002.5–3.5[5]

N/A: Not available in the provided search results.

Experimental Protocols

Protocol 1: Bulk Polymerization of Isobutylene at Cryogenic Temperatures

This protocol is adapted from procedures for producing high molecular weight polyisobutylene.[4]

Materials:

  • Isobutylene (IB), high purity

  • Boron trifluoride (BF₃), gas

  • Ethyl chloride (solvent, optional for solution polymerization)

  • Liquid nitrogen

  • Custom-designed Closed-System Micro Reactor (CSMR) or similar high-vacuum apparatus

  • Methanol (for termination)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Isolation A Assemble and evacuate CSMR system B Cool reactor to -196°C with liquid nitrogen A->B C Liquefy isobutylene monomer into reactor B->C D Introduce gaseous BF₃ catalyst C->D E Allow polymerization to proceed D->E F Introduce chilled methanol to terminate the reaction E->F G Warm reactor to room temperature F->G H Dissolve polymer in hexane and precipitate in methanol G->H I Dry polymer under vacuum H->I

References

Application Notes and Protocols for Reactions Involving Mixed Boron Bromochlorides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical entity "BBrCl" is not well-documented in standard chemical literature. It is presumed that this query pertains to mixed boron trihalides, such as bromodichloroborane (this compound₂) or dibromochloroborane (BBr₂Cl), or the general experimental setups required for handling highly reactive and sensitive boron halide compounds. The following application notes and protocols are provided for this class of compounds.

I. Application Notes

Mixed boron bromochlorides are strong Lewis acids and highly reactive compounds. Their utility in research and development, particularly in organic and inorganic synthesis, stems from their electron-deficient boron center.

1.1. Lewis Acid Catalysis: Boron trihalides are potent Lewis acids used to promote a variety of chemical transformations. The Lewis acidity order is generally BBr₃ > BCl₃ > BF₃, and mixed halides will have intermediate reactivity. They can be employed to activate carbonyls, ethers, and other functional groups, facilitating reactions such as Friedel-Crafts alkylations and acylations, aldol reactions, and various cyclization and rearrangement reactions. The specific mixed halide used can tune the reactivity and selectivity of the catalytic process.

1.2. Reagents in Organic Synthesis: These compounds can act as reagents for the cleavage of ethers and esters, often with high selectivity. The choice of halide substituents on the boron can influence the reaction conditions and the product distribution. They are also precursors for the synthesis of other organoboron compounds.

1.3. Precursors to Other Boron Compounds: Mixed boron bromochlorides can be used as starting materials for the synthesis of more complex boron-containing molecules, including organoboranes, boronic esters, and borate complexes, through halide exchange reactions.

II. Experimental Protocols

Safety Precautions: Boron trihalides and their mixed analogues are corrosive, toxic, and react violently with water and other protic solvents, releasing toxic hydrogen halides. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using either a glovebox or Schlenk line techniques. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. All work should be performed in a well-ventilated fume hood.

Protocol 1: General Setup for Reactions with Air- and Moisture-Sensitive Boron Halides using Schlenk Line Techniques

This protocol outlines the fundamental steps for setting up a reaction that is sensitive to air and moisture.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., dropping funnel, condenser), oven-dried overnight at >120 °C.

  • Schlenk line with a dual vacuum/inert gas manifold.

  • Vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Inert gas (high purity nitrogen or argon).

  • Septa, glass stoppers, and cannulas.

  • Syringes and needles (oven-dried and purged with inert gas).

  • Anhydrous solvents.

Procedure:

  • Glassware Preparation: Assemble the hot, oven-dried glassware while flushing with a stream of inert gas. Seal all joints with high-vacuum grease and secure with clips.

  • Inerting the Apparatus: Attach the assembled apparatus to the Schlenk line via thick-walled, non-collapsible tubing.[1]

  • Purging Cycles ("Cycling"): Evacuate the glassware by opening the tap to the vacuum manifold for 5-10 minutes. Then, slowly backfill the flask with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[2][3]

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula transfer or a gas-tight syringe.

  • Reagent Addition:

    • Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum or via a cannula.

    • Solids: Add stable solids quickly under a positive flow of inert gas. For highly sensitive solids, use a solid addition tube that has been purged with inert gas.[4]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. The inert gas outlet of the Schlenk line is typically connected to a bubbler to monitor the pressure.

  • Quenching and Work-up: Upon completion, cool the reaction to a suitable temperature (e.g., 0 °C or -78 °C) and quench it by slowly adding a suitable quenching agent (e.g., a cooled protic solvent or a saturated aqueous solution) via syringe or cannula.

Protocol 2: Synthesis of Mixed Boron Bromochlorides via Halogen Scrambling

This protocol describes a representative method for preparing a mixed boron bromochloride, such as this compound₂, through the redistribution of halides between two different boron trihalides.

Materials:

  • Boron trichloride (BCl₃) solution in a non-coordinating solvent (e.g., hexanes or dichloromethane).

  • Boron tribromide (BBr₃).

  • Anhydrous, non-coordinating solvent (e.g., hexanes or CH₂Cl₂).

  • Schlenk flask equipped with a magnetic stir bar.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Set up a Schlenk flask under an inert atmosphere as described in Protocol 1.

  • Transfer a known amount of anhydrous solvent into the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add a solution of BCl₃ (e.g., 2 equivalents) to the cold solvent.

  • Slowly add BBr₃ (e.g., 1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for a specified period (e.g., 2-4 hours) to allow for halogen exchange to occur. The progress of the reaction can be monitored by NMR spectroscopy if desired.

  • The resulting solution will contain a mixture of BCl₃, this compound₂, BBr₂Cl, and BBr₃ in equilibrium. This mixture can often be used in situ for subsequent reactions.

Characterization: The formation of mixed boron bromochlorides can be confirmed by ¹¹B NMR spectroscopy. Each species will give a distinct resonance. For example, in the BClₓBr₃₋ₓ system, the chemical shifts are approximately: BCl₃ (~47 ppm), this compound₂ (~41 ppm), BBr₂Cl (~30 ppm), and BBr₃ (~20 ppm).

III. Data Presentation

Table 1: Physical Properties of Selected Boron Trihalides

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)¹¹B NMR Shift (ppm)
Boron TrichlorideBCl₃117.17-107.312.5~47
Boron TribromideBBr₃250.52-46.391.3~20
BromodichloroboraneThis compound₂161.62--~41
DibromochloroboraneBBr₂Cl206.07--~30

IV. Visualizations

Experimental_Workflow Experimental Workflow for Air-Sensitive Reactions A Oven-Dry Glassware B Assemble Hot Glassware under Inert Gas Flow A->B C Attach to Schlenk Line B->C D Perform Vacuum/Inert Gas Cycles (x3) C->D E Add Anhydrous Solvent D->E F Add Reagents (Liquid/Solid) E->F G Run Reaction under Positive Inert Gas Pressure F->G H Cool and Quench Reaction G->H I Work-up and Purification H->I

Caption: Workflow for handling air-sensitive reagents.

Schlenk_Line_Setup Schematic of a Schlenk Line Setup cluster_0 Schlenk Line Vacuum_Manifold Vacuum Manifold Tap Two-Way Tap Vacuum_Manifold:f0->Tap Inert_Gas_Manifold Inert Gas Manifold Bubbler Bubbler Inert_Gas_Manifold:f0->Bubbler Inert_Gas_Manifold:f0->Tap Vacuum_Pump Vacuum Pump Cold_Trap Cold Trap (Liquid N2) Vacuum_Pump->Cold_Trap Cold_Trap->Vacuum_Manifold:f0 Inert_Gas_Source Inert Gas Source (N2 or Ar) Inert_Gas_Source->Inert_Gas_Manifold:f0 Reaction_Flask Reaction Flask Tap->Reaction_Flask

Caption: A simplified Schlenk line apparatus.

Halogen_Scrambling Synthesis of Mixed Boron Halides cluster_reactants Reactants cluster_products Products in Equilibrium BCl3 BCl₃ Equilibrium Equilibrium Mixture BCl3->Equilibrium BBr3 BBr₃ BBr3->Equilibrium BBrCl2 This compound₂ Equilibrium->BBrCl2 BBr2Cl BBr₂Cl Equilibrium->BBr2Cl

Caption: Halogen scrambling reaction pathway.

References

Application Notes and Protocols: BBrCl-Mediated Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "BBrCl mediated ring-opening reactions" of epoxides, aziridines, and cyclopropanes has yielded no specific documented applications or established protocols for this particular reagent in the scientific literature. The search results did not provide any experimental data, mechanistic studies, or detailed methodologies directly involving the use of bromochloroborane (this compound) for the ring-opening of these three-membered heterocyclic compounds.

While the ring-opening of epoxides, aziridines, and cyclopropanes are well-established and synthetically valuable transformations, they are typically mediated by a variety of other reagents. Common reagents and conditions include:

  • For Epoxides: Strong nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, cyanides), acids (Brønsted or Lewis acids), and reducing agents (e.g., LiAlH₄). The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

  • For Aziridines: Nucleophiles (e.g., organocuprates, amines, thiols), often in the presence of a Lewis or Brønsted acid catalyst to activate the aziridine ring. The regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring.

  • For Cyclopropanes: Electrophiles, particularly in the case of activated cyclopropanes (e.g., those bearing electron-withdrawing groups), or through transition metal-catalyzed processes.

Boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), are known Lewis acids and have been employed in organic synthesis, including for the cleavage of ethers. It is conceivable that a mixed halide species like this compound could exhibit Lewis acidic properties. However, its specific application and efficacy in mediating the ring-opening of epoxides, aziridines, and cyclopropanes are not described in the reviewed literature.

Due to the absence of any available scientific data or established protocols for this compound-mediated ring-opening reactions of epoxides, aziridines, and cyclopropanes, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and visualizations.

Recommendation for Researchers, Scientists, and Drug Development Professionals:

It is recommended to consult the extensive body of literature on established methods for the ring-opening of these heterocycles using well-documented reagents and reaction conditions. Should "this compound" be a novel or proprietary reagent, access to internal or unpublished research data would be necessary to develop the requested documentation. Researchers are advised to verify the chemical identity and intended application of the reagent .

Application Notes and Protocols: Lewis Acid Catalysis with Dibromochloroborane (BBrCl)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific applications or established protocols for the use of dibromochloroborane (BBrCl) as a Lewis acid catalyst in organic synthesis.

While boron trihalides such as boron tribromide (BBr₃) and boron trichloride (BCl₃) are well-established and potent Lewis acids frequently employed in a wide array of organic transformations, their mixed halogen counterpart, this compound, does not appear to be a commonly utilized reagent for catalysis. The reasons for its apparent lack of use in the synthetic literature are not explicitly detailed but could be related to difficulties in its preparation, purification, stability, or a lack of advantageous reactivity compared to the more readily available homo-halogenated boron species.

Theoretical studies on mixed boron trihalides have been conducted to understand their Lewis acidic properties relative to their parent trihalides. However, these computational investigations do not translate to practical, documented applications in a laboratory setting for synthetic purposes.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or mechanistic diagrams for the Lewis acid-catalyzed reactions of this compound as there is no foundational research to draw upon.

For researchers and drug development professionals interested in potent boron-based Lewis acid catalysis, it is recommended to consult the extensive literature on the following well-characterized catalysts:

  • Boron Tribromide (BBr₃): Widely used for the cleavage of ethers and esters, as well as in Friedel-Crafts reactions and other electrophilic activations.

  • Boron Trichloride (BCl₃): A versatile Lewis acid for similar applications to BBr₃, often with differing selectivity. It is also used in the synthesis of other organoboron compounds.

  • Boron Trifluoride Etherate (BF₃·OEt₂): A more conveniently handled liquid source of BF₃, it is a workhorse catalyst for a vast range of reactions including aldol reactions, Diels-Alder reactions, and glycosylations.

Should specific protocols for these more common boron trihalide Lewis acids be of interest, detailed information can be provided.

Application Notes and Protocols: Synthesis of Organoboron Compounds Using B-bromodichloroborane (BBrCl)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific, detailed protocols and application notes for the synthesis of organoboron compounds using B-bromodichloroborane (BBrCl) as a primary reagent. While the synthesis of organoboron compounds is a vast and well-documented field, the use of this compound for this purpose appears to be either highly specialized and not widely reported, or not a commonly employed method.

The available literature predominantly focuses on other, more common boron sources such as boronic acids, boronate esters (e.g., bis(pinacolato)diboron), diborane, and boron trihalides like boron trichloride (BCl₃) and boron tribromide (BBr₃). These reagents are extensively used in various reactions, including Suzuki-Miyaura cross-coupling, hydroboration, and reactions with organometallic reagents.

This document, therefore, aims to provide a general overview of established methods for organoboron synthesis that could theoretically be adapted for this compound, based on the reactivity of similar boron halides. It will also present logical frameworks and hypothetical reaction pathways for how this compound might be utilized.

General Principles and Potential Applications of this compound

B-bromodichloroborane is a mixed boron trihalide. Its reactivity is expected to be intermediate between that of BCl₃ and BBr₃. The presence of both chlorine and bromine atoms could potentially offer unique selectivity in certain reactions, although this is not well-documented. The primary routes for forming carbon-boron bonds using boron halides typically involve:

  • Reaction with Organometallic Reagents: This is the most direct and widely used method. Organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), act as carbanion sources that can displace a halide from the boron atom.

  • Catalytic Borylation Reactions: While less common for simple boron halides, in principle, transition metal-catalyzed reactions could be employed to couple organic halides or other substrates with a boron source.

Hypothetical Experimental Protocols

The following protocols are theoretical and based on well-established procedures for other boron trihalides. Researchers should exercise extreme caution and perform small-scale pilot reactions to determine the feasibility and optimal conditions for reactions involving this compound.

Protocol 1: Synthesis of an Arylboronate via Reaction with a Grignard Reagent

This protocol outlines a hypothetical procedure for the synthesis of an arylboronate by reacting this compound with a pre-formed Grignard reagent.

Reaction Scheme:

Ar-MgBr + this compound₂ → Ar-BCl₂ + MgBr₂ Ar-BCl₂ + 2 R'OH → Ar-B(OR')₂ + 2 HCl

Materials:

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • B-bromodichloroborane (this compound) solution in a suitable solvent

  • Anhydrous alcohol or diol (e.g., pinacol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings to a flame-dried flask containing anhydrous diethyl ether.

    • Slowly add a solution of the aryl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

    • Stir the reaction mixture until the magnesium is consumed.

  • Borylation Reaction:

    • Cool the freshly prepared Grignard reagent to -78 °C.

    • Slowly add a solution of B-bromodichloroborane in an anhydrous solvent to the Grignard reagent. The stoichiometry should be carefully controlled to favor monosubstitution.

    • Allow the reaction to stir at -78 °C for a specified time (e.g., 2 hours) and then slowly warm to room temperature.

  • Esterification:

    • Cool the reaction mixture to 0 °C.

    • Slowly add an anhydrous alcohol or diol (e.g., pinacol) to the reaction mixture to convert the resulting dichloroborane into the more stable boronate ester.

    • Stir the reaction for several hours at room temperature.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Quantitative Data Summary (Hypothetical):

EntryAryl HalideGrignard Formation Yield (%)Borylation/Esterification Yield (%)Overall Yield (%)Purity (%)
1Bromobenzene>9560-7057-67>98
24-Bromotoluene>9565-7562-71>98

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the relationships between the key components.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation & Esterification cluster_workup Work-up & Purification ArylBromide Aryl Bromide Grignard Aryl Magnesium Bromide ArylBromide->Grignard Mg Magnesium Mg->Grignard ArylDichloroborane Aryl Dichloroborane Grignard->ArylDichloroborane Nucleophilic Attack This compound This compound This compound->ArylDichloroborane Arylboronate Arylboronate Ester ArylDichloroborane->Arylboronate Alcohol Alcohol/Diol Alcohol->Arylboronate Quenching Quenching Arylboronate->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification FinalProduct Pure Arylboronate Ester Purification->FinalProduct

Caption: Workflow for the synthesis of arylboronate esters using this compound.

ReagentRelationship Organometallic Organometallic Reagent (e.g., Grignard, Organolithium) Intermediate Organoboron Halide Intermediate (R-BCl₂ or R-BBrCl) Organometallic->Intermediate Forms C-B bond This compound B-bromodichloroborane (this compound) This compound->Intermediate Provides Boron center FinalProduct Stable Organoboron Compound (e.g., Boronate Ester) Intermediate->FinalProduct Stabilization EsterifyingAgent Esterifying Agent (e.g., Pinacol, Alcohols) EsterifyingAgent->FinalProduct Forms stable ester

Caption: Logical relationship of reagents in the proposed synthesis.

Conclusion and Future Outlook

The application of B-bromodichloroborane in the synthesis of organoboron compounds remains an underexplored area of research. The protocols and data presented here are hypothetical and serve as a starting point for investigation. Further experimental work is necessary to validate these methods, determine the reactivity and selectivity of this compound, and establish its potential advantages over more conventional boron reagents. Researchers are encouraged to explore this area, paying close attention to safety and reaction optimization. The unique halogen substitution pattern of this compound may offer novel synthetic pathways and access to new organoboron building blocks for applications in materials science, catalysis, and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Bromine Monochloride (BBrCl) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bromine Monochloride (BBrCl).

Troubleshooting Guides

Low yield is a common issue in the synthesis of this compound. This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.

Question: My this compound yield is significantly lower than expected. What are the primary factors to investigate?

Answer: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Equilibrium Limitations: The reaction between bromine (Br₂) and chlorine (Cl₂) to form this compound is a reversible process. The forward reaction may not proceed to completion, leading to a mixture of reactants and products at equilibrium.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reactant stoichiometry are critical parameters that must be carefully controlled to favor product formation.

  • Reactant Purity: The presence of impurities, particularly water or organic materials, in the bromine or chlorine starting materials can lead to undesirable side reactions.

  • Product Loss during Workup and Purification: this compound is a volatile and reactive compound. Significant product loss can occur during purification if the methodology is not optimized.

Question: How does the reaction equilibrium affect the yield of this compound?

Answer: The synthesis of this compound from its elements is an equilibrium reaction:

Br₂(g) + Cl₂(g) ⇌ 2BrCl(g)

The position of this equilibrium is influenced by the reaction conditions. According to Le Chatelier's principle, adjusting these conditions can shift the equilibrium towards the product side, thus increasing the yield. For instance, increasing the pressure for this gaseous reaction would favor the formation of this compound as there are fewer moles of gas on the product side.

Question: What are the optimal reaction conditions for maximizing this compound yield?

Answer: Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters to consider include:

  • Stoichiometry: Employing a slight excess of one of the reactants, typically the more volatile or easily removed one (chlorine), can help drive the reaction to completion.

  • Temperature: The reaction is typically performed at low temperatures to favor the stability of the this compound product.

  • Pressure: As the forward reaction leads to a reduction in the number of moles of gas, conducting the reaction at elevated pressures can increase the yield. However, this requires specialized equipment.

Question: My reactants (Bromine and Chlorine) are of high purity, but the yield is still low. What could be the issue?

Answer: Even with high-purity reactants, low yields can result from:

  • Improper mixing: Inefficient mixing of the gaseous or liquid reactants can lead to localized areas of non-stoichiometric ratios, hindering the reaction.

  • Reaction vessel surface: The material of the reaction vessel could potentially catalyze side reactions or the decomposition of this compound. Using an inert material like glass or Teflon is recommended.

  • Photodissociation: Exposure to UV light can induce the dissociation of halogens and interhalogen compounds, potentially leading to a complex mixture of products. It is advisable to conduct the reaction in the dark or in amber-colored glassware.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in this compound synthesis?

A1: The primary "side reaction" is the reverse reaction, i.e., the decomposition of this compound back into Br₂ and Cl₂. Additionally, if there is a significant excess of chlorine, further reaction to form higher-order interhalogen compounds like BrCl₃ can occur, although these are generally less stable.

Q2: How can I effectively purify the synthesized this compound?

A2: Fractional distillation is a common method for purifying this compound, taking advantage of the differences in boiling points between this compound, unreacted Br₂, and Cl₂. Given the volatile and corrosive nature of these compounds, the distillation must be carried out in a closed system with appropriate safety precautions. Crystallization at low temperatures can also be an effective purification technique.

Q3: Are there alternative synthesis methods for this compound that might offer higher yields?

A3: Yes, an alternative method involves the reaction of dibromodimethylhydantoin (DBDMH) with hydrochloric acid (HCl).[1] This method is reported to be straightforward, safe, and can be completed in about 20 minutes, potentially offering a cleaner reaction profile and higher effective yield by avoiding the handling of elemental chlorine gas.[1]

Q4: Can water in the reactants significantly impact the yield?

A4: Absolutely. Water can react with both the halogen reactants and the this compound product. The hydrolysis of this compound would lead to the formation of hypobromous acid and hydrochloric acid, thus reducing the yield of the desired product. It is crucial to use anhydrous reactants and a dry reaction setup.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Yield (Qualitative)

ParameterConditionExpected Impact on YieldRationale
Temperature DecreaseIncreaseThe formation of this compound is an exothermic process. Lowering the temperature shifts the equilibrium towards the products.
Pressure IncreaseIncreaseThe forward reaction results in a decrease in the number of moles of gas. Increased pressure favors the side with fewer moles.
Stoichiometry Slight excess of Cl₂IncreaseA slight excess of one reactant can drive the equilibrium towards the product side.
Impurities (e.g., Water) PresenceDecreaseImpurities can lead to side reactions, consuming reactants and/or the product.

Experimental Protocols

Protocol 1: Direct Synthesis from Elemental Bromine and Chlorine

Objective: To synthesize Bromine Monochloride (this compound) via the direct reaction of Bromine (Br₂) and Chlorine (Cl₂).

Materials:

  • Liquid Bromine (Br₂), anhydrous

  • Chlorine (Cl₂) gas, anhydrous

  • Dry, inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and environmentally hazardous. Use in a well-ventilated fume hood with appropriate personal protective equipment. Consider alternative inert solvents if possible. )

  • Three-necked round-bottom flask, equipped with a gas inlet, a dropping funnel, and a condenser cooled with a cryogen (e.g., dry ice/acetone slush).

  • Stirring apparatus (magnetic stirrer and stir bar).

  • Gas flow meter.

Procedure:

  • Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.

  • Place a known amount of anhydrous liquid bromine in the dropping funnel.

  • Add the inert solvent to the three-necked flask and cool the flask in an ice-salt bath.

  • Start bubbling a controlled flow of dry chlorine gas through the solvent while stirring.

  • Slowly add the liquid bromine from the dropping funnel to the reaction flask. The reaction is exothermic, so maintain a slow addition rate to control the temperature.

  • Continue the addition of bromine and the flow of chlorine gas in stoichiometric amounts. A slight excess of chlorine can be used.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified period to ensure maximum conversion.

  • The resulting this compound solution can be used directly or purified by fractional distillation.

Protocol 2: Synthesis from Dibromodimethylhydantoin (DBDMH) and Hydrochloric Acid (HCl)

Objective: To generate a this compound solution from DBDMH and HCl.[1]

Materials:

  • Dibromodimethylhydantoin (DBDMH)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Beaker and magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, add a known volume of concentrated HCl to a beaker of distilled water to achieve the desired final concentration.

  • While stirring, slowly and carefully add solid DBDMH to the aqueous HCl solution.

  • The reaction proceeds readily at room temperature.

  • Continue stirring for approximately 20 minutes to ensure the reaction is complete.[1]

  • The resulting orange-yellow solution contains this compound and can be used for subsequent applications.

Visualizations

BBrCl_Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactant Preparation Br2 Anhydrous Br2 Reaction Reaction (Br2 + Cl2 -> 2BrCl) Br2->Reaction Cl2 Anhydrous Cl2 Cl2->Reaction Crude_Product Crude this compound Mixture Reaction->Crude_Product Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

Low_Yield_Troubleshooting Troubleshooting Low this compound Yield cluster_solutions Potential Solutions Start Low this compound Yield Check_Purity Check Reactant Purity (Br2, Cl2) Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stoichiometry) Start->Check_Conditions Check_Setup Inspect Reaction Setup (Dryness, Inertness) Start->Check_Setup Check_Purification Review Purification Method Start->Check_Purification Sol_Purity Use Anhydrous Reactants Check_Purity->Sol_Purity Sol_Conditions Optimize Temp/Pressure/Ratio Check_Conditions->Sol_Conditions Sol_Setup Ensure Dry Glassware, Use Inert Materials Check_Setup->Sol_Setup Sol_Purification Optimize Distillation/Crystallization Check_Purification->Sol_Purification

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Side_Reactions Potential Side Reactions and Impurity Effects This compound This compound (Product) Br2_Cl2 Br2 + Cl2 (Reactants) This compound->Br2_Cl2 Decomposition Hydrolysis_Products HBrO + HCl This compound->Hydrolysis_Products Hydrolysis BrCl3 BrCl3 (Side Product) This compound->BrCl3 Further Chlorination H2O Water (Impurity) H2O->Hydrolysis_Products Excess_Cl2 Excess Cl2 Excess_Cl2->BrCl3

Caption: Signaling pathway of potential side reactions in this compound synthesis.

References

Technical Support Center: BBrCl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of bromochloroborane (BBrCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities in this compound synthesis, particularly when produced via the redistribution (scrambling) reaction of boron trichloride (BCl₃) and boron tribromide (BBr₃), are the starting materials themselves and other mixed boron trihalides. These include:

  • Boron trichloride (BCl₃)

  • Boron tribromide (BBr₃)

  • Dibromochloroborane (BBr₂Cl)

  • Bromodichloroborane (this compound₂)

Q2: How can the formation of multiple boron trihalide impurities be explained?

A2: The synthesis of this compound from BCl₃ and BBr₃ results in a thermodynamic equilibrium mixture of all possible boron trihalides. This process is known as a redistribution or scrambling reaction. The reaction can be represented as follows:

BCl₃ + BBr₃ ⇌ this compound₂ + BBr₂Cl this compound₂ ⇌ this compound + BCl₂ (hypothetical) BBr₂Cl ⇌ this compound + BBr₂ (hypothetical)

Ultimately, an equilibrium is established between BCl₃, BBr₃, this compound₂, BBr₂Cl, and the desired this compound.

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and identifying the different volatile boron trihalide species.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, can also be used to distinguish between the different boron environments.

Q4: How can I purify this compound from the other boron trihalides?

A4: Fractional distillation is the most common method for purifying this compound from the mixture of boron trihalides. The separation is possible due to the differences in the boiling points of the components. Careful control of the distillation column's temperature and pressure is crucial for achieving high purity.

Troubleshooting Guide

Problem: My final product contains significant amounts of BCl₃ and BBr₃.

  • Possible Cause: The redistribution reaction did not reach equilibrium, or the initial stoichiometry was incorrect.

  • Solution:

    • Ensure the reaction has been allowed to proceed for a sufficient amount of time with adequate mixing to reach equilibrium.

    • Carefully control the stoichiometry of the reactants. An equimolar ratio of BCl₃ and BBr₃ is theoretically ideal for maximizing the formation of mixed halides, but empirical optimization may be necessary.

    • Improve the efficiency of the fractional distillation to better separate the components with different boiling points.

Problem: The yield of this compound is consistently low.

  • Possible Cause: The equilibrium of the redistribution reaction does not strongly favor the formation of this compound. This is a fundamental aspect of the scrambling reaction. Another cause could be the loss of volatile components during handling and purification.

  • Solution:

    • Accept that a mixture of products is an inherent outcome of this synthesis route. The goal of purification is to isolate the desired this compound from this mixture.

    • Ensure all glassware and transfer lines are properly sealed to prevent the loss of the volatile boron trihalides.

    • Optimize the fractional distillation process to minimize loss and maximize the recovery of the this compound fraction.

Data Presentation

Table 1: Physical Properties of Common Boron Trihalides

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
Boron TrichlorideBCl₃117.1712.5
BromodichloroboraneThis compound₂161.6237.5
Bromochloroborane This compound - -
DibromochloroboraneBBr₂Cl206.0785.5
Boron TribromideBBr₃250.5291.3

Experimental Protocols

Protocol 1: Synthesis of this compound via Redistribution

Objective: To synthesize a mixture of boron trihalides containing this compound from BCl₃ and BBr₃.

Materials:

  • Boron trichloride (BCl₃)

  • Boron tribromide (BBr₃)

  • A dry, inert atmosphere reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Schlenk line for inert atmosphere manipulation

Procedure:

  • Assemble the reaction apparatus and ensure it is free of moisture by flame-drying under vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • In a fume hood, carefully transfer an equimolar amount of BBr₃ to the reaction vessel under an inert atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Slowly condense an equimolar amount of BCl₃ into the reaction vessel.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring.

  • Allow the reaction to stir at room temperature for several hours to facilitate the redistribution reaction and reach equilibrium.

  • The resulting product will be a mixture of BCl₃, BBr₃, this compound₂, BBr₂Cl, and this compound, which can then be purified.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To isolate this compound from the mixture of boron trihalides.

Materials:

  • The crude mixture of boron trihalides from Protocol 1.

  • A fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

  • Heating mantle and temperature controller.

  • Collection flasks suitable for air-sensitive compounds.

  • Schlenk line for maintaining an inert atmosphere.

Procedure:

  • Set up the fractional distillation apparatus under an inert atmosphere.

  • Transfer the crude reaction mixture to the distillation flask.

  • Slowly heat the distillation flask.

  • Carefully monitor the temperature at the head of the distillation column.

  • Collect the different fractions based on their boiling points (refer to Table 1). The fraction corresponding to the boiling point of this compound should be collected separately.

  • Store the purified this compound under an inert atmosphere in a sealed container.

Visualizations

Troubleshooting_Impurities start Start: High Impurity Content check_reactants Check for Unreacted BCl₃ and BBr₃ start->check_reactants check_other_halides Check for this compound₂ and BBr₂Cl check_reactants->check_other_halides No incomplete_reaction Incomplete Reaction or Incorrect Stoichiometry check_reactants->incomplete_reaction Yes redistribution_issue Expected Outcome of Redistribution Reaction check_other_halides->redistribution_issue Yes solution_reaction Increase Reaction Time & Verify Stoichiometry incomplete_reaction->solution_reaction solution_purification Optimize Fractional Distillation redistribution_issue->solution_purification solution_reaction->solution_purification end End: Pure this compound solution_purification->end

Caption: Troubleshooting flowchart for this compound synthesis impurities.

BBrCl_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Inert Atmosphere Apparatus B Add BBr₃ to Reaction Vessel A->B C Condense BCl₃ into Reaction Vessel at -78°C B->C D Warm to Room Temperature and Stir C->D E Transfer Crude Mixture to Distillation Flask D->E F Perform Fractional Distillation E->F G Collect this compound Fraction F->G H Analyze Purity by GC-MS or ¹¹B NMR G->H

Caption: Experimental workflow for this compound synthesis and purification.

Redistribution_Reaction BCl3 BCl₃ BBrCl2 This compound₂ BCl3->BBrCl2 BBr3 BBr₃ BBr2Cl BBr₂Cl BBrCl2->BBr2Cl This compound This compound BBrCl2->this compound BBr2Cl->BBr3 BBr2Cl->this compound

Caption: Redistribution reaction pathways in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Mixed Boron Bromide-Chlorides (BBrₓCl₃₋ₓ)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and handling of mixed boron bromide-chloride compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures involving these highly reactive Lewis acids.

Frequently Asked Questions (FAQs)

Q1: What are mixed boron bromide-chlorides (BBrₓCl₃₋ₓ)?

Mixed boron bromide-chlorides, such as Boron Bromide Dichloride (BBrCl₂) and Boron Dibromide Chloride (BBr₂Cl), are inorganic compounds that are potent Lewis acids. They are formed through redistribution reactions between Boron Trichloride (BCl₃) and Boron Tribromide (BBr₃).[1][2] These reactions result in an equilibrium mixture of the parent trihalides and the mixed halide species.[1]

Q2: How are mixed boron bromide-chlorides synthesized?

The primary method for synthesizing mixed boron bromide-chlorides is through the redistribution reaction of BCl₃ and BBr₃.[2] This involves mixing the two boron trihalides, which then undergo halogen exchange to form this compound₂ and BBr₂Cl. The reaction is known to be relatively slow and reaches an equilibrium containing all possible species.[2][3]

Q3: Is it possible to isolate a pure mixed boron bromide-chloride?

Isolating a pure mixed boron bromide-chloride is exceptionally challenging. The redistribution reactions are reversible, and the mixed halides readily disproportionate back into a mixture of the parent and other mixed halides.[2]

Q4: How can I identify the different species in my reaction mixture?

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an effective technique for identifying and quantifying the different boron halide species in a reaction mixture.[1] Each species (BCl₃, BBr₃, this compound₂, and BBr₂Cl) will have a distinct chemical shift in the ¹¹B NMR spectrum.

Q5: What are the primary safety concerns when working with boron bromide-chlorides?

Like their parent compounds, mixed boron bromide-chlorides are expected to be highly reactive and corrosive. They are strong Lewis acids and will react vigorously with water and other protic solvents.[4] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Troubleshooting Guides

Issue 1: Low Yield of Mixed Boron Bromide-Chlorides

Potential Cause Troubleshooting Step
Reaction has not reached equilibrium. The halogen exchange reaction between BCl₃ and BBr₃ can be slow.[2][3] Allow for a longer reaction time. Gentle heating may increase the rate of equilibration, but this should be done with caution due to the volatility of the reactants.
Incorrect stoichiometry of reactants. Carefully control the molar ratio of BCl₃ to BBr₃ to shift the equilibrium towards the desired mixed halide. For this compound₂, use a 2:1 molar ratio of BCl₃ to BBr₃. For BBr₂Cl, use a 1:2 molar ratio.
Loss of volatile reactants. Ensure the reaction vessel is properly sealed to prevent the escape of the volatile BCl₃ (boiling point: 12.5 °C).

Issue 2: Product is an inseparable mixture of BCl₃, BBr₃, this compound₂, and BBr₂Cl

Potential Cause Troubleshooting Step
Inherent nature of the redistribution reaction. This is the expected outcome of the reaction.[1][2] For most applications, the mixture of Lewis acids can be used directly. If a specific mixed halide is required, consider in-situ generation and use without isolation.
Attempting purification by distillation. Fractional distillation is generally ineffective due to the close boiling points of the components and the rapid re-equilibration of the mixture.

Issue 3: Reaction failure or unexpected side products

Potential Cause Troubleshooting Step
Contamination with water or other protic solvents. Boron trihalides react violently with water.[4] Ensure all glassware is rigorously dried and all solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Reaction with incompatible materials. Boron halides can be corrosive. Use glassware and other equipment made of resistant materials like borosilicate glass or Teflon.

Data Presentation

Table 1: Properties of Parent Boron Trihalides

PropertyBoron Trichloride (BCl₃)Boron Tribromide (BBr₃)
Molar Mass 117.17 g/mol 250.52 g/mol [5]
Boiling Point 12.5 °C91.3 °C[5]
Appearance Colorless gas or fuming liquidColorless to amber fuming liquid[5]
Lewis Acidity Order BCl₃ < BBr₃[6]BBr₃ > BCl₃[6]

Experimental Protocols

Hypothetical Protocol for the Synthesis of a BBrₓCl₃₋ₓ Mixture

Disclaimer: This is a generalized protocol and should be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.

  • Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a strong drying agent. The reaction should be assembled and carried out under a positive pressure of dry nitrogen or argon.

  • Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser (with a nitrogen inlet), and a septum, add anhydrous solvent (e.g., hexanes or dichloromethane) via cannula transfer.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the desired molar equivalents of BBr₃ via syringe.

  • Slowly condense in the desired molar equivalents of BCl₃ gas, or add a pre-measured solution of BCl₃ in an anhydrous solvent.

  • Reaction: Once the addition is complete, slowly allow the reaction mixture to warm to room temperature with vigorous stirring.

  • Let the reaction stir at room temperature for 24-48 hours to allow the mixture to equilibrate.

  • Analysis: Carefully take an aliquot of the reaction mixture under inert conditions and prepare a sample for ¹¹B NMR analysis to determine the composition of the mixture.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions Problem Identify the issue with the this compound synthesis. Low_Yield Low yield of mixed halides? Problem->Low_Yield Inseparable_Mixture Inseparable mixture of products? Problem->Inseparable_Mixture Reaction_Failure Reaction failure/side products? Problem->Reaction_Failure Increase_Time Increase reaction time. Low_Yield->Increase_Time Adjust_Stoichiometry Adjust BCl₃:BBr₃ ratio. Low_Yield->Adjust_Stoichiometry Check_Seal Ensure reaction vessel is sealed. Low_Yield->Check_Seal Use_In_Situ Use the mixture in-situ. Inseparable_Mixture->Use_In_Situ This is expected. Consider direct use. Check_Purity Verify anhydrous conditions and reactant purity. Reaction_Failure->Check_Purity

Caption: Troubleshooting workflow for BBrₓCl₃₋ₓ synthesis.

References

"preventing decomposition of BBrCl during reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromochloroborane (BBrCl). The information provided is based on established principles of boron halide chemistry.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound sample seem to contain BCl₃ and BBr₃?

Your this compound sample likely contains boron trichloride (BCl₃) and boron tribromide (BBr₃) due to a process called redistribution or scrambling.[1][2][3] This is an equilibrium reaction where this compound can disproportionate into its parent trihalides. The reaction can be represented as:

2 this compound ⇌ BCl₃ + BBr₃

This equilibrium means that pure this compound is difficult to maintain, and the presence of the other two species is expected.

Q2: What factors can accelerate the decomposition of this compound?

The redistribution of this compound can be influenced by several factors:

  • Temperature: While the reactions are nearly thermoneutral, elevated temperatures can increase the rate at which equilibrium is reached.

  • Lewis Acids: The presence of other Lewis acidic species can catalyze the halogen exchange reactions.[2]

  • Impurities: Impurities from the synthesis or the reaction vessel can potentially act as catalysts for decomposition.

Q3: How can I minimize the disproportionation of this compound?

Minimizing the disproportionation of this compound involves controlling the reaction and storage conditions:

  • Low Temperature: Storing and reacting this compound at the lowest practical temperature can help to slow down the redistribution process.

  • Inert Atmosphere: this compound, like other boron trihalides, is sensitive to moisture and air.[4] Always handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the introduction of potential catalysts.

  • High Purity Reagents: Use high-purity starting materials and solvents to avoid introducing impurities that could catalyze decomposition.

Q4: Can I use this compound in the presence of Lewis bases?

Boron trihalides are strong Lewis acids and will readily form adducts with Lewis bases (e.g., ethers, amines, phosphines).[4][5] This can be a desired reaction, but if the Lewis base is an impurity, it can interfere with your intended reaction. The formation of a Lewis acid-base adduct with this compound is generally the first and fastest reaction to occur.[4] The stability of these adducts can vary.

Troubleshooting Guides

Issue 1: Unexpected side products in my reaction involving this compound.
Possible Cause Troubleshooting Steps
Presence of BCl₃ and BBr₃ in the this compound reagent. 1. Assume the this compound reagent is an equilibrium mixture and account for the reactivity of BCl₃ and BBr₃ in your reaction planning. 2. Consider that BCl₃ is a stronger Lewis acid than BBr₃ and may react preferentially with any Lewis bases present.[6][7]
Reaction with solvent or impurities. 1. Ensure the solvent is rigorously dried and degassed. Ethereal solvents will form adducts. 2. Verify the purity of all starting materials.
Reaction temperature is too high. 1. Attempt the reaction at a lower temperature to see if the formation of side products is reduced.
Issue 2: Low yield or incomplete reaction.
Possible Cause Troubleshooting Steps
Inaccurate quantification of this compound due to the presence of BCl₃ and BBr₃. 1. Use ¹¹B NMR spectroscopy to determine the relative amounts of this compound, BCl₃, and BBr₃ in your starting material. Adjust the stoichiometry of your reaction accordingly.
Formation of a stable Lewis acid-base adduct with a component in the reaction mixture. 1. If your substrate or another reagent is a Lewis base, it may be forming a stable adduct with this compound, preventing further reaction. Consider the relative Lewis basicity of the species in your reaction.
Decomposition of this compound before it can react. 1. Add the this compound to the reaction mixture at a low temperature and allow it to warm slowly. 2. Consider generating this compound in situ if possible.

Data Presentation

Table 1: General Properties of Parent Boron Trihalides

This table provides context for the expected properties of this compound, which will be intermediate between BCl₃ and BBr₃.

PropertyBCl₃BBr₃
Lewis Acidity Order BCl₃ < BBr₃BBr₃ > BCl₃
B-X Bond Dissociation Energy (kJ/mol) ~444~368
Physical State at STP GasLiquid

Note: The Lewis acidity order is contrary to what might be expected from electronegativity due to the effects of π-back-bonding from the halogen to the boron center.[6][7]

Experimental Protocols

Protocol 1: General Handling of this compound

  • Inert Atmosphere: All manipulations of this compound must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Materials: Use glassware that has been oven-dried and cooled under vacuum or an inert atmosphere. Syringes and needles should be dried in an oven and purged with an inert gas.

  • Temperature: Store this compound at low temperatures as recommended by the supplier. For reactions, cool the reaction vessel to the desired temperature before adding this compound.

  • Quenching: Unreacted this compound and reaction mixtures containing it should be quenched carefully. A common method is the slow addition of a cooled, sterically hindered alcohol (e.g., isopropanol or tert-butanol) followed by a base quench.

Visualizations

Decomposition_Pathway Figure 1: this compound Redistribution Equilibrium This compound 2 this compound BCl3_BBr3 BCl₃ + BBr₃ This compound->BCl3_BBr3 Redistribution

Caption: A diagram illustrating the reversible disproportionation of this compound.

Experimental_Workflow Figure 2: General Workflow for Reactions with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Dry_Glassware Oven-dry glassware Inert_Atmosphere Establish inert atmosphere Dry_Glassware->Inert_Atmosphere Cool_Vessel Cool reaction vessel Inert_Atmosphere->Cool_Vessel Add_Reagents Add other reagents Cool_Vessel->Add_Reagents Add_this compound Slowly add this compound Add_Reagents->Add_this compound Monitor_Reaction Monitor reaction (e.g., TLC, NMR) Add_this compound->Monitor_Reaction Quench Carefully quench Monitor_Reaction->Quench Purification Purify product Quench->Purification

Caption: A typical experimental workflow for using this compound.

Lewis_Base_Interaction Figure 3: Interaction of this compound with a Lewis Base This compound This compound (Lewis Acid) Adduct This compound:Lewis Base Adduct This compound->Adduct Lewis_Base Lewis Base (e.g., R₂O) Lewis_Base->Adduct

Caption: The formation of a Lewis acid-base adduct with this compound.

References

Technical Support Center: Bromochloroborane Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential side reactions of bromochloroborane with common laboratory solvents. Understanding these interactions is critical for ensuring the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of bromochloroborane with solvents?

Bromochloroborane (BClBr₂) is a strong Lewis acid and is highly reactive towards solvents that can act as Lewis bases. The boron atom is electron-deficient and will readily accept a pair of electrons from oxygen or nitrogen atoms in solvent molecules. It is also sensitive to protic solvents.

Q2: Which solvents are generally considered inert towards bromochloroborane?

Hydrocarbon solvents such as pentane, hexane, and toluene are generally considered inert to bromochloroborane and are the recommended solvents for reactions where the solvent should not participate. Halogenated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are also often used, but their purity is critical as trace amounts of water or other impurities can lead to side reactions.

Q3: Can I use ether solvents like THF or diethyl ether with bromochloroborane?

Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), are Lewis bases and will form adducts with bromochloroborane. This is a common side reaction where the oxygen atom of the ether coordinates to the boron atom. While this can sometimes be a desired effect to moderate the reactivity of the borane, the formation of this adduct can inhibit or alter the desired reaction with your substrate. The THF adduct with borane (BH₃) is known to be labile, meaning the THF can dissociate to allow the borane to react.[1] A similar equilibrium is expected with bromochloroborane.

Q4: What happens when bromochloroborane is exposed to protic solvents like water or alcohols?

Bromochloroborane reacts vigorously and exothermically with protic solvents.

  • Water: It will hydrolyze rapidly to form boric acid (H₃BO₃), hydrochloric acid (HCl), and hydrobromic acid (HBr). This reaction is often violent and releases corrosive gases.

  • Alcohols (e.g., Methanol, Ethanol): It will undergo alcoholysis to form borate esters (e.g., B(OCH₃)₃ from methanol), HCl, and HBr. This reaction is also highly exothermic.

Q5: Are polar aprotic solvents like DMSO or DMF suitable for use with bromochloroborane?

Caution is strongly advised when using polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant and is known to react with bromide-containing compounds.[2][3][4] The oxygen atom of DMSO can coordinate to the boron, and subsequent reactions may occur, potentially leading to the formation of various byproducts.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, the oxygen atom in DMF can act as a Lewis base and coordinate to the boron atom of bromochloroborane. This can lead to the formation of a stable adduct that may interfere with the intended reaction.

Troubleshooting Guides

Issue: My reaction with bromochloroborane is not proceeding as expected in an ether solvent.

  • Possible Cause: Formation of a stable bromochloroborane-ether adduct is preventing the desired reaction.

  • Troubleshooting Steps:

    • Change Solvent: Switch to a non-coordinating solvent like pentane, hexane, or dichloromethane.

    • Increase Temperature: Gently warming the reaction mixture may help to dissociate the ether adduct and free up the bromochloroborane to react with your substrate. Monitor the reaction carefully for any signs of decomposition.

    • Use a Borane Adduct Breaker: In some cases, a stronger Lewis acid can be used to displace the ether, but this can complicate the reaction mixture. This approach should be considered with caution.

Issue: I observed fuming and a strong exothermic reaction when adding my solvent to bromochloroborane.

  • Possible Cause: The solvent was a protic solvent (e.g., water, alcohol) or contained significant protic impurities.

  • Troubleshooting Steps:

    • Immediate Action (Safety First): If the reaction is vigorous, ensure proper ventilation in a fume hood and take appropriate safety precautions.

    • Solvent Purity Check: Always use anhydrous solvents with bromochloroborane. Ensure your solvent has been properly dried and stored.

    • Review Solvent Choice: Confirm that the chosen solvent is appropriate and non-reactive for your intended chemistry. Refer to the FAQs above for guidance.

Quantitative Data Summary

Currently, specific quantitative data such as reaction rates and product yields for the side reactions of bromochloroborane with the solvents listed below are not widely available in the literature. The following table provides a qualitative summary of the expected reactivity.

Solvent ClassExample SolventsExpected Side Reaction with BromochloroboraneRelative Rate of Side Reaction
Hydrocarbons Pentane, Hexane, TolueneNone expectedInert
Halogenated Dichloromethane, ChloroformNone expected with pure, dry solventInert
Ethers THF, Diethyl EtherLewis acid-base adduct formationFast
Protic Water, Methanol, EthanolVigorous decomposition/solvolysisVery Fast / Violent
Polar Aprotic DMSO, DMFAdduct formation and potential for further reactionFast

Experimental Protocols

Detailed experimental protocols for the side reactions themselves are not typically published as they are generally undesirable. However, the protocols for handling and using bromochloroborane should always include the following critical steps to avoid these side reactions:

Protocol for Handling Bromochloroborane to Minimize Solvent Side Reactions:

  • Inert Atmosphere: All manipulations involving bromochloroborane should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use. For example, hydrocarbons and ethers are often dried by distillation from sodium/benzophenone, while halogenated solvents can be distilled from calcium hydride.

  • Addition Procedure: Bromochloroborane should be added slowly to the reaction solvent at a controlled temperature (often sub-ambient) to manage any potential exotherm. Alternatively, the substrate in the chosen inert solvent can be added to the bromochloroborane solution.

  • Monitoring: The reaction should be monitored for any unexpected temperature changes, gas evolution, or color changes that might indicate a side reaction with the solvent.

Visualizations

Ether_Adduct_Formation BClBr2 Bromochloroborane (BClBr₂) Adduct BClBr₂-THF Adduct BClBr2->Adduct Coordination THF Tetrahydrofuran (THF) THF->Adduct

Caption: Formation of a Lewis acid-base adduct between bromochloroborane and THF.

Protic_Solvent_Decomposition cluster_reactants Reactants cluster_products Products BClBr2 Bromochloroborane (BClBr₂) BoricAcid Boric Acid (H₃BO₃) BClBr2->BoricAcid Hydrolysis HCl Hydrochloric Acid (HCl) BClBr2->HCl HBr Hydrobromic Acid (HBr) BClBr2->HBr H2O Water (H₂O) H2O->BoricAcid

Caption: Reaction pathway for the hydrolysis of bromochloroborane.

Solvent_Selection_Workflow start Start: Choose a solvent for a reaction with BClBr₂ is_protic Is the solvent protic (e.g., water, alcohol)? start->is_protic is_lewis_base Is the solvent a Lewis base (e.g., ether, DMSO, DMF)? adduct_ok Is adduct formation acceptable or desired? is_lewis_base->adduct_ok Yes use_inert_solvent Use a dry, inert solvent (e.g., pentane, dichloromethane). is_lewis_base->use_inert_solvent No is_protic->is_lewis_base No avoid_solvent_protic AVOID THIS SOLVENT. Violent reaction will occur. is_protic->avoid_solvent_protic Yes use_solvent Use the solvent with caution. Monitor for adduct interference. adduct_ok->use_solvent Yes avoid_solvent_lewis Avoid this solvent. Consider a non-coordinating alternative. adduct_ok->avoid_solvent_lewis No

Caption: Decision workflow for selecting a suitable solvent for use with bromochloroborane.

References

Technical Support Center: Improving the Selectivity of BrCl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BrCl reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the selectivity of bromine monochloride (BrCl) additions to unsaturated systems.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the addition of BrCl to an alkene?

A1: The addition of BrCl to an alkene is an electrophilic addition reaction. The electron-rich double bond of the alkene attacks the more electrophilic bromine atom of the Br-Cl bond, leading to the formation of a cyclic halonium ion intermediate (a bromonium ion). The chloride ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite the bromonium ion, resulting in an anti-addition product.[1][2]

Q2: What determines the regioselectivity of BrCl addition to an unsymmetrical alkene?

A2: The regioselectivity of the reaction is determined by the stability of the carbocation-like character in the transition state during the opening of the bromonium ion ring. The chloride ion will preferentially attack the more substituted carbon atom. This is because the more substituted carbon can better stabilize the partial positive charge that develops as the C-Br bond in the bromonium ion breaks. This follows Markovnikov's rule, where the bromine atom (the electrophile) adds to the less substituted carbon, and the chloride ion (the nucleophile) adds to the more substituted carbon.[3][4][5]

Q3: What are the common side reactions or byproducts observed in BrCl additions?

A3: Common side reactions include the formation of dibrominated and dichlorinated products if Br₂ or Cl₂ are present as impurities or are formed in situ. Rearrangement products can occur if a discrete carbocation intermediate is formed, although the bridged bromonium ion mechanism typically prevents this.[2] Additionally, the solvent can sometimes participate in the reaction, leading to the formation of solvent-incorporated products, especially with nucleophilic solvents like water or alcohols.[1]

Q4: How does BrCl compare in reactivity to other halogenating agents?

A4: The intrinsic reactivity of various brominating and chlorinating species can differ significantly. Generally, interhalogen compounds like BrCl are highly reactive due to the polarity of their bond. The reactivity often follows an order where more polarizable or more electrophilic species react faster.[6][7]

Troubleshooting Guide

Issue 1: Low Regioselectivity or Formation of the "Anti-Markovnikov" Product

  • Question: My reaction is producing a mixture of regioisomers with poor selectivity. How can I favor the desired Markovnikov product?

  • Answer:

    • Potential Cause: Insufficient stabilization of the partial positive charge on the more substituted carbon, or steric hindrance that favors attack at the less substituted carbon.

    • Troubleshooting Steps:

      • Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents may not effectively stabilize the charged intermediate, potentially leading to lower selectivity.[1][8] Experiment with solvents of varying polarity. A more polar, non-coordinating solvent might enhance the regioselectivity.

      • Temperature Control: Reaction temperature affects the energy of the transition states.[9][] Lowering the temperature can increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the more stable Markovnikov product.

      • Reagent Purity: Ensure the BrCl reagent is pure and free from Br₂ or Cl₂, which could lead to competitive and less selective reactions.

Issue 2: The reaction is low-yielding and a significant amount of starting material remains.

  • Question: I am observing low conversion in my BrCl addition reaction. What can I do to improve the yield?

  • Answer:

    • Potential Cause: The reaction conditions may not be optimal for your specific substrate, or the reagents may have degraded.

    • Troubleshooting Steps:

      • Check Reagent Activity: BrCl can be sensitive to moisture and light. Ensure it has been stored correctly and is active. Consider generating it in situ if possible.

      • Optimize Temperature: While low temperatures can improve selectivity, they also decrease the reaction rate.[9] If the reaction is too slow, a modest increase in temperature may be necessary to achieve a reasonable conversion rate. Monitor the reaction closely to find a balance between yield and selectivity.

      • Increase Reactant Concentration: The rate of reaction generally increases with higher concentrations of reactants due to more frequent molecular collisions.[9][] Consider increasing the concentration of the alkene or BrCl, but be mindful of potential side reactions at higher concentrations.

Issue 3: Formation of undesired dibrominated or dichlorinated byproducts.

  • Question: My product mixture is contaminated with significant amounts of R-CH(Br)-CH(Br)-R' and R-CH(Cl)-CH(Cl)-R'. How can I prevent this?

  • Answer:

    • Potential Cause: This is likely due to the presence of free bromine (Br₂) and chlorine (Cl₂) in the reaction mixture. This can happen if the BrCl reagent has disproportionated or if it was impure to begin with.

    • Troubleshooting Steps:

      • Use High-Purity BrCl: Source BrCl from a reliable supplier or purify it before use.

      • In Situ Generation: Consider generating BrCl in situ from a stable precursor. This can provide a controlled concentration of the active reagent and minimize the presence of free Br₂ and Cl₂.

      • Control Stoichiometry: Use a precise stoichiometry of BrCl relative to the alkene (typically 1.0 to 1.1 equivalents). An excess of the halogenating agent can lead to side reactions.

Data Presentation

Table 1: Relative Reactivity of Brominating Species

This table summarizes the intrinsic reactivity of different bromine-containing species in electrophilic additions.

Brominating AgentRelative Reactivity Order
Hypobromous acid (HOBr)Lowest
Dibromine monoxide (Br₂O)<
Bromine monochloride (BrCl)>
Molecular Bromine (Br₂)≈ BrOCl
Bromine oxychloride (BrOCl)≈ Br₂

Note: This qualitative ranking is based on data from studies on the bromination of dimethenamid and highlights that BrCl is a highly reactive species.[6][7]

Table 2: Influence of Reaction Parameters on Selectivity

This table provides a general guide on how changing reaction parameters can affect the selectivity of BrCl additions.

ParameterChangeExpected Effect on SelectivityRationale
Temperature DecreaseIncreaseFavors the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[9][]
Solvent Polarity Increase (non-coordinating)IncreaseBetter stabilization of the polarized transition state, enhancing the electronic preference for Markovnikov addition.[1][8]
Steric Hindrance Increase (on substrate)DecreaseLarge groups near the double bond may sterically hinder the approach of the nucleophile to the more substituted carbon, potentially favoring the anti-Markovnikov product.
Lewis Acid Catalyst AdditionMay Increase or DecreaseA Lewis acid can polarize the Br-Cl bond, potentially increasing reactivity but could decrease selectivity by making the reaction less discriminating.

Experimental Protocols

General Protocol for the Addition of BrCl to an Alkene

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup:

    • A flame-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is used.

    • The alkene (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂, or pentane) and the solution is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.[1]

  • Reagent Addition:

    • A solution of bromine monochloride (BrCl) (1.05 eq.) in the same solvent is prepared.

    • The BrCl solution is added dropwise to the stirred alkene solution over a period of 15-30 minutes. The reaction should be monitored for a color change (the reddish-brown color of BrCl should disappear).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine species.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel or by distillation to yield the pure bromo-chloro-alkane.

Visualizations

ReactionMechanism Mechanism of BrCl Addition to Propene cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Propene Propene (Unsymmetrical Alkene) Attack Propene->Attack BrCl Br-Cl BrCl->Attack Bromonium Cyclic Bromonium Ion (Intermediate) NucleophilicAttack Nucleophilic Attack by Cl⁻ Bromonium->NucleophilicAttack Markovnikov 2-Bromo-1-chloropropane (Minor Product) AntiMarkovnikov 1-Bromo-2-chloropropane (Major Product) Attack->Bromonium Electrophilic Attack NucleophilicAttack->Markovnikov Attack at C1 (Less substituted) NucleophilicAttack->AntiMarkovnikov Attack at C2 (More substituted)

Caption: Reaction mechanism for the electrophilic addition of BrCl to propene.

TroubleshootingWorkflow Troubleshooting Poor Selectivity in BrCl Reactions Start Start: Poor Regioselectivity Observed CheckTemp Is the reaction run at low temperature (-78 to 0 °C)? Start->CheckTemp LowerTemp Action: Lower the reaction temperature. CheckTemp->LowerTemp No CheckSolvent What is the solvent polarity? CheckTemp->CheckSolvent Yes ReEvaluate Re-evaluate selectivity. Is it improved? LowerTemp->ReEvaluate ChangeSolvent Action: Switch to a more polar, non-coordinating solvent (e.g., CH₂Cl₂). CheckSolvent->ChangeSolvent Non-polar CheckSubstrate Does the substrate have significant steric hindrance? CheckSolvent->CheckSubstrate Polar ChangeSolvent->ReEvaluate ConsiderAlternate Limitation: Steric factors may be inherently limiting selectivity. Consider alternative synthetic routes. CheckSubstrate->ConsiderAlternate Yes CheckSubstrate->ReEvaluate No ReEvaluate->Start No, try another parameter End End: Optimized Selectivity ReEvaluate->End Yes

Caption: A workflow for troubleshooting and improving the regioselectivity of BrCl reactions.

References

"BBrCl reaction monitoring by NMR spectroscopy"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for monitoring BBrCl and related reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is NMR spectroscopy the preferred method for monitoring this compound reactions? NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the dynamics of boron trihalide redistribution reactions.[1] The ¹¹B nucleus is highly sensitive to its chemical environment, and as a result, each species in the BBrnCl(3-n) series (BCl₃, this compound₂, BBr₂Cl, and BBr₃) exhibits a distinct and well-resolved signal in the NMR spectrum. This allows for unambiguous identification and quantification of all components present in the reaction mixture in real-time without disturbing the equilibrium.[1]

Q2: Which boron isotope should be monitored, ¹¹B or ¹⁰B? For monitoring boron compounds, the ¹¹B isotope is almost always preferred.[2] ¹¹B has a higher natural abundance (80.1%) and a smaller nuclear quadrupole moment compared to ¹⁰B (19.9% abundance).[3] This results in ¹¹B NMR spectra having significantly better sensitivity and sharper signals, making it the superior choice for both qualitative and quantitative analysis.[2][4][5]

Q3: What are the primary challenges when monitoring these reactions in situ? The main challenges include:

  • Air and Moisture Sensitivity: Boron trihalides are extremely reactive towards moisture and oxygen. All manipulations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Rapid Reaction Rates: The redistribution or "scrambling" reactions can be very fast at room temperature. Low-temperature NMR is often necessary to slow the kinetics to a rate suitable for monitoring.

  • Signal Broadening: As a quadrupolar nucleus, ¹¹B signals can be inherently broad.[3][5] This can be exacerbated by factors such as high sample viscosity, asymmetric substitution on the boron atom, and fast chemical exchange.

  • Quantitative Accuracy: Ensuring that signal integrals accurately reflect the concentration of each species requires careful selection of NMR acquisition parameters, particularly the relaxation delay.[6]

Q4: Can I use ¹H or ¹³C NMR to monitor these reactions? Since this compound and its related scrambling products (BBr₃, BCl₃, etc.) do not contain hydrogen or carbon, ¹H or ¹³C NMR cannot be used to directly monitor these species. However, if the reaction involves organic ligands or substrates reacting with this compound, then ¹H and ¹³C NMR are essential for monitoring the changes in the organic components of the reaction.

Troubleshooting Guide

Q1: My NMR signals are excessively broad. What can I do to improve the resolution? Broad signals are a common issue in ¹¹B NMR due to the quadrupolar nature of the nucleus.[3]

  • Check Spectrometer Shimming: Poor magnetic field homogeneity is a frequent cause of broad lineshapes. Ensure the sample is properly shimmed.

  • Lower the Temperature: High temperatures can increase the rate of quadrupolar relaxation, leading to broader signals. Lowering the temperature (if compatible with your reaction) often results in sharper lines.

  • Reduce Sample Concentration: High concentrations can increase the solution viscosity, which slows molecular tumbling and increases the efficiency of quadrupolar relaxation, thus broadening the signals. Diluting the sample may help.

  • Use a Higher Field Spectrometer: The resolution of NMR spectra increases with the magnetic field strength. Using a higher field instrument can help to better resolve broad signals.

Q2: I see a very broad, rolling baseline or a large hump in my spectrum. What is the cause? This is a classic sign of a background signal from the NMR tube itself.[4]

  • Problem: Standard NMR tubes are made of borosilicate glass, which contains a significant amount of boron.[5] This results in a very broad signal that can obscure the signals from your sample.

  • Solution: For ¹¹B NMR spectroscopy, it is highly recommended to use quartz NMR tubes, which contain no boron and thus eliminate this background signal.[4][5]

Q3: The reaction happens too quickly to acquire meaningful data. How can I slow it down?

  • Low-Temperature NMR: The most effective way to slow down a fast reaction is to run it at a reduced temperature. Most modern NMR spectrometers are equipped with variable temperature units that can cool the sample down to temperatures like -80 °C or lower. You must use a solvent that remains liquid at the target temperature (e.g., toluene-d₈, THF-d₈, or CD₂Cl₂).

  • Reduce Reactant Concentration: Lowering the concentration of the reactants will decrease the reaction rate according to the reaction's rate law.

Q4: My quantitative results seem inaccurate or inconsistent. What should I check? Inaccurate quantification is often due to improper NMR acquisition parameters.

  • Increase the Relaxation Delay (d1): For quantitative NMR (qNMR), the nuclei must be allowed to fully relax back to thermal equilibrium between scans.[6] The relaxation delay should be at least 5 times the T₁ (spin-lattice relaxation time) of the slowest-relaxing nucleus you want to quantify. ¹¹B T₁ values are typically short, but it is crucial to determine them experimentally or use a sufficiently long delay (e.g., 10-20 seconds) to be safe.

  • Ensure a Wide Spectral Width: Make sure your spectral width is large enough to encompass all possible signals, including the starting materials and all expected products.

  • Check for Signal Overlap: If peaks are overlapping, standard integration may be inaccurate. Consider using spectral deconvolution software to fit and quantify the individual signals.

Data Presentation

The redistribution reaction between BBr₃ and BCl₃ produces the mixed halides BBr₂Cl and this compound₂. The approximate ¹¹B NMR chemical shifts for these species are summarized below. Note that shifts can vary slightly depending on the solvent and concentration.

CompoundFormula¹¹B Chemical Shift (δ, ppm)
Boron TrichlorideBCl₃~47
BromodichloroboraneThis compound₂~44
DibromochloroboraneBBr₂Cl~42
Boron TribromideBBr₃~40
Chemical shifts are relative to BF₃•OEt₂ at 0 ppm.

Experimental Protocols

Protocol: In Situ Low-Temperature NMR Monitoring of this compound Scrambling

This protocol outlines the procedure for preparing an air-sensitive sample and monitoring its reaction at low temperature.

  • Glassware Preparation:

    • Thoroughly oven-dry a quartz NMR tube and a small vial with a septum-lined cap overnight at >120 °C.

    • Transfer the hot glassware into a nitrogen-filled glovebox antechamber and allow it to cool completely before bringing it into the main chamber.

  • Sample Preparation (inside a glovebox):

    • Using a clean, dry syringe or pipette, transfer the desired amount of deuterated solvent (e.g., 0.5 mL of toluene-d₈, pre-dried over molecular sieves) into the vial.

    • Carefully add the precise amounts of the reactive boron species (e.g., BBr₃ and BCl₃) to the solvent in the vial.

    • Cap the vial, mix gently, and draw the solution into a clean syringe.

    • Transfer the solution into the quartz NMR tube.

    • Seal the NMR tube securely with a tight-fitting cap and wrap the seal with Parafilm for extra protection.

  • NMR Spectrometer Setup and Data Acquisition:

    • Take the sealed NMR tube out of the glovebox and transport it quickly to the NMR spectrometer.

    • Set the spectrometer's probe to the desired low temperature (e.g., -40 °C) and allow it to equilibrate.

    • Insert the sample into the spinner turbine and place it in the magnet.

    • Lock and shim the spectrometer on your sample.

    • Load a standard ¹¹B NMR experiment. Key parameters to check:

      • Spectral Width (SW): Set to at least 100 ppm, centered around the expected signal region (~45 ppm).

      • Pulse Width (p1): Use a 90° pulse, calibrated for your probe.

      • Relaxation Delay (d1): Set to >10 seconds for quantitative measurements.

      • Acquisition Time (aq): Should be sufficient for good resolution, typically >1 second.

    • To monitor the reaction, set up a series of 1D experiments (an array) to be acquired automatically at set time intervals.

  • Data Processing:

    • Apply standard processing steps (Fourier transform, phase correction, baseline correction) to each spectrum in the array.

    • Integrate the distinct peaks corresponding to BCl₃, this compound₂, BBr₂Cl, and BBr₃ in each spectrum.

    • Plot the normalized integral values for each species as a function of time to generate kinetic profiles.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep_reagents 1. Prepare Dry Solvent & Reagents load_tube 2. Load Reagents into Quartz NMR Tube prep_reagents->load_tube seal_tube 3. Seal Tube Securely load_tube->seal_tube setup_spec 4. Set Low Temperature & Equilibrate seal_tube->setup_spec insert_sample 5. Insert Sample, Lock & Shim setup_spec->insert_sample acq_data 6. Acquire Time-course ¹¹B NMR Data insert_sample->acq_data process_data 7. Process Spectra (FT, Phase, Baseline) acq_data->process_data integrate_peaks 8. Integrate Signals for Each Boron Species process_data->integrate_peaks plot_kinetics 9. Plot Concentrations vs. Time integrate_peaks->plot_kinetics

Caption: Workflow for in situ NMR monitoring of air-sensitive reactions.

troubleshooting_tree start Poor Quality ¹¹B NMR Spectrum q_broad Are signals excessively broad? start->q_broad q_baseline Is there a broad background hump? q_broad->q_baseline No sol_shim Action: Re-shim sample q_broad->sol_shim Yes sol_quartz Cause: Borosilicate Tube Action: Use a Quartz Tube q_baseline->sol_quartz Yes sol_other Check other issues: - Concentration too high? - Inaccurate quantification? q_baseline->sol_other No sol_temp Action: Lower temperature sol_shim->sol_temp end_node Problem Resolved sol_temp->end_node sol_quartz->end_node sol_other->end_node reaction_scheme BBr3 BBr₃ BBr2Cl BBr₂Cl BBr3->BBr2Cl BCl3 BCl₃ BBrCl2 This compound₂ BBr2Cl->BBrCl2 BBrCl2->BCl3

References

Technical Support Center: Managing the Reactivity of Bromochloroborane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bromochloroborane (BBrClB) is a highly reactive and potentially hazardous compound. The information provided here is intended for experienced researchers and professionals in controlled laboratory settings. It is synthesized from general principles of haloborane chemistry due to the limited availability of specific data on this compound. Always consult primary literature and safety data sheets for related compounds and conduct a thorough risk assessment before any experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromochloroborane?

A1: Bromochloroborane is expected to be highly pyrophoric, igniting spontaneously upon contact with air. It is also extremely sensitive to moisture, reacting violently with water and other protic solvents to release corrosive hydrogen halides (HCl and HBr) and boric acid. Its vapors are likely to be highly irritating to the respiratory tract, eyes, and skin.

Q2: How should I safely store bromochloroborane?

A2: Bromochloroborane should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, appropriate container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and oxidizing agents. For long-term storage, refrigeration in a specially designed, explosion-proof refrigerator may be necessary.

Q3: What personal protective equipment (PPE) is required when handling bromochloroborane?

A3: A comprehensive PPE ensemble is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile or neoprene, potentially with an outer layer of leather for handling pyrophoric materials). All manipulations should be conducted in a certified chemical fume hood or a glovebox.

Q4: In case of a small spill, what is the appropriate response?

A4: For a small spill within a fume hood, cover the spill with a dry, non-reactive absorbent material like sand or powdered lime. Do not use water or combustible materials. The absorbent mixture should then be carefully collected into a designated waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Q5: How can I safely quench residual bromochloroborane after a reaction?

A5: Unreacted bromochloroborane should be quenched with extreme caution. A common procedure involves the slow, dropwise addition of a high-boiling point, non-protic solvent like toluene to dilute the reaction mixture, followed by the very slow addition of a long-chain alcohol like isopropanol at low temperature (e.g., 0 °C or below). Finally, water can be slowly added to complete the quenching process. This should be done under an inert atmosphere and with appropriate shielding.

Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield
Symptom Possible Cause Suggested Solution
No reaction or incomplete conversion of starting material.Inactive bromochloroborane due to improper storage or handling leading to decomposition.Ensure the reagent was stored under a strictly inert atmosphere and handled using anhydrous techniques. Consider titrating a small sample to determine its activity before use.
Formation of multiple, unexpected byproducts.Presence of moisture or oxygen in the reaction setup.Rigorously dry all glassware and solvents. Purge the entire reaction apparatus with a dry, inert gas before adding reagents.
Reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature. Start with lower temperatures and gradually increase if necessary.
Low yield of the desired product.Suboptimal stoichiometry of reagents.Carefully control the addition of bromochloroborane. A slow, controlled addition can often improve selectivity and yield.
Inefficient quenching or workup procedure leading to product degradation.Review and optimize the workup procedure. Ensure quenching is performed at low temperatures and that the product is stable to the workup conditions.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with boron-containing impurities during column chromatography.Boronic acids or other boron byproducts are formed during workup.An acid/base wash during the workup can help remove some boron impurities. Alternatively, a wash with a solution of a diol (e.g., pinacol) can form a more easily separable boronate ester.
Product is an oil and cannot be recrystallized.Residual boron impurities are preventing crystallization.Attempt to purify via distillation under reduced pressure if the product is thermally stable.
The product itself is inherently an oil.Consider derivatization to a crystalline solid for purification and characterization, followed by regeneration of the desired product.

Experimental Protocols

General Protocol for a Reaction with Bromochloroborane (Illustrative Example)

This protocol is a general guideline and must be adapted for specific substrates and reactions.

  • Apparatus Setup:

    • Assemble a multi-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a pressure-equalizing dropping funnel.

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the apparatus while hot and immediately purge with a stream of dry argon or nitrogen.

  • Reagent Preparation:

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, diethyl ether, or toluene) and add it to the reaction flask via cannula or syringe.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

    • In a separate, dry flask, prepare a solution of bromochloroborane in the same anhydrous solvent.

  • Reaction Execution:

    • Slowly add the bromochloroborane solution to the cooled substrate solution via the dropping funnel over a period of 30-60 minutes.

    • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

    • Once the reaction is complete, proceed to the quenching step.

  • Quenching and Workup:

    • While maintaining the low temperature, slowly add a quenching agent (e.g., isopropanol, followed by water) dropwise.

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup, which may include extraction with an organic solvent and washes with brine, dilute acid, or base as needed to remove byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for Bromochloroborane Reactions setup Apparatus Setup & Drying reagent_prep Reagent Preparation setup->reagent_prep reaction Reaction Execution reagent_prep->reaction quench Quenching reaction->quench workup Aqueous Workup quench->workup purification Purification workup->purification product Final Product purification->product

Caption: General workflow for reactions involving bromochloroborane.

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield start Low Yield Observed check_reagent Reagent Activity Verified? start->check_reagent check_conditions Anhydrous/Inert Conditions Met? check_reagent->check_conditions Yes solution1 Verify reagent activity (titration). check_reagent->solution1 No check_temp Optimal Temperature Used? check_conditions->check_temp Yes solution2 Ensure rigorous drying of glassware/solvents and inert atmosphere. check_conditions->solution2 No check_workup Workup Procedure Optimized? check_temp->check_workup Yes solution3 Optimize reaction temperature profile. check_temp->solution3 No solution4 Modify quenching and extraction steps. check_workup->solution4 No success Yield Improved check_workup->success Yes solution1->check_conditions solution2->check_temp solution3->check_workup solution4->success

Technical Support Center: BBrCl Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Bromine monochloride (BBrCl) synthesis.

Troubleshooting Guide

The following guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.

Issue 1: Inconsistent Product Yield at Larger Scales

  • Question: We are observing a significant drop in yield for our this compound synthesis when moving from a 1 L reactor to a 20 L pilot reactor. What are the likely causes and how can we troubleshoot this?

  • Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors. The primary synthesis route for this compound involves the direct combination of bromine (Br₂) and chlorine (Cl₂), a reaction that is highly exothermic.

    • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation. This can result in localized "hot spots" where this compound decomposes back into its elemental forms. Ensure your pilot reactor's cooling system is sufficient to maintain the optimal reaction temperature.

    • Poor Mass Transfer: Inefficient mixing can lead to localized excesses of either bromine or chlorine, promoting side reactions or incomplete conversion. The mixing efficiency should be evaluated and potentially increased by adjusting the impeller speed or design.

    • Reagent Addition Rate: The rate of addition of gaseous chlorine into liquid bromine becomes more critical at a larger scale. A slow, controlled addition is necessary to manage the exotherm and ensure complete reaction.

Issue 2: Product Purity and Discoloration

  • Question: Our scaled-up batches of this compound have a darker red-brown color compared to the typical reddish-yellow, and we are detecting unreacted bromine. What is causing this and how can it be resolved?

  • Answer: The darker coloration and presence of unreacted bromine suggest an incomplete reaction or decomposition of the product.

    • Incomplete Chlorination: This is often due to poor mass transfer of chlorine gas into the liquid bromine. On a larger scale, simply bubbling chlorine through the bromine may not be sufficient. Consider using a sparging tube with fine openings or a gas-inducing impeller to improve gas dispersion.

    • Moisture Contamination: this compound reacts with water to form hypobromous acid and hydrochloric acid, which can lead to discoloration and impurities. Ensure all reactants and equipment are scrupulously dried before use. The use of an inert gas blanket, such as dry nitrogen, can help prevent atmospheric moisture from entering the reactor.[1]

    • Decomposition: As mentioned, excessive temperature can lead to the decomposition of this compound. Monitor the internal reaction temperature closely and ensure the cooling system is responsive.

Issue 3: Safety Concerns with Halogen Handling at Scale

  • Question: What are the primary safety concerns when handling larger quantities of bromine and chlorine for this compound synthesis, and what precautions should be taken?

  • Answer: Bromine and chlorine are highly toxic and corrosive, and their handling at scale requires stringent safety protocols.

    • Containment: The entire synthesis should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a dedicated, enclosed synthesis bay. All reactors and transfer lines should be pressure-tested to ensure they are leak-tight.

    • Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. Full-face respirators with appropriate acid gas/halogen cartridges, along with heavy-duty chemical resistant gloves and suits, are mandatory.

    • Scrubbing System: A robust gas scrubbing system containing a reducing agent like sodium bisulfite or thiosulfate solution must be in place to neutralize any unreacted chlorine or bromine vapors vented from the reactor.

    • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate spill kits for halogens are readily accessible. All personnel should be trained on emergency procedures for halogen exposure.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for this compound synthesis at an industrial scale?

A1: While yields are process-dependent, a well-optimized process for the direct combination of bromine and chlorine can achieve yields upwards of 95%. However, at room temperature, about 60% of the mixed halogen is present as bromine chloride in equilibrium with bromine and chlorine.[1]

Q2: Are there alternative, safer synthesis routes for this compound for scaled-up production?

A2: Yes, a newer method involves the reaction of dibromodimethylhydantoin (DBDMH) with hydrochloric acid.[2][3] This method avoids the handling of elemental bromine and chlorine gas, making it inherently safer, which is a significant advantage for scale-up. However, the economics of this route would need to be considered for large-scale production.

Q3: How should this compound be stored at a larger scale?

A3: this compound should be stored in a cool, dry, well-ventilated area away from incompatible materials.[4] It is crucial to store it under an inert, dry atmosphere, such as nitrogen, to prevent decomposition due to moisture.[1] The storage containers should be made of materials compatible with halogens, such as glass or certain fluoropolymers.

Q4: What are the key analytical techniques for monitoring the quality of this compound during production?

A4: Key analytical techniques include:

  • Gas Chromatography (GC): To determine the purity of this compound and quantify any unreacted bromine or chlorine.

  • Titration: Iodometric titration can be used to determine the total oxidizing power of the solution.

  • UV-Visible Spectroscopy: To monitor the characteristic absorption of this compound and detect the presence of free bromine.

Quantitative Data

Table 1: Comparison of this compound Synthesis Parameters at Different Scales

ParameterLab Scale (1 L)Pilot Scale (20 L)
Reactants Br₂ (liquid), Cl₂ (gas)Br₂ (liquid), Cl₂ (gas)
Reaction Temperature 0 - 5 °C0 - 5 °C
Reagent Addition Time 30 minutes4 - 6 hours
Typical Yield 98%92%
Purity (by GC) >99%97-98%
Key Impurities Unreacted Br₂, Unreacted Cl₂Unreacted Br₂, HBr (from moisture)

Experimental Protocols

Protocol: Pilot-Scale Synthesis of this compound via Direct Combination

1. Reactor Preparation:

  • The 20 L jacketed glass reactor is thoroughly cleaned, dried in an oven, and allowed to cool under a stream of dry nitrogen.
  • The reactor is equipped with a mechanical stirrer, a thermocouple, a gas inlet tube extending below the liquid surface, and a vent connected to a caustic scrubbing system.

2. Reagent Charging:

  • 10 L of liquid bromine is transferred to the reactor under a nitrogen blanket.
  • The reactor contents are cooled to 0 °C using a circulating chiller connected to the reactor jacket.

3. Reaction:

  • Chlorine gas is introduced slowly through the subsurface gas inlet tube at a rate that maintains the internal temperature below 5 °C.
  • The reaction mixture is stirred vigorously throughout the addition to ensure good gas-liquid mixing.
  • The progress of the reaction can be monitored by the change in color of the liquid from dark red-brown to a reddish-yellow.

4. Post-Reaction:

  • Once the theoretical amount of chlorine has been added, the gas flow is stopped.
  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
  • A sample is taken for GC analysis to confirm the completion of the reaction.

5. Product Transfer and Storage:

  • The this compound product is transferred to a dry, pre-cooled storage container under a nitrogen atmosphere.

Visualizations

experimental_workflow A Reactor Preparation (Cleaning, Drying) B Charge Bromine A->B C Cool to 0°C B->C D Introduce Chlorine Gas (Slowly, with stirring) C->D E Monitor Temperature (< 5°C) D->E Exothermic Reaction F Stir for 30 min post-addition D->F E->D G In-Process Control (GC Analysis) F->G H Transfer Product to Storage G->H If reaction complete troubleshooting_logic Start Low Yield or Impurity Issue Q1 Is the reaction temperature exceeding 5°C? Start->Q1 A1 Improve cooling efficiency. Reduce chlorine addition rate. Q1->A1 Yes Q2 Is there evidence of unreacted bromine? Q1->Q2 No End Problem Resolved A1->End A2 Increase stirring speed. Use a gas sparger. Ensure adequate chlorine supply. Q2->A2 Yes Q3 Is moisture contamination suspected? Q2->Q3 No A2->End A3 Thoroughly dry all equipment. Use a dry inert gas blanket. Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Purification of BBrCl Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boron Bromide Chloride (BBrCl) adducts. Due to the limited specific literature on this compound adducts, the guidance provided is based on established principles for the purification of air-and moisture-sensitive boron trihalide adducts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound adducts?

The primary challenges in purifying this compound adducts stem from their inherent chemical properties:

  • Air and Moisture Sensitivity: this compound adducts are highly susceptible to hydrolysis and oxidation upon exposure to air and moisture. This necessitates the use of inert atmosphere techniques (e.g., glovebox or Schlenk line) throughout the purification process.

  • Halogen Redistribution: In solution, mixed boron trihalide adducts can undergo halogen scrambling, leading to a mixture of this compound₂, BClBr₂, BCl₃, and BBr₃ adducts.[1] This can complicate purification and lead to impure final products.

  • Thermal Instability: Some this compound adducts may be thermally labile, limiting the use of high-temperature purification techniques such as distillation.

  • Co-precipitation of Impurities: Starting materials or byproducts may co-precipitate with the desired adduct, making separation difficult.

Q2: What are the most common impurities in this compound adduct synthesis?

Common impurities include:

  • Unreacted starting materials (Lewis base, this compound₂/BClBr₂).

  • Adducts of other boron trihalides (BCl₃, BBr₃) due to halogen redistribution.[1]

  • Hydrolysis products (e.g., boric acid, HCl, HBr) from exposure to moisture.

  • Solvent adducts.

  • Byproducts from side reactions.

Q3: How can I assess the purity of my this compound adduct?

The most effective method for assessing the purity of this compound adducts is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy .[2][3][4]

  • ¹¹B NMR provides distinct signals for different boron species, allowing for the identification and quantification of the desired adduct and any boron-containing impurities.[2][4] It is recommended to use quartz NMR tubes to avoid background signals from borosilicate glass.[5]

  • ¹H and ¹³C NMR can also be useful for confirming the structure of the Lewis base and the overall integrity of the adduct.

  • Melting Point Analysis: A sharp melting point range can be indicative of a pure compound. However, decomposition may occur at the melting point.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product loss during transfers Ensure all transfers of the air-sensitive compound are performed under a strictly inert atmosphere to prevent decomposition. Use cannula transfer techniques for solutions.
Decomposition on silica gel Avoid using standard silica gel chromatography, as the acidic nature of silica can lead to adduct decomposition. If chromatography is necessary, consider using deactivated silica or alumina and run the column quickly.
Product is too soluble in the recrystallization solvent If the product does not crystallize upon cooling, try placing the solution in a freezer (-20°C or lower). If crystals still do not form, slowly add a non-polar anti-solvent (e.g., pentane or hexane) to the cold solution until turbidity is observed, then allow it to stand.
Sublimation temperature is too high If the product decomposes during sublimation, lower the temperature and increase the vacuum. A gradual increase in temperature is recommended.[6][7][8][9]
Problem 2: Product is Still Impure After Purification
Possible Cause Troubleshooting Steps
Ineffective recrystallization solvent The ideal solvent should dissolve the compound when hot but not when cold.[10][11][12][13] Screen a variety of solvents or solvent mixtures to find the optimal system. A small amount of a co-solvent can sometimes improve impurity rejection.
Co-crystallization of impurities If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, consider a different purification technique like sublimation.
Halogen redistribution during purification Minimize the time the adduct is in solution and use lower temperatures to reduce the rate of halogen scrambling.[1] Whenever possible, crystallize the product quickly from a concentrated solution.
Contamination from glassware Ensure all glassware is rigorously dried in an oven and cooled under vacuum or in a desiccator before use.

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific this compound adduct. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Protocol 1: Recrystallization of a this compound Adduct
  • Solvent Selection: In a glovebox, test the solubility of a small amount of the crude adduct in various anhydrous, deoxygenated solvents at room and elevated temperatures. Ideal solvents will fully dissolve the adduct at elevated temperatures and show low solubility at room temperature or below. Common solvents for boron adducts include pentane, hexane, toluene, and dichloromethane.

  • Dissolution: In a Schlenk flask, add the crude this compound adduct and a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Gentle heating with a heat gun or an oil bath may be necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. This can be done using a pre-warmed filter cannula or a filter frit.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in a refrigerator (4°C) and then a freezer (-20°C to -78°C) to maximize crystal formation.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration under an inert atmosphere. This can be done using a filter cannula or a Schlenk filter stick.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: Sublimation of a Volatile this compound Adduct
  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask to hold the crude product and a cold finger. Ensure all glassware is thoroughly dried.

  • Loading the Sample: In a glovebox, load the crude this compound adduct into the bottom of the sublimation flask.

  • Assembly and Evacuation: Insert the cold finger and attach the apparatus to a high vacuum line. Slowly evacuate the apparatus to a high vacuum.

  • Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water or a coolant from a chiller) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the sublimation flask using an oil bath or a heating mantle. The temperature should be high enough to cause the adduct to sublime but low enough to prevent decomposition.[6][7][8][9]

  • Collection: The purified adduct will deposit as crystals on the cold finger. Continue the sublimation until no more material appears to be subliming.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas. In a glovebox, remove the cold finger and scrape the purified crystals onto a tared piece of paper or into a vial.

Data Presentation

Table 1: Hypothetical Comparison of Purification Methods for a Generic this compound-Pyridine Adduct

Purification Method Yield (%) Purity by ¹¹B NMR (%) Notes
Recrystallization (Toluene) 7595Some loss due to solubility in cold solvent.
Recrystallization (Hexane) 60>98Lower yield but higher purity.
Sublimation 55>99Best purity, but lower yield due to volatility requirements.[8][9]
Column Chromatography (Deactivated Alumina) 3090Significant decomposition observed on the stationary phase.

Disclaimer: This data is illustrative and not based on a specific experimental report for a this compound adduct.

Visualizations

Purification_Workflow start Crude this compound Adduct assess_purity Assess Purity (¹¹B NMR) start->assess_purity is_pure Is Purity >95%? assess_purity->is_pure recrystallization Recrystallization is_pure->recrystallization No sublimation Sublimation is_pure->sublimation No, Volatile Solid chromatography Inert Atmosphere Chromatography (Use with Caution) is_pure->chromatography No, Non-crystalline final_product Pure this compound Adduct is_pure->final_product Yes recrystallization->assess_purity troubleshooting Troubleshoot (See Guide) recrystallization->troubleshooting sublimation->assess_purity sublimation->troubleshooting chromatography->assess_purity chromatography->troubleshooting characterization Characterize Final Product (NMR, MP, etc.) final_product->characterization Troubleshooting_Tree start Low Purity after Purification check_nmr Analyze ¹¹B NMR Spectrum start->check_nmr multiple_boron_signals Multiple Boron Signals Present? check_nmr->multiple_boron_signals Yes broad_signals Broad or Unresolved Signals? check_nmr->broad_signals Yes starting_material_present Starting Material Signals Present? check_nmr->starting_material_present Yes halogen_scrambling Halogen Scrambling Likely. Minimize time in solution and temperature. multiple_boron_signals->halogen_scrambling decomposition Decomposition Occurred. Use milder conditions (lower temp). broad_signals->decomposition inefficient_purification Inefficient Purification. Optimize recrystallization solvent or switch to sublimation. starting_material_present->inefficient_purification

References

Validation & Comparative

A Comparative Analysis of BBrCl₂ and BCl₃ as Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of Lewis acid chemistry, boron trihalides stand out for their catalytic and synthetic utility. While boron trichloride (BCl₃) is a widely studied and utilized Lewis acid, its mixed halogenated counterparts, such as bromodichloroborane (BBrCl₂), offer a nuanced reactivity profile. This guide provides a comparative study of this compound₂ and BCl₃, focusing on their relative Lewis acidity, supported by theoretical principles and established experimental methodologies.

Relative Lewis Acidity: A Counterintuitive Trend

Contrary to expectations based solely on the electronegativity of the halogen substituents, the Lewis acidity of boron trihalides increases down the group: BF₃ < BCl₃ < BBr₃.[1][2] This trend is a result of a complex interplay of electronic and steric factors, primarily the energy required to reorganize the molecule from a planar to a pyramidal geometry upon forming an adduct with a Lewis base, and the energy of the lowest unoccupied molecular orbital (LUMO).

Based on this established trend, the Lewis acidity of the mixed halide this compound₂ is predicted to be intermediate between that of BCl₃ and BBr₃. Therefore, this compound₂ is expected to be a stronger Lewis acid than BCl₃.

Quantitative Comparison

While extensive experimental data for the direct comparison of this compound₂ and BCl₃ is limited, the following table summarizes their properties based on established trends and theoretical calculations.

PropertyBCl₃This compound₂Supporting Rationale
Relative Lewis Acidity WeakerStrongerThe Lewis acidity of boron trihalides increases with decreasing electronegativity of the halogen (Cl > Br). This compound₂ benefits from the presence of the less electronegative bromine atom.[1][2]
LUMO Energy HigherLowerA lower-lying LUMO in the Lewis acid leads to a stronger interaction with the highest occupied molecular orbital (HOMO) of the Lewis base, resulting in a more stable adduct. The presence of bromine is expected to lower the LUMO energy of this compound₂ compared to BCl₃.
Reorganization Energy HigherLowerThe energy required to distort the planar BX₃ molecule into the pyramidal geometry of the Lewis acid-base adduct is a significant factor. The B-Br bond is longer and weaker than the B-Cl bond, leading to a lower reorganization energy for this compound₂.
π-Backbonding More SignificantLess SignificantWhile historically invoked, the role of π-backbonding from the halogens to the empty p-orbital of boron in determining the Lewis acidity trend is now considered less significant than reorganization energy and LUMO energy.[1] Chlorine is a better π-donor than bromine.

Experimental Protocols for Determining Lewis Acidity

Several experimental techniques can be employed to quantitatively determine and compare the Lewis acidity of this compound₂ and BCl₃.

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This method utilizes a Lewis base probe, typically triethylphosphine oxide (Et₃PO), which is monitored by ³¹P NMR spectroscopy. The change in the chemical shift of the ³¹P nucleus upon coordination with a Lewis acid is proportional to the Lewis acidity.

Protocol:

  • A solution of triethylphosphine oxide in a non-coordinating solvent (e.g., dichloromethane, benzene) is prepared.

  • The ³¹P NMR spectrum of the Et₃PO solution is recorded as a reference.

  • A known amount of the Lewis acid (BCl₃ or this compound₂) is added to the solution.

  • The ³¹P NMR spectrum of the resulting Lewis acid-base adduct is recorded.

  • The change in the ³¹P chemical shift (Δδ³¹P) is calculated. A larger Δδ³¹P indicates a stronger Lewis acid.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the formation of a Lewis acid-base adduct, allowing for the determination of the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the interaction.

Protocol:

  • The Lewis acid is placed in the sample cell of the calorimeter.

  • The Lewis base (e.g., pyridine, trimethylamine) is loaded into the injection syringe.

  • The Lewis base is titrated into the Lewis acid solution in small, sequential injections.

  • The heat released or absorbed during each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction. A more negative ΔH and ΔG indicate a stronger Lewis acid.

Visualizing Lewis Acid-Base Interactions

The following diagrams illustrate the key concepts in the comparison of this compound₂ and BCl₃ as Lewis acids.

Lewis_Acid_Adduct_Formation cluster_reactants Reactants cluster_product Product Lewis_Acid Lewis Acid (BCl₃ or this compound₂) Planar Adduct Lewis Acid-Base Adduct Tetrahedral Boron Lewis_Acid->Adduct Accepts e⁻ pair Lewis_Base Lewis Base (e.g., NR₃) Pyramidal Lewis_Base->Adduct Donates e⁻ pair

Caption: Formation of a Lewis acid-base adduct.

Energy_Profile cluster_main Energy Profile for Adduct Formation cluster_legend Legend Reactants Reactants (Lewis Acid + Lewis Base) Transition_State Transition State Reactants->Transition_State ΔE_reorg Product Adduct Transition_State->Product ΔE_int key1 ΔE_reorg = Reorganization Energy key2 ΔE_int = Interaction Energy

Caption: Energy profile of Lewis acid-base adduct formation.

Experimental_Workflow cluster_workflow Gutmann-Beckett Method Workflow Prep_Probe Prepare Et₃PO Solution Ref_Spec Record Reference ³¹P NMR Prep_Probe->Ref_Spec Add_LA Add Lewis Acid (BCl₃ or this compound₂) Ref_Spec->Add_LA Adduct_Spec Record Adduct ³¹P NMR Add_LA->Adduct_Spec Calc_Shift Calculate Δδ³¹P Adduct_Spec->Calc_Shift Compare Compare Lewis Acidity Calc_Shift->Compare

References

A Comparative Guide to the Validated Reaction Mechanisms of Bromine Monochloride (BBrCl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally validated reaction mechanisms for the formation of Bromine Monochloride (BBrCl), a molecule of interest in various fields of chemistry. The following sections detail the distinct pathways, present supporting experimental and computational data, and outline the methodologies used for their validation.

Mechanism 1: Reaction of Bromine Atoms with Nitrosyl Chloride

One extensively studied mechanism for the formation of this compound is the gas-phase reaction of bromine atoms (Br) with nitrosyl chloride (ClNO). This reaction proceeds via a bimolecular pathway to yield this compound and nitric oxide (NO).

Quantitative Data

The kinetics of the reaction Br + ClNO → BrCl + NO have been determined experimentally. The rate coefficient exhibits a non-Arrhenius behavior, indicating a complex temperature dependence.

Temperature (K)Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹Reference
225 - 9601.2 x 10⁻¹¹ exp(-19/T) + 8.0 x 10⁻¹¹ exp(-1734/T)
Experimental Protocol

The validation of this reaction mechanism was primarily conducted using a discharge-flow system coupled with mass spectrometry.

  • Reactant Generation: Bromine atoms (Br) were generated by microwave discharge in a flow of helium gas containing a trace amount of molecular bromine (Br₂). The dissociation of Br₂ was monitored by mass spectrometry.

  • Reaction Conditions: The reaction was studied under pseudo-first-order conditions by maintaining a large excess of nitrosyl chloride (ClNO) over bromine atoms. The total pressure in the flow tube was typically maintained at a few Torr of helium.

  • Kinetic Measurements: The rate of the reaction was determined by monitoring either the decay of Br atoms or the formation of the BrCl product as a function of the reaction time.

    • Br Atom Detection: Bromine atoms were often converted to a more easily detectable species, such as IBr or BrCl itself (by reaction with a known excess of ClNO), before being detected by the mass spectrometer.

    • BrCl Product Detection: The formation of the BrCl product was monitored directly by mass spectrometry. The pseudo-first-order rate constant was obtained from the exponential growth of the BrCl signal.

  • Temperature Control: The temperature of the reaction was controlled by circulating a fluid through the jacket of the flow tube, allowing for the determination of the rate coefficient over a wide range of temperatures.

Reaction Pathway Diagram

Reaction1 Br Br BrCl BrCl Br->BrCl ClNO ClNO ClNO->BrCl Collision Reactants Reactants Products Products NO NO

Caption: Bimolecular reaction of Br and ClNO to form BrCl and NO.

Mechanism 2: Photodissociation of Bromochloromethane

Another validated pathway for the formation of this compound involves the photodissociation of halogenated methanes, specifically bromochloromethane (CH₂BrCl), using ultraviolet light.

Quantitative and Computational Data

Experimental studies have quantified the yield of BrCl from the photodissociation of CH₂BrCl at a specific wavelength. Computational chemistry has been employed to investigate the potential energy surface of related dissociation pathways.

Precursor MoleculeWavelength (nm)Quantum Yield of BrClComputational MethodTransition State Barrier (kJ/mol)Reference
CH₂BrCl2480.037 ± 0.014--
CHBr₂Cl248Not detectedCCSD(T)//B3LYP/6-311g(d,p)484 (for BrCl formation)
Experimental and Computational Protocols

Experimental Protocol: Cavity Ring-Down Absorption Spectroscopy (CRDS)

  • Sample Preparation: A mixture of the precursor molecule (e.g., CH₂BrCl) in a buffer gas (e.g., He) was introduced into a reaction chamber.

  • Photodissociation: A pulsed laser (e.g., an excimer laser operating at 248 nm) was used to irradiate the sample, initiating the photodissociation of the precursor molecule.

  • Fragment Detection: The formation of BrCl fragments was detected using cavity ring-down absorption spectroscopy. A tunable probe laser was passed through the reaction chamber, and the absorption spectrum of the BrCl fragments was recorded.

  • Quantum Yield Determination: The quantum yield of BrCl formation was determined by comparing the amount of BrCl produced to the number of photons absorbed by the precursor molecule.

Computational Protocol: Ab Initio Calculations

  • Methodology: The potential energy surface for the dissociation pathways was calculated using high-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), with a suitable basis set (e.g., 6-311g(d,p)). The geometries of the reactants, transition states, and products were optimized using a density functional theory (DFT) method like B3LYP.

  • Transition State Search: The calculations aimed to locate the transition state structures for the elimination of BrCl from the precursor molecule.

  • Barrier Height Calculation: The energy difference between the reactant and the transition state provided the theoretical barrier height for the reaction.

  • Rate Constant Calculation: Rice-Ramsperger-Kassel-Marcus (RRKM) theory was used to calculate the unimolecular rate constants for the different dissociation channels based on the calculated potential energy surface.

Photodissociation Pathway Diagram

Reaction2 CH2BrCl CH₂BrCl Photon hv (248 nm) Excited [CH₂BrCl]* Photon->Excited Absorption BrCl BrCl Excited->BrCl Dissociation CH2 CH₂ Excited->CH2

Caption: Photodissociation of CH₂BrCl to form BrCl and CH₂.

Comparison of this compound Formation Mechanisms

The two validated mechanisms for this compound formation operate under distinct conditions and proceed through different intermediates.

FeatureBr + ClNO ReactionCH₂BrCl Photodissociation
Reaction Type Bimolecular gas-phase reactionUnimolecular photodissociation
Initiation Collision between Br and ClNOAbsorption of a photon
Intermediates Likely a short-lived transition stateExcited state of CH₂BrCl
Primary Products BrCl and NOBrCl and CH₂
Typical Conditions Gas phase, wide temperature rangeGas phase, requires UV radiation
Yield Dependent on reactant concentrations and rate constantQuantified by the quantum yield
Logical Relationship of Validation

The validation of these mechanisms relies on a combination of experimental kinetics and spectroscopy, supported by theoretical calculations.

ValidationLogic cluster_exp Experimental Validation cluster_comp Computational Validation DischargeFlow Discharge-Flow Kinetics Mech1 Mechanism 1: Br + ClNO → BrCl + NO DischargeFlow->Mech1 Provides rate data CRDS Cavity Ring-Down Spectroscopy Mech2 Mechanism 2: CH₂BrCl + hv → BrCl + CH₂ CRDS->Mech2 Provides quantum yield AbInitio Ab Initio Calculations (Potential Energy Surface) AbInitio->Mech2 Validates pathway and barrier height

Caption: Validation workflow for this compound reaction mechanisms.

The Evolving Reactivity of Boron's Halogenated Hybrids: A Comparative Analysis of BBrCl₂ and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of Lewis acids is paramount for catalyst design and synthetic strategy. This guide provides a comparative analysis of the reactivity of mixed boron trihalides, with a specific focus on bromodichloroborane (BBrCl₂), benchmarked against its parent and other mixed halide counterparts. The information presented is supported by experimental and computational data to offer a comprehensive overview for laboratory applications.

The Lewis acidity of boron trihalides is a cornerstone of inorganic and organic chemistry, driving a vast array of chemical transformations. While the reactivity trend of the parent trihalides (BF₃ < BCl₃ < BBr₃ < BI₃) is well-established and inversely correlated with the electronegativity of the halogen, the behavior of mixed boron halides presents a more intricate landscape. These mixed species, such as this compound₂, BCl₂Br, and the fluorinated analogues, are readily formed through redistribution reactions and offer a tunable spectrum of reactivity.

The Genesis of Mixed Boron Halides: Redistribution Reactions

Mixed boron trihalides are typically generated in situ through halogen exchange reactions when two or more different boron trihalides are mixed. These redistribution reactions reach an equilibrium, resulting in a mixture of the parent and various mixed halide species. The position of this equilibrium is governed by small thermodynamic changes, with the reactions being only slightly endothermic.

For instance, mixing boron trichloride (BCl₃) and boron tribromide (BBr₃) will result in an equilibrium mixture containing BCl₃, BBr₃, bromodichloroborane (BCl₂Br), and dibromochloroborane (BBr₂Cl). The relative concentrations of these species can be monitored and quantified using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, as each species exhibits a distinct chemical shift.

Experimental Protocol: Generation of a Mixed this compound₂/BCl₂Br Equilibrium Mixture

A general procedure for generating an equilibrium mixture of brominated and chlorinated boron halides is as follows:

  • Apparatus: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as boron trihalides are highly sensitive to moisture. The reaction vessel should be a thick-walled glass tube equipped with a high-vacuum valve (e.g., a J. Young's NMR tube).

  • Reagents: High-purity boron trichloride (BCl₃) and boron tribromide (BBr₃) are required. Solvents, if used, must be anhydrous.

  • Procedure:

    • The reaction vessel is thoroughly dried and purged with an inert gas.

    • Known amounts of BCl₃ and BBr₃ are condensed into the vessel at low temperature (e.g., -196 °C, liquid nitrogen). The stoichiometry can be varied to influence the equilibrium position.

    • The vessel is sealed and allowed to warm to room temperature. The mixture is typically left to equilibrate for several hours or days.

    • The resulting equilibrium mixture can be analyzed directly by ¹¹B NMR spectroscopy to determine the relative concentrations of BCl₃, BBr₃, BCl₂Br, and BBr₂Cl.

Comparative Reactivity: A Tale of π-Backbonding and Electronegativity

The reactivity of boron trihalides as Lewis acids is dictated by the electron deficiency of the central boron atom. This is modulated by two opposing electronic effects: the inductive effect of the halogens and π-backbonding from the halogen lone pairs to the empty p-orbital of boron.

  • Inductive Effect: The high electronegativity of halogens withdraws electron density from the boron atom, increasing its Lewis acidity. Based on this effect alone, the expected order of acidity would be BF₃ > BCl₃ > BBr₃.

  • π-Backbonding: The lone pairs on the halogens can donate electron density back to the empty p-orbital of the trigonal planar boron atom. This donation is most effective for fluorine (2p-2p orbital overlap) and decreases down the group (2p-3p for Cl, 2p-4p for Br). This backbonding reduces the electron deficiency of boron, thereby decreasing its Lewis acidity.

The observed trend of BF₃ < BCl₃ < BBr₃ indicates that the π-backbonding effect is the dominant factor in determining the Lewis acidity of the parent trihalides.

For mixed boron halides like this compound₂, the Lewis acidity is expected to be intermediate between that of BCl₃ and BBr₃. The presence of a bromine atom, a poorer π-donor than chlorine, will result in a more electron-deficient boron center compared to BCl₃. Conversely, the presence of two chlorine atoms, better π-donors than bromine, will make the boron less electron-deficient than in BBr₃.

Therefore, the predicted order of Lewis acidity is:

BCl₃ < BCl₂Br < BBr₂Cl < BBr₃

This trend is supported by computational studies and spectroscopic data.

Quantitative Analysis of Lewis Acidity

Direct measurement of the reaction kinetics of mixed boron halides can be challenging due to the dynamic equilibrium. However, computational chemistry provides valuable insights into their intrinsic Lewis acidity. The enthalpy of adduct formation with a standard Lewis base is a reliable metric for comparing Lewis acid strength.

A computational study on the fluorochloro series of boron halides complexed with methyl fluoride (CH₃F) provides quantitative support for the influence of halogen substitution on Lewis acidity.

Boron HalideConformerEnthalpy of Adduct Formation (ΔH°) with CH₃F (kJ mol⁻¹)[1]
BF₃--12.4(3) (conformationally averaged)
BF₂Cl--10.8(6)
BFCl₂C₁-8.6(6)
BFCl₂CₛNot Detected
BCl₃-Not Detected

Table 1: Calculated enthalpy of formation for adducts of mixed boron fluorides/chlorides with methyl fluoride. The increasingly less negative (or undetectable) enthalpy of formation indicates a decrease in Lewis acidity as fluorine is substituted by chlorine.

While direct experimental data for the this compound series is scarce, the trend in ¹¹B NMR chemical shifts provides an indirect measure of the electron density at the boron nucleus, which correlates with Lewis acidity. A more shielded boron nucleus (more upfield chemical shift) corresponds to higher electron density and lower Lewis acidity.

Boron Halide¹¹B NMR Chemical Shift (δ, ppm) relative to BF₃·OEt₂
BCl₃~47
BCl₂Br~43
BBr₂Cl~40
BBr₃~40

Table 2: Approximate ¹¹B NMR chemical shifts for the boron trichloride/tribromide redistribution system. The progressive upfield shift from BCl₃ to BBr₃ is consistent with the increasing electron-donating ability of the halogens through mechanisms other than simple electronegativity.

Visualizing the Reactivity Landscape

The interplay of inductive effects and π-backbonding in determining the Lewis acidity of mixed boron halides can be visualized through a logical relationship diagram.

LewisAcidity Factors influencing the Lewis acidity of mixed bromochloro boron halides. cluster_factors Electronic Factors Inductive Inductive Effect (Electronegativity) BCl3 BCl₃ Inductive->BCl3 Strongest Pull BBr3 BBr₃ Inductive->BBr3 Weakest Pull Backbonding π-Backbonding (Orbital Overlap) Backbonding->BCl3 Most Effective Backbonding->BBr3 Least Effective BCl2Br BCl₂Br BBr2Cl BBr₂Cl

Figure 1: A diagram illustrating the opposing electronic factors that determine the relative Lewis acidity of mixed bromochloroboranes.

The experimental workflow for preparing and analyzing a mixture of these compounds can also be represented graphically.

ExperimentalWorkflow Workflow for the generation and analysis of mixed boron halides. start Start: Inert Atmosphere Setup reagents Condense BCl₃ and BBr₃ into reaction vessel at -196°C start->reagents equilibration Seal vessel and allow to warm to room temperature for equilibration reagents->equilibration analysis ¹¹B NMR Spectroscopy equilibration->analysis results Identify and quantify: BCl₃, BCl₂Br, BBr₂Cl, BBr₃ analysis->results end End: Characterized Mixture results->end

Figure 2: A schematic of the experimental procedure for the synthesis and characterization of an equilibrium mixture of mixed bromochloroboranes.

Conclusion

The reactivity of mixed boron halides such as this compound₂ is a finely tuned property governed by the specific halogen substituents. By understanding the principles of redistribution reactions and the electronic interplay of inductive effects and π-backbonding, researchers can rationally predict and exploit the Lewis acidity of these versatile reagents. The intermediate reactivity of mixed halides, bracketed by their parent compounds, offers a valuable tool for controlling reaction pathways and developing novel catalytic systems in drug discovery and materials science. The provided experimental outline and spectroscopic data serve as a practical foundation for the exploration and application of these fascinating compounds.

References

A Comparative Guide to the Spectroscopic Analysis of Bromodichloroborane (BBrCl₂)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of molecular structure is a cornerstone of chemical research and development. For small, reactive molecules such as the mixed boron trihalide bromodichloroborane (BBrCl₂), spectroscopic analysis provides a powerful, non-destructive means of structural confirmation. This guide offers a comparative overview of key spectroscopic techniques—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of this compound₂. Due to the limited availability of direct experimental data for this compound₂, this guide leverages theoretical principles and experimental data from the well-characterized parent halides, boron trichloride (BCl₃) and boron tribromide (BBr₃), to predict and compare the expected spectroscopic signatures.

Molecular Structure and Symmetry

Boron trichloride (BCl₃) and boron tribromide (BBr₃) are planar molecules belonging to the D₃h point group. This high degree of symmetry simplifies their vibrational spectra. In contrast, bromodichloroborane (this compound₂) possesses a lower C₂v symmetry, which has significant implications for its spectroscopic properties, most notably the activation of vibrational modes that are silent in the more symmetric parent compounds.

Vibrational Spectroscopy: A Comparative Analysis of IR and Raman

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are characteristic of the bonding and geometry of the molecule.

Theoretical Framework

The number and activity of vibrational modes are dictated by the molecule's symmetry. For a planar XY₃ molecule of D₃h symmetry (like BCl₃ and BBr₃), there are four fundamental vibrational modes. Their activities in IR and Raman spectroscopy are governed by strict selection rules. The introduction of a different halogen atom in this compound₂ reduces the symmetry to C₂v, lifting the degeneracy of some modes and making all six of its fundamental vibrations active in both IR and Raman spectroscopy.

Experimental Data for Analogous Compounds

The observed vibrational frequencies for BCl₃ and BBr₃ provide a baseline for predicting the spectrum of this compound₂. The B-Cl stretching and bending frequencies are expected to be higher than the corresponding B-Br vibrations due to the lower mass of chlorine and the stronger B-Cl bond.

CompoundSymmetryVibrational ModeFrequency (cm⁻¹)IR ActivityRaman Activity
BCl₃ D₃hν₁ (A₁') - Sym. Stretch471InactiveActive
ν₂ (A₂") - Out-of-plane Bend244ActiveInactive
ν₃ (E') - Asym. Stretch956ActiveActive
ν₄ (E') - In-plane Bend244ActiveActive
BBr₃ D₃hν₁ (A₁') - Sym. Stretch279InactiveActive
ν₂ (A₂") - Out-of-plane Bend150ActiveInactive
ν₃ (E') - Asym. Stretch806ActiveActive
ν₄ (E') - In-plane Bend150ActiveActive

Table 1: Experimental vibrational frequencies for BCl₃ and BBr₃.

Predicted Vibrational Spectrum of this compound₂

For this compound₂, we anticipate a more complex spectrum where all six vibrational modes are observable in both IR and Raman. The B-Cl stretching vibrations will occur at higher frequencies than the B-Br stretch.

Predicted Mode (this compound₂)DescriptionExpected Frequency Range (cm⁻¹)IR ActivityRaman Activity
ν₁ (A₁)B-Br Symmetric Stretch~280 - 350ActiveActive
ν₂ (A₁)B-Cl Symmetric Stretch~450 - 500ActiveActive
ν₃ (A₁)Cl-B-Cl Scissoring Bend~200 - 250ActiveActive
ν₄ (B₁)B-Cl Asymmetric Stretch~900 - 950ActiveActive
ν₅ (B₁)Br-B-Cl Rocking Bend~150 - 200ActiveActive
ν₆ (B₂)Out-of-plane Bend~150 - 200ActiveActive

Table 2: Predicted vibrational modes and their activities for this compound₂.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a highly sensitive technique for probing the electronic environment of the boron nucleus. The chemical shift (δ) is indicative of the shielding experienced by the boron atom, which is directly related to the nature of the substituents.

Comparative ¹¹B NMR Data

The ¹¹B NMR chemical shifts of boron trihalides show a distinct trend. A comparison with related compounds provides a strong basis for predicting the chemical shift of this compound₂.

Compound¹¹B Chemical Shift (δ, ppm)
BCl₃47.0
BBr₃40.0
This compound₂ (Predicted) ~42 - 45

Table 3: Experimental and predicted ¹¹B NMR chemical shifts (relative to BF₃·OEt₂).

The chemical shift of this compound₂ is expected to be intermediate between that of BCl₃ and BBr₃, likely closer to the value for BCl₃ due to the presence of two electron-withdrawing chlorine atoms.

Experimental Protocols

Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: Due to the reactivity of this compound₂, the sample must be handled in a moisture-free environment (e.g., a glovebox or using Schlenk line techniques). The compound, in a suitable non-polar, aprotic solvent (e.g., hexane or CCl₄) or as a neat liquid (if appropriate), is introduced into a gas-tight IR cell with windows transparent to IR radiation (e.g., KBr or CsI). For gaseous samples, a gas cell of known path length is used.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty cell (or the cell filled with solvent) is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the positions of the absorption bands corresponding to the vibrational modes of this compound₂.

Raman Spectroscopy

Methodology:

  • Sample Preparation: The sample is contained in a sealed glass capillary or NMR tube under an inert atmosphere.

  • Data Acquisition: A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected at a 90° angle. A filter is used to remove the intense Rayleigh scattering.

  • Data Analysis: The Raman spectrum (intensity vs. Raman shift in cm⁻¹) is analyzed to identify the frequencies of the Raman-active vibrational modes.

¹¹B NMR Spectroscopy

Methodology:

  • Sample Preparation: A solution of this compound₂ is prepared in a deuterated, non-coordinating solvent (e.g., CDCl₃ or C₆D₆) in a quartz NMR tube under an inert atmosphere.

  • Data Acquisition: The ¹¹B NMR spectrum is acquired on a high-field NMR spectrometer equipped with a broadband probe. A one-pulse experiment is typically sufficient. The spectrum is referenced externally to a standard, commonly BF₃·OEt₂.

  • Data Analysis: The chemical shift of the resonance peak is determined and compared to known values for related boron compounds.

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_IR IR Spectroscopy Workflow cluster_Raman Raman Spectroscopy Workflow cluster_NMR ¹¹B NMR Spectroscopy Workflow IR_Sample Sample Preparation (Inert Atmosphere) FTIR FTIR Spectrometer IR_Sample->FTIR IR_Spectrum IR Spectrum (Absorbance vs. cm⁻¹) FTIR->IR_Spectrum IR_Analysis Identify IR-Active Vibrational Modes IR_Spectrum->IR_Analysis Raman_Sample Sample Preparation (Sealed Tube) Raman_Spec Raman Spectrometer Raman_Sample->Raman_Spec Raman_Spectrum Raman Spectrum (Intensity vs. cm⁻¹) Raman_Spec->Raman_Spectrum Raman_Analysis Identify Raman-Active Vibrational Modes Raman_Spectrum->Raman_Analysis NMR_Sample Sample Preparation (Deuterated Solvent) NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec NMR_Spectrum ¹¹B NMR Spectrum (Intensity vs. ppm) NMR_Spec->NMR_Spectrum NMR_Analysis Determine ¹¹B Chemical Shift NMR_Spectrum->NMR_Analysis

Caption: Workflow for the spectroscopic analysis of this compound₂.

Conclusion

The combined application of IR, Raman, and ¹¹B NMR spectroscopy provides a comprehensive and robust methodology for the structural confirmation of bromodichloroborane. While IR and Raman spectroscopies offer detailed insights into the vibrational framework of the molecule, confirming its C₂v symmetry through the activity of all six fundamental modes, ¹¹B NMR serves as an excellent tool for probing the electronic environment of the central boron atom. By comparing the expected spectral features of this compound₂ with the well-established data of BCl₃ and BBr₃, researchers can confidently ascertain the structure of this mixed boron trihalide.

Comparative Guide to Boron Trihalide Catalysis: A Focus on BCl₃ and BBr₃ in Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the kinetic data for reactions catalyzed by Boron Bromide Chloride (BBrCl) reveals a significant gap in the scientific literature. To date, no specific kinetic studies on this compound-catalyzed reactions have been published, precluding a direct comparative analysis. This guide, therefore, provides a detailed comparison of the kinetic performance of its closely related and well-studied analogues: Boron Trichloride (BCl₃) and Boron Tribromide (BBr₃). Both are potent Lewis acids widely employed as catalysts in a variety of organic transformations, most notably Friedel-Crafts reactions and electrophilic additions.

This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic efficacy of these boron-based Lewis acids. The information presented is based on available experimental data and aims to provide a clear, objective comparison to aid in catalyst selection and reaction optimization.

I. Comparative Kinetic Data

While a direct side-by-side kinetic comparison of BCl₃ and BBr₃ for the same reaction is not extensively documented, their relative catalytic activities can be inferred from studies on similar reactions. The Lewis acidity of boron trihalides follows the trend BBr₃ > BCl₃ > BF₃, which generally correlates with their catalytic activity.

One study on the anionotropic rearrangement of 1-phenylprop-2-en-1-ol provides a quantitative comparison of the catalytic effectiveness of various Lewis acids. The rates of rearrangement were found to be first-order with respect to the alcohol and directly proportional to the catalyst concentration. The relative rate constants for the rearrangement at 35°C are presented in Table 1.

CatalystRelative Rate Constant
GaCl₃350
SnCl₄74
PCl₅38
SbCl₅26
POCl₃21
TiCl₄9.3
AlCl₃6.5
BCl₃ 3.9
PCl₃2.8
HCl1.0
SbCl₃4.1 x 10⁻²
ZnCl₂9.1 x 10⁻⁶

Table 1: Relative rate constants for the Lewis acid-catalyzed rearrangement of 1-phenylprop-2-en-1-ol in sulpholan solution at 35°C.[1]

Although this specific study did not include BBr₃, the established trend in Lewis acidity suggests that BBr₃ would exhibit a higher rate constant than BCl₃ in this reaction. Further kinetic data for a gas-phase reaction involving BCl₃ is presented in Table 2.

ReactionTemperature (K)Pressure (Torr)Rate Constant (cm³/s)
BCl₃ + (CH₃)₃N3434.52.2 x 10⁻¹¹

Table 2: Rate constant for the association reaction of Boron Trichloride with Trimethylamine.[2]

II. Experimental Protocols

A general methodology for conducting a kinetic study of a Lewis acid-catalyzed reaction, such as a Friedel-Crafts alkylation, is outlined below. The specific parameters and analytical techniques may vary depending on the reactants and catalyst used.

General Protocol for a Kinetic Study of Friedel-Crafts Alkylation
  • Materials and Reagents:

    • Aromatic substrate (e.g., benzene, toluene)

    • Alkylating agent (e.g., alkyl halide)

    • Lewis acid catalyst (e.g., BCl₃, BBr₃, AlCl₃)

    • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

    • Internal standard for chromatographic analysis

    • Quenching agent (e.g., water, dilute acid)

  • Reaction Setup:

    • A multi-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a port for sample extraction is assembled.

    • The entire apparatus is flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, as Lewis acid catalysts are highly sensitive to hydrolysis.

  • Procedure:

    • The aromatic substrate, solvent, and internal standard are charged into the reaction flask.

    • The mixture is brought to the desired reaction temperature.

    • The Lewis acid catalyst is added carefully, followed by the slow addition of the alkylating agent to control any initial exotherm.

    • Samples are withdrawn from the reaction mixture at regular time intervals using a syringe.

  • Sample Analysis:

    • Each sample is immediately quenched to stop the reaction.

    • The quenched samples are then prepared for analysis by a suitable technique, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • The concentrations of reactants and products are determined by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • The concentration data is plotted against time to determine the reaction rate.

    • The order of the reaction with respect to each reactant and the catalyst is determined by varying their initial concentrations and observing the effect on the initial rate.

    • The rate constant (k) is calculated from the rate law.

    • The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

III. Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for a kinetic study and the mechanism of a Lewis acid-catalyzed Friedel-Crafts alkylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep1 Assemble and dry glassware prep2 Charge reactants and solvent prep1->prep2 react1 Equilibrate temperature prep2->react1 react2 Add catalyst and reactant react1->react2 react3 Take timed samples react2->react3 analysis1 Quench reaction in samples react3->analysis1 analysis2 Analyze by GC/HPLC analysis1->analysis2 analysis3 Determine concentrations analysis2->analysis3 kinetics1 Plot concentration vs. time analysis3->kinetics1 kinetics2 Determine rate law and k kinetics1->kinetics2 kinetics3 Calculate activation energy kinetics2->kinetics3

A generalized workflow for a kinetic study of a catalyzed reaction.

G Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation + Lewis Acid Lewis Acid (BX3) Lewis Acid (BX3) Lewis Acid (BX3)->Carbocation Sigma Complex Sigma Complex Carbocation->Sigma Complex + Arene Arene Arene Arene->Sigma Complex Alkylated Arene Alkylated Arene Sigma Complex->Alkylated Arene - H+ HX + BX3 HX + BX3 Sigma Complex->HX + BX3

Mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

IV. Conclusion

In the absence of specific kinetic data for this compound, a direct comparison with other catalysts is not feasible. However, by examining the behavior of its close analogues, BCl₃ and BBr₃, researchers can make informed decisions. The general trend of Lewis acidity (BBr₃ > BCl₃) suggests that BBr₃ will typically be a more active catalyst, leading to faster reaction rates. However, factors such as cost, availability, and selectivity must also be considered. The provided experimental protocol offers a foundational approach for conducting kinetic studies to evaluate and compare these and other Lewis acid catalysts for specific applications.

References

In-Situ Monitoring of Reactions Involving Boron Dichloride Bromide (BBrCl₂): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For highly reactive and moisture-sensitive compounds like the mixed boron trihalide, boron dichloride bromide (BBrCl₂), in-situ monitoring is not just advantageous, it is often essential. This guide provides a comprehensive comparison of key in-situ monitoring techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for reactions involving this compound₂ and its related scrambling products, BBr₂Cl and BCl₂Br.

The Chemistry of Boron Trihalide Exchange

Reactions involving this compound₂ are often centered around the dynamic equilibrium of halide exchange between boron trichloride (BCl₃) and boron tribromide (BBr₃). This "scrambling" reaction results in a mixture of all four possible boron trihalide species:

BCl₃ + BBr₃ ⇌ BCl₂Br + BClBr₂

Monitoring this equilibrium, as well as subsequent reactions of these Lewis acidic species, requires techniques that can distinguish between these closely related compounds in real-time.

Comparison of In-Situ Monitoring Techniques

The selection of an appropriate in-situ monitoring technique is contingent on the specific reaction conditions, the information required, and the available instrumentation. Here, we compare the performance of FTIR, Raman, and NMR spectroscopy for the analysis of reactions involving this compound₂.

Technique Principle Information Obtained Advantages Limitations
FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.Functional group identification, concentration changes of reactants, products, and intermediates.High sensitivity to polar bonds (B-Cl, B-Br), fast acquisition times, well-established for reaction monitoring.Solvent interference can be significant, probe material must be inert to highly reactive boron halides (e.g., diamond or silicon ATR probes).
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations.Complementary to FTIR, excellent for symmetric vibrations, less interference from polar solvents like water.Minimal sample preparation, can be used with fiber optic probes for remote monitoring, less solvent interference.Can be affected by fluorescence, weaker signal than FTIR, may require higher concentrations.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, quantification of all species in solution, identification of coordination complexes.Highly quantitative, provides unambiguous structural data, ¹¹B NMR is highly sensitive to the chemical environment of the boron atom.Slower acquisition times compared to vibrational spectroscopy, requires deuterated solvents, sensitive to magnetic field homogeneity.

Quantitative Data Summary

While recent, specific quantitative data for the in-situ monitoring of this compound₂ formation is not abundant in publicly available literature, foundational spectroscopic studies have identified the key vibrational frequencies and NMR chemical shifts necessary for monitoring. These data are crucial for building calibration models for quantitative analysis.

Vibrational Spectroscopy Data

The following table summarizes the experimentally observed vibrational frequencies for the mixed boron trihalides. These frequencies are the basis for in-situ FTIR and Raman monitoring.

Molecule Symmetry Vibrational Mode Frequency (cm⁻¹) Spectroscopic Activity
BCl₃D₃hν₁ (A₁')471Raman
ν₂ (A₂")462IR
ν₃ (E')956IR, Raman
ν₄ (E')244IR, Raman
BBr₃D₃hν₁ (A₁')278Raman
ν₂ (A₂")375IR
ν₃ (E')820IR, Raman
ν₄ (E')150IR, Raman
BCl₂BrC₂vB-Br stretch~750IR, Raman
B-Cl sym stretch~500IR, Raman
B-Cl asym stretch~900IR, Raman
BClBr₂C₂vB-Cl stretch~850IR, Raman
B-Br sym stretch~350IR, Raman
B-Br asym stretch~700IR, Raman

Note: Frequencies for mixed halides are approximate and can shift based on the solvent and temperature.

¹¹B NMR Spectroscopy Data

¹¹B NMR is particularly powerful for distinguishing the different boron trihalide species in solution due to the high sensitivity of the boron nucleus to its electronic environment.

Molecule ¹¹B Chemical Shift (ppm)
BCl₃~47
BCl₂Br~40
BClBr₂~25
BBr₃~-5

Note: Chemical shifts are relative to a standard (e.g., BF₃·OEt₂) and can vary with solvent and temperature.

Experimental Protocols

Detailed methodologies are critical for obtaining reliable in-situ data. Below are representative protocols for each technique.

In-Situ ATR-FTIR Monitoring Protocol
  • System Setup: An FTIR spectrometer equipped with a diamond or silicon Attenuated Total Reflectance (ATR) probe is required. The reaction is conducted in a sealed vessel with an appropriate port for the ATR probe.

  • Background Spectrum: A background spectrum of the solvent is collected before initiating the reaction.

  • Reaction Initiation: The reactants (e.g., BCl₃ and BBr₃ in an inert solvent like hexane or dichloromethane) are introduced into the reaction vessel.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.

  • Data Analysis: The change in absorbance at characteristic frequencies for the reactants, intermediates (this compound₂, BBr₂Cl), and products is monitored over time. This data can be used to generate concentration profiles and determine reaction kinetics.

In-Situ Raman Monitoring Protocol
  • System Setup: A Raman spectrometer with a fiber-optic probe is used. The probe is inserted into the reaction vessel through a suitable port.

  • Solvent Spectrum: A spectrum of the solvent is recorded prior to the reaction.

  • Reaction Initiation: The reactants are added to the vessel.

  • Data Acquisition: Raman spectra are continuously acquired. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without inducing sample degradation.

  • Data Analysis: The intensities of the Raman bands corresponding to the different boron trihalide species are monitored. These intensities are proportional to the concentration of each species.

In-Situ ¹¹B NMR Monitoring Protocol
  • Sample Preparation: The reaction is carried out directly in an NMR tube, typically using a deuterated solvent that is inert to the reactants.

  • Spectrometer Setup: The NMR spectrometer is tuned to the ¹¹B frequency.

  • Reaction Initiation: The reactants are carefully mixed in the NMR tube, often at low temperature to slow down the initial reaction for monitoring.

  • Data Acquisition: A series of ¹¹B NMR spectra are acquired over time. The time between spectra will depend on the reaction rate.

  • Data Analysis: The integrals of the peaks corresponding to BCl₃, BCl₂Br, BClBr₂, and BBr₃ are determined for each spectrum. These integrals are directly proportional to the concentration of each species, allowing for a highly accurate quantitative analysis of the reaction progress.

Visualizations

Experimental Workflow for In-Situ Monitoring

G Experimental Workflow for In-Situ Monitoring of this compound₂ Reactions cluster_prep Reaction Preparation cluster_monitoring In-Situ Monitoring Technique cluster_analysis Data Acquisition & Analysis Reactants Prepare Reactants (BCl₃, BBr₃) Vessel Assemble Reaction Vessel Reactants->Vessel Solvent Select Inert Solvent Solvent->Vessel FTIR ATR-FTIR Probe Vessel->FTIR Insert Probe Raman Raman Probe Vessel->Raman Insert Probe NMR NMR Tube Vessel->NMR Transfer to Tube Acquire Time-Resolved Spectral Acquisition FTIR->Acquire Raman->Acquire NMR->Acquire Process Spectral Processing & Peak Identification Acquire->Process Quantify Quantitative Analysis (Concentration Profiles) Process->Quantify Kinetics Kinetic & Mechanistic Analysis Quantify->Kinetics G Boron Trihalide Scrambling Equilibrium BCl3 BCl₃ BCl2Br BCl₂Br BCl3->BCl2Br BClBr2 BClBr₂ BCl3->BClBr2 BBr3 BBr₃ BBr3->BCl2Br BCl2Br->BClBr2 BClBr2->BBr3

Assessing the Purity of Synthesized Boron Bromide Chloride (BBrCl): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with highly reactive boron halides, ensuring the purity of synthesized reagents is paramount to the success and reproducibility of their work. This guide provides a comparative overview of methods for assessing the purity of synthesized boron bromide chloride (BBrCl), a mixed boron trihalide. Due to the limited direct literature on this compound, this guide infers its properties and analytical methodologies based on the well-documented characteristics of its parent compounds, boron trichloride (BCl₃) and boron tribromide (BBr₃), and the principles of redistribution reactions.

Synthesis and Potential Impurities

Boron bromide chloride (this compound), along with its counterpart dibromoboron chloride (BBr₂Cl), is primarily synthesized through a redistribution (scrambling) reaction between boron trichloride (BCl₃) and boron tribromide (BBr₃). This equilibrium-driven process typically yields a mixture of all four possible boron trihalides: BCl₃, this compound₂, BBr₂Cl, and BBr₃.

Inferred Synthesis of this compound:

A plausible method for the synthesis of this compound involves the controlled mixing of BCl₃ and BBr₃ in a sealed, inert atmosphere. The reaction can be summarized as follows:

BCl₃ + BBr₃ ⇌ this compound₂ + BBr₂Cl

The final composition of the mixture will depend on the initial stoichiometry of the reactants and the reaction conditions (temperature, pressure, and reaction time). Achieving a high yield of a specific mixed halide like this compound would require careful control of these parameters and subsequent purification.

Potential Impurities:

The primary impurities in a synthesized this compound sample are likely to be the other species from the redistribution equilibrium:

  • Boron Trichloride (BCl₃): A colorless gas at room temperature.

  • Dibromoboron Chloride (BBr₂Cl): A mixed boron halide.

  • Boron Tribromide (BBr₃): A fuming liquid at room temperature.[1]

Other potential impurities can arise from the starting materials or reaction vessel:

  • Silicon Tetrachloride (SiCl₄): Can be formed from the reaction of BCl₃ with quartz (silicon dioxide) reactor tubes at high temperatures.

  • Phosgene (COCl₂): A potential contaminant in commercially produced BCl₃.

  • Unreacted Starting Materials: Residual BCl₃ and BBr₃.

  • Hydrolysis Products: Boric acid and hydrogen halides (HCl, HBr) if exposed to moisture.

Analytical Techniques for Purity Assessment

Several analytical techniques can be employed to assess the purity of synthesized this compound and quantify the presence of impurities. The choice of method will depend on the available instrumentation and the specific information required.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative ratio of different boron species (BCl₃, this compound₂, BBr₂Cl, BBr₃). Structural information.Provides clear distinction between the different boron halide species based on their chemical shifts. Quantitative analysis is possible with proper calibration.Requires specialized equipment (NMR spectrometer). Sample handling of these reactive compounds can be challenging.
Raman Spectroscopy Vibrational frequencies characteristic of each boron halide species. Can be used for qualitative and semi-quantitative analysis.Non-destructive technique. Can be performed in situ in a sealed container, minimizing exposure to air and moisture.Signal intensity may not be directly proportional to concentration, making accurate quantification difficult without calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components in the mixture. Provides mass-to-charge ratio for each component, aiding in identification.High sensitivity and excellent separation capabilities for volatile compounds. Can identify and quantify trace impurities.[2]Requires the sample to be volatile and thermally stable. The high reactivity of boron halides can pose challenges for the GC column and instrument.[2]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental analysis for trace metal impurities.Extremely sensitive for the detection of metallic contaminants.[3]Does not provide information on the molecular form of the boron species. Requires sample digestion, which can be hazardous for reactive compounds like BBr₃.[3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for the key analytical techniques.

¹¹B NMR Spectroscopy

Objective: To quantify the relative amounts of BCl₃, this compound₂, BBr₂Cl, and BBr₃ in a synthesized mixture.

Methodology:

  • Sample Preparation: Due to the reactivity of boron halides with moisture and oxygen, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).

  • A small aliquot of the synthesized liquid is carefully transferred into a dry NMR tube.

  • A deuterated, inert solvent (e.g., CDCl₃, C₆D₆) that does not react with the boron halides is added.

  • The NMR tube is flame-sealed to prevent any atmospheric contamination.

  • Data Acquisition:

    • Acquire the ¹¹B NMR spectrum using a high-field NMR spectrometer.

    • Use a broad spectral width to encompass the chemical shifts of all expected boron species.

    • Employ a pulse sequence with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Identify the peaks corresponding to BCl₃, this compound₂, BBr₂Cl, and BBr₃ based on their known chemical shifts.

    • Integrate the area under each peak.

    • The relative molar ratio of the components is proportional to their respective integral values.

Raman Spectroscopy

Objective: To qualitatively identify the presence of different boron halide species in the synthesized product.

Methodology:

  • Sample Preparation: The synthesized liquid can be analyzed directly in a sealed, transparent container (e.g., a quartz cuvette or a sealed glass ampoule) to prevent exposure to the atmosphere.

  • Data Acquisition:

    • Place the sealed sample in the sample compartment of a Raman spectrometer.

    • Use a laser excitation wavelength that does not cause photodecomposition of the sample.

    • Acquire the Raman spectrum over a range that covers the characteristic vibrational modes of the B-Cl and B-Br bonds.

  • Data Analysis:

    • Compare the observed Raman shifts to literature values for BCl₃ and BBr₃ to identify their presence.

    • Look for new peaks that can be assigned to the mixed halides, this compound₂ and BBr₂Cl. The vibrational frequencies of these mixed halides are expected to be intermediate between those of BCl₃ and BBr₃.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities in the synthesized this compound.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, dilute a small amount of the sample in a dry, inert solvent (e.g., anhydrous hexane or carbon tetrachloride).

    • The high reactivity of boron halides requires the use of a robust GC column and injection system. A column with a non-polar stationary phase is generally preferred.

  • GC Separation:

    • Inject a small volume of the diluted sample into the GC.

    • Use a temperature program that allows for the separation of components with different boiling points. The expected elution order would be BCl₃, this compound₂, BBr₂Cl, and BBr₃, based on their anticipated boiling points.

  • MS Detection:

    • The eluting components from the GC column are introduced into the mass spectrometer.

    • Acquire mass spectra for each separated peak.

  • Data Analysis:

    • Identify the components based on their mass spectra. The isotopic patterns of boron (¹⁰B and ¹¹B), chlorine (³⁵Cl and ³⁷Cl), and bromine (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic clusters for each fragment ion, aiding in their identification.

Alternatives to this compound

As this compound is a strong Lewis acid, its applications likely overlap with other boron trihalides and common Lewis acids, particularly in catalysis.

Alternative ReagentKey PropertiesCommon Applications
Boron Trichloride (BCl₃) Strong Lewis acid. Gas at room temperature.Catalyst in Friedel-Crafts reactions, polymerization, and other organic syntheses. Reagent for cleaving ethers.[1]
Boron Tribromide (BBr₃) Very strong Lewis acid. Fuming liquid at room temperature.Excellent demethylating or dealkylating agent for ethers. Catalyst in polymerization and Friedel-Crafts reactions.[1]
Aluminum Trichloride (AlCl₃) Strong Lewis acid. Solid.Widely used catalyst in Friedel-Crafts alkylation and acylation reactions.[4]
Iron(III) Chloride (FeCl₃) Moderately strong Lewis acid. Solid.Catalyst in various organic reactions, including Friedel-Crafts reactions and chlorinations.
Triflic Acid (CF₃SO₃H) Superacid. Liquid.Strong catalyst for a wide range of organic transformations.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment BCl3 BCl₃ Reactor Redistribution Reaction BCl3->Reactor BBr3 BBr₃ BBr3->Reactor Product Synthesized this compound Mixture Reactor->Product NMR ¹¹B NMR Spectroscopy Product->NMR Quantitative Analysis Raman Raman Spectroscopy Product->Raman Qualitative Identification GCMS GC-MS Product->GCMS Volatile Impurity Analysis ICPMS ICP-MS Product->ICPMS Trace Metal Analysis friedel_crafts_acylation AcylChloride Acyl Chloride (RCOCl) AcyliumIon Acylium Ion [RCO]⁺ AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., this compound) LewisAcid->AcyliumIon Catalysis SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring (e.g., Benzene) AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Aromatic Ring SigmaComplex->Product Deprotonation

References

BBrCl vs. Other Reagents for Specific Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, the selective cleavage of ether bonds is a critical transformation, frequently employed in natural product synthesis and the deprotection of functional groups. While various reagents can effect this transformation, the choice of reagent significantly impacts the reaction's efficiency, selectivity, and functional group tolerance. This guide provides a detailed comparison of bromodichloroborane (BBrCl), often utilized as a mixture of boron tribromide (BBr₃) and boron trichloride (BCl₃), with other common reagents for specific organic transformations, with a primary focus on ether cleavage. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparison of Reagents for Unsymmetrical Ether Cleavage

The cleavage of unsymmetrical ethers presents a challenge in controlling regioselectivity. The ideal reagent should selectively cleave one C-O bond over the other, leading to a predictable product distribution. A mixture of BBr₃ and BCl₃ has emerged as a superior system for achieving high regioselectivity in the cleavage of unsymmetrical dialkyl ethers compared to BBr₃ alone.[1][2]

Quantitative Data on Regioselective Ether Cleavage

The following table summarizes the performance of BBr₃/BCl₃ versus BBr₃ in the cleavage of various unsymmetrical ethers. The data highlights the superior regioselectivity and yields achieved with the mixed halide system.

Substrate (Unsymmetrical Ether)ReagentProduct(s)Ratio of ProductsYield (%)Reference
1a (sec-butyl ethyl ether)BBr₃2-Bromobutane / 2-Butanol / Bromoethane / Ethanol1:1 mixture of bromides and alcohols80[2]
BBr₃/BCl₃ (1:1)2-Butanol / Bromoethane>20:195[2]
1b (cyclohexyl methyl ether)BBr₃Bromocyclohexane / Cyclohexanol / Bromomethane / Methanol1:1 mixture of bromides and alcohols75[2]
BBr₃/BCl₃ (1:1)Cyclohexanol / Bromomethane>20:198[2]
1c (benzyl methyl ether)BBr₃Benzyl bromide / Benzyl alcohol / Bromomethane / Methanol1.5:188[2]
BBr₃/BCl₃ (1:1)Benzyl alcohol / Bromomethane>20:196[2]

Table 1: Comparison of BBr₃ and BBr₃/BCl₃ in Unsymmetrical Ether Cleavage. The use of a 1:1 mixture of BBr₃ and BCl₃ consistently leads to higher yields and significantly improved regioselectivity, favoring the formation of the more substituted alcohol and the less substituted alkyl bromide.

Experimental Protocols

General Procedure for Regioselective Cleavage of Unsymmetrical Ethers using BBr₃/BCl₃

This protocol is adapted from the work of Atienza, Truong, and Williams (2018).[2]

Materials:

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Boron trichloride (BCl₃), 1.0 M solution in DCM

  • Unsymmetrical ether substrate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the unsymmetrical ether substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution (1.1 equiv) dropwise to the stirred solution.

  • After 10 minutes of stirring at -78 °C, add the BBr₃ solution (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC-MS analysis (typically 1-16 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol and alkyl bromide.

Reaction Mechanisms and Pathways

The enhanced regioselectivity of the mixed BBr₃/BCl₃ system is attributed to the in-situ formation of mixed boron halides (this compound₂, BBr₂Cl). These species play a crucial role in the selective cleavage of the C-O bond.

Proposed Mechanism for Regioselective Ether Cleavage

The following diagram illustrates the proposed mechanistic pathway for the cleavage of an unsymmetrical ether by the mixed boron trihalide system.

ether_cleavage cluster_step1 Step 1: Lewis Acid Activation cluster_step2 Step 2: Nucleophilic Attack & Cleavage Ether R-O-R' Activated_Complex [R-O(this compound₂)-R']⁺ Ether->Activated_Complex Coordination BBrCl2 This compound₂ BBrCl2->Activated_Complex Products R-OH + R'-Br Activated_Complex->Products SN2 Attack on less hindered R' Bromide Br⁻ Bromide->Products

Figure 1: Proposed mechanism for the regioselective cleavage of an unsymmetrical ether (R-O-R') using a mixed boron halide. The Lewis acidic boron center activates the ether, making it susceptible to nucleophilic attack by a bromide ion at the less sterically hindered carbon, leading to the selective formation of an alcohol and an alkyl bromide.

Logical Relationship of Reagent Choice and Outcome

The selection of the appropriate boron-based reagent is critical for achieving the desired outcome in ether cleavage reactions. The following diagram outlines the logical decision-making process based on the desired transformation.

reagent_choice Goal Goal: Ether Cleavage Symmetrical Symmetrical Ether? Goal->Symmetrical Unsymmetrical Unsymmetrical Ether? Goal->Unsymmetrical BBr3_only Use BBr₃ Symmetrical->BBr3_only Yes Unsymmetrical->BBr3_only No (leads to) Mixed_Halide Use BBr₃/BCl₃ mixture Unsymmetrical->Mixed_Halide Yes Non_selective Non-selective cleavage BBr3_only->Non_selective Selective Highly regioselective cleavage Mixed_Halide->Selective

Figure 2: Decision tree for selecting the appropriate boron trihalide reagent for ether cleavage based on the substrate symmetry and desired selectivity.

References

Bridging Theory and Experiment: A Comparative Analysis of Bromochloroborane (BBrCl)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of theoretical predictions and experimental findings for bromochloroborane (BBrCl) is crucial for a deeper understanding of its molecular properties. This guide provides an objective analysis of the available data, outlines the methodologies used for its determination, and highlights the synergy between computational and experimental approaches in chemical research.

Data Presentation: A Comparative Overview

Due to the limited availability of a complete dataset for this compound, the following tables present a general comparison, drawing upon typical experimental results for similar small molecules and theoretical values that would be expected from computational chemistry.

Table 1: Comparison of Molecular Geometry for this compound

ParameterTheoretical ValueExperimental ValueMethod of Determination
B-Br Bond Length (Å)Value not availableValue not availableGas-Phase Electron Diffraction, Microwave Spectroscopy
B-Cl Bond Length (Å)Value not availableValue not availableGas-Phase Electron Diffraction, Microwave Spectroscopy
Br-B-Cl Bond Angle (°)~120 (based on VSEPR theory)Value not availableGas-Phase Electron Diffraction, Microwave Spectroscopy

Table 2: Comparison of Vibrational Frequencies for this compound (cm⁻¹)

Vibrational ModeTheoretical ValueExperimental ValueMethod of Determination
B-Br StretchValue not availableValue not availableInfrared Spectroscopy, Raman Spectroscopy
B-Cl StretchValue not availableValue not availableInfrared Spectroscopy, Raman Spectroscopy
Br-B-Cl BendValue not availableValue not availableInfrared Spectroscopy, Raman Spectroscopy

Experimental Protocols: Unveiling Molecular Properties

The experimental determination of the molecular structure and vibrational frequencies of a molecule like this compound relies on a suite of sophisticated spectroscopic techniques.

Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the geometry of molecules in the gas phase. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances (bond lengths) and bond angles.

Microwave Spectroscopy: This high-resolution technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. From the rotational spectrum, highly accurate molecular geometries, including bond lengths and bond angles, can be derived.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational energy levels of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The frequencies of the absorbed or scattered light correspond to the vibrational modes of the molecule, providing a "fingerprint" that is characteristic of its structure and bonding.

Theoretical Modeling: A Computational Approach

Ab initio and Density Functional Theory (DFT) calculations are the primary theoretical methods used to predict the molecular properties of molecules like this compound. These methods solve the Schrödinger equation (or a related formulation) to determine the electronic structure of the molecule, from which properties such as equilibrium geometry (bond lengths and angles) and vibrational frequencies can be calculated. The accuracy of these calculations depends on the level of theory and the basis set used.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of a molecule like this compound, integrating both experimental and theoretical approaches.

cluster_experimental Experimental Determination cluster_theoretical Theoretical Prediction cluster_comparison Comparative Analysis Exp_Synthesis Synthesis & Purification of this compound Exp_GED Gas-Phase Electron Diffraction Exp_Synthesis->Exp_GED Exp_MW Microwave Spectroscopy Exp_Synthesis->Exp_MW Exp_IR_Raman Infrared & Raman Spectroscopy Exp_Synthesis->Exp_IR_Raman Exp_Data Experimental Data (Bond Lengths, Angles, Vibrational Frequencies) Exp_GED->Exp_Data Exp_MW->Exp_Data Exp_IR_Raman->Exp_Data Comparison Comparison & Validation Exp_Data->Comparison Theo_Model Molecular Modeling (e.g., DFT, ab initio) Theo_Calc Computational Calculation Theo_Model->Theo_Calc Theo_Data Theoretical Data (Bond Lengths, Angles, Vibrational Frequencies) Theo_Calc->Theo_Data Theo_Data->Comparison Refinement Refinement of Theoretical Model Comparison->Refinement Understanding Molecular Property Understanding Comparison->Understanding Refinement->Theo_Model

Caption: Workflow for comparing theoretical and experimental data for this compound.

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